2-(5-nitro-1H-indazol-1-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLAPREGBZGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676556 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056619-14-7 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly for parasitic diseases.[1][2][3][4] Derivatives of this heterocyclic system are subjects of intense research due to their diverse biological activities. This guide provides a comprehensive, in-depth technical overview of the synthesis and rigorous characterization of a key derivative, 2-(5-nitro-1H-indazol-1-yl)ethanol. We will explore the causal factors behind the synthetic strategy, present self-validating characterization protocols, and ground all claims in authoritative scientific literature. This document is intended to serve as a practical and reliable resource for researchers engaged in the synthesis of novel indazole-based compounds.
Strategic Approach to Synthesis
The primary objective is the regio-selective N-alkylation of the 5-nitroindazole core. The indazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2). The choice of reaction conditions is therefore critical to favor alkylation at the desired N1 position, which is often crucial for biological activity. The overall synthetic strategy is a two-step process: first, the synthesis of the 5-nitroindazole precursor, followed by its subsequent alkylation.
Synthesis of the Precursor: 5-Nitro-1H-indazole
A robust and well-documented method for preparing the 5-nitro-1H-indazole starting material is essential for the overall success of the synthesis.[5][6] A common and reliable pathway involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[7]
Causality of the Method: This classical approach is favored due to the ready availability of the starting material and the generally high yields of the cyclized product. The reaction proceeds by converting the primary amine into a diazonium salt, which is a potent electrophile. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring system.
Caption: Workflow for the synthesis of the 5-nitro-1H-indazole precursor.
N-Alkylation: Synthesis of this compound
The core of this guide is the N-alkylation of 5-nitro-1H-indazole to introduce the 2-hydroxyethyl side chain. This is typically achieved via a nucleophilic substitution (SN2) reaction.
Reaction Principle: The nitrogen atom of the indazole ring acts as a nucleophile, attacking an electrophilic two-carbon synthon. To enhance the nucleophilicity of the indazole, a base is required to deprotonate the N-H bond, generating an indazolide anion.
Caption: Logical workflow for the N-alkylation synthesis protocol.
Experimental Protocol:
-
Preparation: To a solution of 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a moderate base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Expert Insight: Acetonitrile is an excellent choice as it effectively dissolves the reactants and facilitates the SN2 mechanism. K₂CO₃ is a sufficiently strong base to deprotonate the indazole but is safer and easier to handle than stronger bases like sodium hydride (NaH).
-
-
Reagent Addition: Add the alkylating agent, 2-bromoethanol (1.2 eq), to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress using Thin-Layer Chromatography (TLC).
-
Trustworthiness: The reaction temperature is a critical parameter. Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. Consistent TLC monitoring ensures the reaction is driven to completion, which is key for achieving a high yield.
-
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure this compound.
Comprehensive Characterization: A Self-Validating System
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: Logical flow of the multi-technique characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of the target compound.[8]
¹H NMR Spectroscopy Data (Predicted): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on known spectral data for similar indazole derivatives, the following signals are expected.[9][10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 (Indazole) | ~8.70 | d | 1H |
| H-3 (Indazole) | ~8.30 | s | 1H |
| H-6 (Indazole) | ~8.25 | dd | 1H |
| H-4 (Indazole) | ~7.80 | d | 1H |
| -OH (Ethanol) | ~5.0 (variable) | t (or br s) | 1H |
| N-CH₂ (Ethanol) | ~4.60 | t | 2H |
| O-CH₂ (Ethanol) | ~3.95 | t | 2H |
¹³C NMR Spectroscopy Data (Predicted): The carbon NMR spectrum reveals the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a (Indazole) | ~141 |
| C-5 (Indazole) | ~142 |
| C-3a (Indazole) | ~127 |
| C-3 (Indazole) | ~135 |
| C-6 (Indazole) | ~122 |
| C-4 (Indazole) | ~118 |
| C-7 (Indazole) | ~111 |
| N-CH₂ (Ethanol) | ~50 |
| O-CH₂ (Ethanol) | ~60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch (alcohol) | 3200-3500 (broad) |
| C-H | Stretch (aromatic) | 3000-3100 |
| C-H | Stretch (aliphatic) | 2850-2960 |
| N=O | Stretch (nitro) | 1500-1550 (asymmetric) |
| N=O | Stretch (nitro) | 1330-1370 (symmetric) |
| C=C | Stretch (aromatic) | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Expected [M+H]⁺ | m/z 208.07 |
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via N-alkylation of 5-nitroindazole. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. Furthermore, a comprehensive, multi-faceted characterization strategy has been outlined, which serves as a self-validating protocol to confirm the structure and purity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The 5-nitroindazole scaffold continues to be a promising template for the development of new medicines, and a thorough understanding of its chemical synthesis and characterization is paramount for future innovation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Nitro-1H-indazol-1-yl)ethanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(5-nitro-1H-indazol-1-yl)ethanol (CAS RN: 1056619-14-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, established synthetic routes for related analogues, and standard analytical methodologies. We present a putative synthesis pathway, detail essential characterization techniques, and tabulate the core physicochemical parameters to serve as a foundational resource for researchers engaging with this compound. The causality behind experimental choices and the principles of analytical validation are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Significance of the Nitroindazole Scaffold
The 5-nitroindazole moiety is a critical pharmacophore found in a variety of biologically active molecules. Its presence is often associated with antiparasitic, antineoplastic, and trichomonacidal activities. The electronic properties of the nitro group, combined with the bicyclic indazole ring system, create a unique chemical entity capable of participating in various biological interactions. The addition of a hydroxyethyl group at the N1 position, yielding this compound, modulates the compound's polarity, solubility, and potential for further chemical modification, making it a versatile intermediate or a potential active pharmaceutical ingredient (API) in its own right. Understanding its fundamental physicochemical properties is paramount for its effective application in drug development, from formulation and dosage design to pharmacokinetic and pharmacodynamic profiling.
Core Physicochemical Properties
A thorough characterization of a compound's physicochemical profile is the bedrock of its development. While comprehensive experimental data for this compound is not extensively reported in peer-reviewed literature, we can compile its fundamental identifiers and hazard information from available sources.
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 1056619-14-7 | Alchem Pharmtech[1] |
| Molecular Formula | C₉H₉N₃O₃ | Acmec Biochemical[2] |
| Molecular Weight | 207.19 g/mol | Acmec Biochemical[2] |
| IUPAC Name | This compound | - |
| InChI | InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | Acmec Biochemical[2] |
| InChIKey | ARJLAPREGBZGMU-UHFFFAOYSA-N | Acmec Biochemical[2] |
| Purity (Typical) | ≥98% | Zibo Hangyu Biotechnology[3] |
Table 2: Predicted Physicochemical Parameters
| Property | Predicted Value | Method/Notes |
| Melting Point (°C) | Not available | Experimental determination required. Likely a solid at room temperature. |
| Boiling Point (°C) | Not available | Likely to decompose at high temperatures. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Estimation based on related structures. Experimental verification is crucial. |
| Aqueous Solubility | Sparingly soluble | Predicted based on the presence of both polar (hydroxyl, nitro) and nonpolar (indazole ring) groups. |
| pKa | Not available | The indazole nitrogen is weakly basic. The hydroxyl group is weakly acidic. |
Hazard and Safety Information: Based on supplier safety data, this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical.
Synthesis and Purification: A Proposed Protocol
Step 1: Synthesis of 5-Nitroindazole
The precursor, 5-nitroindazole, can be synthesized from 2-amino-5-nitrotoluene via a diazotization and cyclization reaction, as detailed in Organic Syntheses.[2]
Experimental Protocol: Synthesis of 5-Nitroindazole
-
Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Diazotization: Prepare a solution of sodium nitrite (0.36 mol) in water (60 mL). Add this solution to the stirred reaction mixture all at once. Maintain the temperature below 25°C during this addition.
-
Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.
-
Work-up: Concentrate the solution under reduced pressure. Add water (200 mL) to the residue and stir to form a slurry.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
Purification: Recrystallize the crude product from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole. The reported melting point is 208-209°C.[2]
Step 2: N-Alkylation to Yield this compound
The introduction of the hydroxyethyl group at the N1 position of the indazole ring is a critical step. N-alkylation of indazoles is a well-established reaction. A common and effective method involves the reaction with a suitable two-carbon electrophile, such as 2-bromoethanol, in the presence of a base. The choice of a non-nucleophilic base like cesium carbonate is crucial to prevent side reactions with the electrophile.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-nitroindazole (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add cesium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture at room temperature or with gentle warming (e.g., 50-60°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Causality in Protocol Design:
-
Choice of Base: Cesium carbonate is chosen for its high solubility in polar aprotic solvents and its ability to facilitate N-alkylation without promoting elimination reactions of the alkyl halide.
-
Solvent Selection: DMF or acetone are suitable solvents as they effectively dissolve the reactants and are inert under the reaction conditions.
-
Purification Method: Column chromatography is the standard and most effective method for separating the desired N1-alkylated product from any potential N2-isomer and unreacted starting materials.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons on the indazole ring, as well as two triplet signals for the diastereotopic protons of the N-CH₂-CH₂-OH group. The integration of these signals will confirm the proton count.
-
¹³C NMR: This technique will confirm the number of unique carbon atoms in the molecule and their chemical environment.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, including the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the characteristic strong asymmetric and symmetric stretches of the nitro (NO₂) group.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A validated method using a suitable column (e.g., C18) and mobile phase will allow for the separation of the target compound from any impurities or isomers. The purity is typically reported as a percentage of the total peak area.
Physical Property Determination
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.
-
Differential Scanning Calorimetry (DSC): DSC can provide more detailed information about the thermal properties of the compound, including its melting point and any phase transitions.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a lack of extensive published experimental data necessitates the use of predicted values and proposed protocols, the information presented herein offers a robust starting point for researchers. The proposed synthesis is based on reliable and well-documented chemical transformations, and the outlined analytical workflow provides a clear path for structural confirmation and purity assessment. As this compound continues to be explored for its potential therapeutic applications, it is anticipated that more comprehensive experimental data will become available, further enriching our understanding of this promising molecule.
References
"CAS number 1056619-14-7 characterization"
An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase
A Note on Chemical Identification: This guide focuses on the characterization of the potent and selective Wip1 phosphatase inhibitor, GSK2830371. Initial searches for the provided CAS number 1056619-14-7 identified the compound 2-(5-Nitro-1H-indazol-1-yl)ethanol[1][2][3][4][5]. However, the substantive body of scientific literature relevant to a therapeutic agent for researchers and drug development professionals centers on GSK2830371, which is associated with CAS number 1404456-53-6. This guide proceeds with the detailed characterization of GSK2830371, presuming it to be the intended topic of interest.
Introduction
GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D)[6][7][8]. As a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, Wip1 has emerged as a significant target in oncology[7][9]. GSK2830371 represents a key tool compound for investigating the therapeutic potential of Wip1 inhibition. This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and key experimental protocols for its characterization.
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" region outside of the catalytic domain. This binding event induces a conformational change in the enzyme, locking it in an inactive state[7]. This allosteric mechanism is the basis for its high selectivity for Wip1 over other phosphatases[7].
The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of multiple Wip1 substrates. This, in turn, amplifies the signaling cascade of the DNA damage response. Key substrates whose phosphorylation is increased upon treatment with GSK2830371 include p53 (at Serine 15), Chk2 (at Threonine 68), γH2AX (at Serine 139), and ATM (at Serine 1981)[6]. The heightened phosphorylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of downstream targets like p21[8][9][10].
Caption: GSK2830371 inhibits Wip1, preventing dephosphorylation of p53 and Chk2, thereby enhancing the DNA damage response.
Pharmacological and Biological Characterization
Potency and Selectivity
GSK2830371 is a highly potent inhibitor of Wip1 with an IC50 of 6 nM in a biochemical assay using fluorescein diphosphate (FDP) as a substrate[6][8]. It also potently inhibits the dephosphorylation of the endogenous substrate phospho-p38 MAPK with an IC50 of 13 nM[8]. Importantly, GSK2830371 demonstrates high selectivity, showing little to no activity against a panel of 22 other human phosphatases at concentrations up to 30 µM.
| Parameter | Value | Reference |
| Wip1 IC50 (FDP substrate) | 6 nM | [6][8] |
| Wip1 IC50 (phospho-p38) | 13 nM | [8] |
| Selectivity | >30 µM against 22 other phosphatases | |
| MCF-7 GI50 | 2.65 µM | [8][11] |
Cellular Activity
In cellular assays, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates in cells with wild-type TP53, such as the PPM1D-amplified MCF7 breast cancer cell line[6][8]. This on-target activity translates to selective antiproliferative effects in a subset of lymphoid cell lines that possess a wild-type TP53 allele[6]. In contrast, cell lines with mutant p53 are largely insensitive to GSK2830371, highlighting its p53-dependent mechanism of action. Furthermore, GSK2830371 can induce the degradation of the Wip1 protein through a ubiquitination-dependent pathway.
In Vivo Activity and Pharmacokinetics
GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In mouse xenograft models using DOHH2 B-cell lymphoma cells, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth[6][8]. Pharmacodynamic studies in these models confirmed on-target activity, showing increased phosphorylation of Chk2 and p53, and decreased Wip1 protein levels in the tumors[6][8]. Despite its in vivo efficacy, some studies have noted that GSK2830371 has limitations in its pharmacokinetic profile, which has spurred efforts to identify new Wip1 inhibitors with improved properties[7].
Experimental Protocols for Characterization
In Vitro Wip1 Inhibition Assay
This protocol outlines a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase using a fluorescent substrate.
Workflow:
Caption: Workflow for determining the in vitro IC50 of GSK2830371 against Wip1.
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, and 0.05 mg/ml BSA[6].
-
Compound Preparation: Prepare a serial dilution of GSK2830371 in DMSO.
-
Assay Plate Setup: Add the diluted GSK2830371 or DMSO (as a control) to the wells of a microplate.
-
Substrate Addition: Add 50 µM Fluorescein diphosphate (FDP) substrate to each well[6].
-
Enzyme Addition: Initiate the reaction by adding 10 nM of Wip1 enzyme to each well[6].
-
Incubation: Incubate the plate at room temperature.
-
Fluorescence Reading: Measure the fluorescent signal using a microplate reader with excitation at 485 nm and emission at 530 nm[6].
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement via Western Blot
This protocol describes how to assess the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a TP53 wild-type cell line (e.g., MCF7) to 70-80% confluency. Treat the cells with varying concentrations of GSK2830371 or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of Wip1 substrates (e.g., phospho-p53 (Ser15), total p53, phospho-Chk2 (T68), total Chk2). Also, probe for Wip1 and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins relative to the total protein levels.
Therapeutic Potential and Future Directions
The ability of GSK2830371 to reactivate the p53 pathway makes it a compelling candidate for cancer therapy, particularly in tumors that retain wild-type p53 but have an overactive Wip1. Combination therapies are a promising avenue of investigation. For instance, GSK2830371 has been shown to potentiate the effects of MDM2 inhibitors, such as Nutlin-3 and HDM201, in a p53-dependent manner[10][11]. This synergy arises from the complementary mechanisms of releasing p53 from MDM2-mediated degradation and preventing its deactivation by Wip1. Similarly, GSK2830371 can sensitize breast cancer cells to genotoxic agents like doxorubicin[9][12].
While GSK2830371 has been instrumental as a research tool, its pharmacokinetic limitations have prompted the development of new generations of Wip1 inhibitors with more favorable drug-like properties[7]. The insights gained from studying GSK2830371 are crucial for guiding these future drug discovery efforts.
Conclusion
GSK2830371 is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase. Its ability to robustly activate the p53 signaling pathway in a targeted manner has validated Wip1 as a viable therapeutic target in oncology. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug developers working to exploit the therapeutic potential of Wip1 inhibition.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 1056619-14-7[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. 1056619-14-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.1056619-14-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. This compound,1056619-14-7-Amadis Chemical [amadischem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are foundational to progress. This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol, a molecule of interest due to its nitro-substituted indazole core. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and a systematic approach to data interpretation. By synthesizing predictive data based on analogous structures with robust methodologies, this guide serves as a self-validating system for the analysis of this compound and similar molecular scaffolds.
Introduction: The Need for Rigorous Spectroscopic Analysis
The compound this compound integrates two key chemical moieties: the indazole ring system, a prevalent scaffold in medicinal chemistry, and a nitroaromatic group, a potent electron-withdrawing feature that significantly modulates a molecule's electronic and biological properties. The precise attachment of the hydroxyethyl side chain at the N1 position of the indazole ring is a critical structural detail that must be confirmed.
Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, structure, and purity. This guide outlines the core techniques required for this purpose:
-
NMR Spectroscopy (¹H and ¹³C) : To map the carbon-hydrogen framework and confirm connectivity.
-
IR Spectroscopy : To identify key functional groups through their vibrational signatures.
-
UV-Vis Spectroscopy : To probe the electronic transitions within the conjugated π-system.
By employing these methods in concert, researchers can achieve an unequivocal structural assignment, a critical step in any drug discovery or materials science workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections detail the protocols and expected data for this compound.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation.[1]
Methodology:
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for heterocyclic compounds, as it can help in observing exchangeable protons like the one from the hydroxyl group.[1]
-
Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry 5 mm NMR tube.[1]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition :
-
On a spectrometer (e.g., 400 MHz), tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1] The number of scans can range from 8 to 64.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[1]
-
Employing techniques like DEPT-135 can further aid in distinguishing between CH, CH₂, and CH₃ carbons.
-
Predicted ¹H NMR Spectral Data
Based on the structure and data from analogous compounds like 5-nitroindazole and N-alkylated heterocycles, the following ¹H NMR signals are predicted.[2] Chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-3 | ~8.3 - 8.5 | s | - | Singlet due to no adjacent protons. |
| H-4 | ~8.7 - 8.9 | d | J ≈ 2.0-2.5 Hz | Doublet due to meta-coupling with H-6.[3][4] |
| H-6 | ~8.2 - 8.4 | dd | J ≈ 9.0-9.5 Hz, 2.0-2.5 Hz | Doublet of doublets from ortho-coupling with H-7 and meta-coupling with H-4. |
| H-7 | ~7.8 - 8.0 | d | J ≈ 9.0-9.5 Hz | Doublet due to ortho-coupling with H-6.[5][6] |
| N-CH₂ | ~4.6 - 4.8 | t | J ≈ 5.0-6.0 Hz | Triplet from coupling to the adjacent CH₂OH protons. Deshielded due to attachment to nitrogen. |
| CH₂-OH | ~3.9 - 4.1 | t | J ≈ 5.0-6.0 Hz | Triplet from coupling to the adjacent N-CH₂ protons. |
| OH | Variable (e.g., ~4.5-5.5) | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.[7][8] |
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are strongly influenced by the electron-withdrawing nitro group and the heterocyclic ring system.[9]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-3 | ~135 - 138 | |
| C-3a | ~141 - 143 | Quaternary carbon. |
| C-4 | ~118 - 120 | |
| C-5 | ~143 - 145 | Quaternary carbon, attached to NO₂ group. |
| C-6 | ~122 - 124 | |
| C-7 | ~111 - 113 | |
| C-7a | ~125 - 127 | Quaternary carbon. |
| N-CH₂ | ~50 - 55 | |
| CH₂-OH | ~58 - 62 |
NMR Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to Exploring the Chemical Space of N-1 Substituted 5-Nitroindazoles
Abstract
The 5-nitroindazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of agents against neglected tropical diseases. Its mechanism, rooted in the bioreductive activation of the nitro group by parasitic nitroreductases, offers a validated pathway to therapeutic efficacy.[1][2][3] However, the inherent risks associated with nitroaromatic compounds, including potential mutagenicity and host toxicity, necessitate a thorough and strategic exploration of its chemical space to identify candidates with an optimal balance of potency and safety.[1][4][5][6] This guide provides an in-depth exploration of the chemical space around the N-1 position of the 5-nitroindazole core. We will dissect the causal factors governing regioselective synthesis, provide field-proven experimental protocols, and synthesize structure-activity relationship (SAR) data to inform rational drug design.
The 5-Nitroindazole Core: A Double-Edged Sword
The therapeutic promise of 5-nitroindazoles lies in their mechanism of action. The electron-withdrawing nitro group is essential for activity, serving as a substrate for Type I nitroreductases (NTRs) found in protozoan parasites like Trypanosoma cruzi.[1][3] This enzymatic reduction, which does not have a mammalian homolog, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, that induce lethal oxidative stress and damage parasite macromolecules.[1][2][7]
However, this same reductive activation pathway is responsible for the compound class's primary liabilities. In mammalian systems, nonspecific reduction of the nitro group can lead to the formation of potentially carcinogenic and cytotoxic metabolites.[8][9] This duality is the central challenge in developing 5-nitroindazole-based drugs: harnessing the targeted bioactivation in parasites while minimizing off-target effects in the host. The exploration of substituents at the N-1 position is a critical strategy for modulating the physicochemical properties, potency, and safety profile of these molecules.
Navigating the Synthesis: Regioselectivity in N-1 Substitution
A primary hurdle in exploring the N-1 chemical space is controlling the regioselectivity of substitution. The indazole nucleus possesses two reactive nitrogen atoms, N-1 and N-2. Direct alkylation or arylation often yields a mixture of regioisomers, complicating purification and interpretation of SAR.[10] The electronic nature of the 5-nitroindazole system, with its strongly electron-withdrawing C5-nitro group, further influences the reactivity of the N-1 and N-2 positions. Understanding and controlling these factors is paramount.
The Causality of Regioselection
The choice of base, solvent, and electrophile dictates the outcome of the N-substitution reaction. Two reliable, opposing strategies have emerged for selectively functionalizing the indazole core.
-
Kinetic vs. Thermodynamic Control: Under basic conditions, the indazole anion is formed. The N-1 position is generally considered the thermodynamic sink, leading to the more stable product. In contrast, the N-2 position is often the site of initial, kinetically favored attack.
-
The Hard and Soft Acids and Bases (HSAB) Principle: The choice of cation from the base can influence selectivity. For instance, harder cations like Na⁺ may coordinate differently than softer, more polarizable cations like Cs⁺, influencing the nucleophilicity of the respective nitrogen atoms.
-
Reaction Mechanism: Different reaction classes exploit distinct mechanisms to achieve selectivity. Standard SN2-type alkylations under basic conditions can be contrasted with the mechanism of the Mitsunobu reaction, which proceeds through an alkoxyphosphonium intermediate.[11][12]
The following workflow illustrates the strategic choice of reaction conditions to achieve the desired N-1 or N-2 isomer.
Protocol 1: Regioselective N-1 Alkylation via SN2 Reaction
This protocol is optimized for achieving high N-1 selectivity and is based on methods proven to favor the thermodynamic product.[13][14][15] The use of sodium hydride in an aprotic solvent like THF ensures the formation of the indazolide anion, which preferentially reacts at the N-1 position with a suitable alkyl halide.
Materials:
-
5-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., 1-bromo-3-chloropropane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-indazole (1.0 eq).
-
Suspension: Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred suspension. Causality Note: The excess NaH ensures complete deprotonation to the indazolide anion. The reaction is exothermic and generates H₂ gas; slow addition is critical for safety.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt forms.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-1 alkylated 5-nitroindazole.
Protocol 2: Regioselective N-1 Arylation via Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl moieties at the N-1 position, modern cross-coupling methods are required. The Buchwald-Hartwig amination provides a robust and general method for forming C-N bonds.[16][17][18] This protocol uses a palladium catalyst with a specialized phosphine ligand to couple the indazole nitrogen with an aryl halide.
Materials:
-
5-Nitro-1H-indazole
-
Aryl bromide or iodide (Ar-X)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable Buchwald ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Diatomaceous earth
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add 5-nitro-1H-indazole (1.2 eq), the aryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq) to a Schlenk tube. Causality Note: Cs₂CO₃ is a strong, non-nucleophilic base suitable for this coupling. The ligand-to-metal ratio is crucial for generating the active catalytic species.
-
Solvent Addition: Add anhydrous dioxane or toluene via cannula.
-
Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring overnight. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of diatomaceous earth to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the pure N-1 arylated 5-nitroindazole.
Mapping the Chemical Space: Structure-Activity Relationships (SAR)
Systematic substitution at the N-1 position allows for the fine-tuning of a compound's properties. The primary goals are typically to enhance potency against the target parasite, improve metabolic stability, and reduce cytotoxicity.
Key N-1 Substituent Classes and Their Impact
Exploration has focused on several key classes of substituents at the N-1 position:
-
Simple Alkyl Chains: These primarily modulate lipophilicity. Increasing chain length can improve cell penetration but may also increase metabolic liability and non-specific toxicity.
-
Functionalized Alkyl Chains: Introducing terminal functional groups like amines, alcohols, or ethers can significantly impact solubility and allow for specific interactions with the target.[19] For example, basic amines can become protonated at physiological pH, improving aqueous solubility.
-
Benzyl and Substituted Benzyl Groups: These moieties introduce steric bulk and can engage in π-stacking or other interactions within the target's active site. Electron-withdrawing or -donating groups on the benzyl ring can modulate the electronic properties of the entire molecule.
-
Aryl and Heteroaryl Groups: Direct connection of an aromatic ring to the N-1 position creates a rigid, planar system that can explore different binding modes.
The following diagram outlines the logical flow of a typical SAR exploration campaign for this scaffold.
Quantitative SAR Data
The following table summarizes representative data synthesized from multiple studies on N-1 substituted nitroindazoles, primarily focusing on anti-trypanosomal activity.[3][7][19]
| Compound ID | N-1 Substituent | Target Organism | IC₅₀ (µM) | CC₅₀ (Host Cell, µM) | Selectivity Index (SI) |
| BNZ | (Reference Drug) | T. cruzi | ~2.5-5.0 | >100 | >20-40 |
| 1 | -H | T. cruzi | >50 | >100 | <2 |
| 2 | -CH₃ | T. cruzi | 15.2 | >100 | >6.6 |
| 3 | -(CH₂)₃-N(CH₃)₂ | T. cruzi | 8.7 | ~90 | ~10.3 |
| 4 | -(CH₂)₂-OH | T. cruzi | 12.5 | >100 | >8.0 |
| 5 | -CH₂-Ph | T. cruzi | 4.1 | >100 | >24.4 |
| 6 | -CH₂-(4-F-Ph) | T. cruzi | 1.8 | >100 | >55.6 |
Key Insights from SAR Data:
-
N-1 Substitution is Crucial: The unsubstituted 5-nitroindazole (1) is largely inactive, demonstrating the necessity of the N-1 substituent for potency.
-
Lipophilicity and Functionality: Simple alkylation (2) confers modest activity. The introduction of a terminal basic amine (3) or a hydroxyl group (4) can maintain or slightly improve activity while potentially enhancing solubility.
-
Aromatic Moieties are Favorable: The introduction of a benzyl group (5) significantly boosts potency. Further substitution on the benzyl ring, such as with an electron-withdrawing fluorine atom (6), can lead to a substantial increase in activity, suggesting a specific interaction in the binding pocket of the target nitroreductase.
Biological Evaluation: Self-Validating Protocols
To generate trustworthy and reproducible data, standardized biological assays are essential. The following protocols for in vitro testing against Trypanosoma cruzi are based on established methodologies in the field.[20][21][22][23]
Protocol 3: Intracellular Amastigote Growth Inhibition Assay
This is the most clinically relevant in vitro assay, as it measures the compound's ability to kill the replicative, intracellular form of the parasite.
Materials:
-
Vero or L6 host cells
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)
-
Culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Benznidazole (BNZ) as a positive control
-
Detection reagent (e.g., CPRG for β-gal expressing parasites, or a fluorescent plate reader)
Procedure:
-
Host Cell Plating: Seed host cells into 96-well plates at a density that allows for sub-confluent growth after 24 hours.
-
Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of ~5-10. Incubate for 4-6 hours to allow for parasite invasion.
-
Washing: Gently wash the plates with fresh medium to remove non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds and controls. Ensure the final DMSO concentration is ≤0.5%.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification:
-
For β-gal strains: Lyse the cells and add CPRG substrate. Measure absorbance at 570 nm.
-
For fluorescent strains: Measure fluorescence intensity directly on a plate reader.
-
-
Data Analysis: Plot the percentage of growth inhibition versus compound concentration and determine the IC₅₀ value using a non-linear regression model.
Protocol 4: Mammalian Cell Cytotoxicity Assay
This assay is performed in parallel to determine the compound's toxicity to the host cells and is crucial for calculating the Selectivity Index (SI).
Procedure:
-
Cell Plating: Seed host cells (the same line used in the amastigote assay) in a 96-well plate.
-
Compound Addition: After 24 hours, add serial dilutions of the test compounds.
-
Incubation: Incubate for the same duration as the amastigote assay (72-96 hours).
-
Viability Measurement: Add a viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo) and measure the appropriate signal (fluorescence or absorbance).
-
Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the CC₅₀ value.
Beyond the Nitro Group: The Role of Bioisosteric Replacement
Given the potential liabilities of the nitro group, a forward-looking strategy involves its replacement with a bioisostere—a different functional group that retains the desired biological activity while improving the safety profile.[8][24][25] The challenge is that the nitro group's unique electronic properties and its role as a reductive substrate are difficult to replicate.[24]
Potential bioisosteres for the aromatic nitro group include:
-
Cyano (-CN)
-
Trifluoromethyl (-CF₃)
-
Sulfonamide (-SO₂NHR)
-
N-oxide functionalities
The trifluoromethyl group, in particular, has been successfully used as a bioisostere for aliphatic nitro groups in other contexts, offering improved metabolic stability.[26][27] Exploring the synthesis of 5-trifluoromethyl- or 5-cyano-indazoles and submitting them to the same SAR workflow is a logical next step in mitigating the risks associated with this otherwise highly promising scaffold.
Conclusion
The N-1 position of the 5-nitroindazole scaffold is a rich and fruitful region for chemical exploration. By leveraging a deep understanding of reaction mechanisms to achieve regioselective synthesis, employing a systematic SAR workflow, and utilizing robust biological assays, researchers can effectively navigate this chemical space. The ultimate goal is to develop novel therapeutic agents that retain the potent antiparasitic activity conferred by the nitro group while engineering out its undesirable toxicological properties. The strategic application of bioisosteric replacement represents the next frontier in this endeavor, potentially unlocking the full therapeutic potential of the indazole core.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 24. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Identification and Evaluation of Novel 5-Nitroindazole Derivatives
Introduction: The 5-Nitroindazole Scaffold as a Privileged Structure in Drug Discovery
The indazole core, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of therapeutically active agents.[1][2] Its unique chemical properties and ability to form various interactions with biological targets have made it a cornerstone for the development of kinase inhibitors and other pharmaceuticals.[2] The introduction of a nitro group at the 5-position of this scaffold yields 5-nitroindazole, a versatile building block that significantly enhances the biological activity profile of its derivatives.
The electron-withdrawing nature of the 5-nitro group is not merely a passive structural element; it is often a key pharmacophore essential for the compound's mechanism of action.[3] In many contexts, particularly in antimicrobial and antiprotozoal applications, the nitro group acts as a prodrug element. It can be reduced by specific enzymes within the target organism, such as nitroreductases (NTRs), to generate reactive oxygen species (ROS) and other radical species that induce oxidative stress and lead to cell death.[4][5] This targeted activation provides a basis for selectivity, a highly desirable trait in drug development.
This strategic placement of the nitro group has led to the discovery of 5-nitroindazole derivatives with a broad spectrum of potent biological activities, including:
-
Antiprotozoal: Demonstrating remarkable efficacy against various protozoan parasites, including Trypanosoma cruzi (the agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[6][7][8][9]
-
Antineoplastic: Showing moderate to significant activity against various cancer cell lines.[3][10][11]
-
Antitrichomonal: Exhibiting potent activity against Trichomonas vaginalis.[10][11]
This guide provides a comprehensive technical overview of the workflow for identifying and validating novel 5-nitroindazole derivatives, from rational design and synthesis to purification, characterization, and biological evaluation. It is intended for researchers and drug development professionals seeking to leverage this powerful chemical scaffold for therapeutic innovation.
Section 1: Rational Design and Strategic Synthesis
The identification of novel bioactive compounds is a multi-step process that begins with a strategic approach to molecular design. Rather than relying on random screening, a rational design workflow leverages existing knowledge to prioritize the synthesis of compounds with a higher probability of success.
Caption: Overall workflow for the identification of novel 5-nitroindazole derivatives.
Leveraging Structure-Activity Relationship (SAR) Data
The cornerstone of rational design is the analysis of Structure-Activity Relationships (SAR). By examining existing series of 5-nitroindazole derivatives, researchers can deduce which structural modifications lead to enhanced activity or improved selectivity. For instance, studies have shown that the nature of substituents at the N1 and N2 positions of the indazole ring can dramatically influence antiprotozoal efficacy and cytotoxicity.[9][12] Hydrophilic fragments substituted at position 1 can play a key role in improving the selectivity profile of these compounds against Leishmania.[9] This information guides the selection of new functional groups to explore.
Computational Approaches: In Silico Screening
Molecular docking and other computational tools can further refine the design process. By modeling the interaction of virtual 5-nitroindazole derivatives with the active site of a target enzyme, such as T. cruzi nitroreductase, it is possible to predict binding affinities.[4][5] This in silico screening helps prioritize synthetic candidates that are most likely to engage the target, saving significant time and resources.
Section 2: Synthesis of 5-Nitroindazole Derivatives
The synthesis phase is where theoretical designs are translated into tangible molecules. The versatility of the indazole ring allows for functionalization at several positions, most commonly at the N1, N2, and C3 atoms.[13][14]
Key Synthetic Strategies
Two primary strategies for generating diversity are N-substitution and C3-functionalization.
-
N-Substitution: This is often the most straightforward approach. It typically involves the deprotonation of the 5-nitroindazole N-H with a base (e.g., sodium ethoxide) to form the sodium salt, followed by nucleophilic substitution with a suitable alkyl or benzyl halide.[3][11] This method allows for the introduction of a wide variety of side chains at the N1 or N2 position.
-
C3-Functionalization: To access a different chemical space, the C3 position can be modified. A common and effective route involves the initial halogenation of the C3 position (e.g., iodination using I₂ and KOH), which installs a versatile handle.[13] This 3-iodo-5-nitroindazole intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[2][14]
Experimental Protocol: N-Alkylation of 5-Nitroindazole
This protocol describes a general method for the synthesis of N1-substituted 5-nitroindazole derivatives, a common procedure found in the literature.[11][15]
Objective: To synthesize a 1-alkyl-5-nitroindazole derivative.
Materials:
-
5-Nitroindazole (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Desired Alkyl Halide (e.g., benzyl bromide) (1.2 eq)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Salt Formation: Dissolve 5-nitroindazole (I) in a minimal amount of warm anhydrous ethanol in a round-bottom flask. To this solution, add a solution of sodium ethoxide in ethanol. Stir the mixture to form the sodium salt of 5-nitroindazole (II).[3]
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture.
-
Reaction: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-nitroindazole derivative.
Self-Validation: The success of the synthesis is confirmed in the subsequent characterization step, where spectroscopic data must match the expected structure.
Section 3: Purification and Structural Elucidation
Absolute purity and confirmed structural identity are non-negotiable prerequisites for biological testing. Impurities can lead to false-positive results or mask the true activity of the target compound.
Purification by Flash Column Chromatography
Flash column chromatography is the standard method for purifying synthetic intermediates and final products in medicinal chemistry.[1] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents). The polarity of the mobile phase is optimized to achieve a clean separation between the desired product and any unreacted starting materials or byproducts.
The "Proof of Structure": Spectroscopic Characterization
A combination of spectroscopic techniques is used to unambiguously determine the chemical structure of the newly synthesized derivative.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[15] ¹³C NMR provides analogous information for the carbon skeleton. Together, they allow for a complete mapping of the molecule's structure.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[18] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[3] For 5-nitroindazole derivatives, characteristic peaks for the N-O stretches of the nitro group and C=N/C=C stretches of the aromatic rings would be expected.
| Technique | Information Provided | Causality/Purpose |
| ¹H & ¹³C NMR | Detailed map of the C-H framework, connectivity. | Confirms that the alkylation/arylation occurred at the correct position and that the core structure is intact.[15] |
| Mass Spec (MS) | Molecular Weight, Molecular Formula (HRMS). | Verifies that the final product has the expected mass, confirming the addition of the new substituent.[18] |
| Infrared (IR) | Presence of key functional groups (e.g., -NO₂). | Confirms that critical pharmacophores, like the nitro group, have been retained through the synthesis.[3] |
| Table 1: Spectroscopic techniques for the characterization of 5-nitroindazole derivatives. |
Section 4: In Vitro Biological Evaluation
Once a novel derivative has been synthesized, purified, and structurally confirmed, it enters the biological evaluation cascade to determine its activity and selectivity.
Caption: A typical in vitro screening cascade for new compounds.
Primary Screening: Assessing Target Activity
The initial screen is designed to determine if the compound has the desired biological effect. For antiprotozoal drug discovery, this involves testing the compound against the target parasite.
Protocol: In Vitro Anti-T. cruzi Activity Assay This protocol is based on methods used to evaluate 5-nitroindazole derivatives against T. cruzi epimastigotes.[5][15]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against T. cruzi.
Materials:
-
Log-phase culture of T. cruzi epimastigotes.
-
RPMI 1640 culture medium.
-
Test compound dissolved in DMSO.
-
96-well microtiter plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Spectrophotometer (plate reader).
Procedure:
-
Plating: Seed 96-well plates with T. cruzi epimastigotes at a specified density (e.g., 3 x 10⁶ parasites/mL).
-
Dosing: Add the test compound to the wells in a series of 2-fold dilutions to create a dose-response curve. Include a vehicle control (DMSO only) and a positive control (e.g., benznidazole). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at the parasite's optimal growth temperature (e.g., 28°C).
-
Viability Assessment: Add MTT reagent to each well and incubate for a further 2-4 hours. Viable parasites with active dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Secondary Screening: Determining Selectivity
A potent compound is only useful if it is not equally potent against host cells. A cytotoxicity assay against a mammalian cell line is performed to determine the 50% cytotoxic concentration (CC₅₀).[6][9] The procedure is similar to the primary assay, but uses a mammalian cell line (e.g., Vero cells or mouse macrophages) instead of the parasite.
Data Analysis: The Selectivity Index (SI)
The therapeutic potential of a compound is best represented by its Selectivity Index (SI), which provides a measure of its therapeutic window.
SI = CC₅₀ (Toxicity) / IC₅₀ (Potency)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the target pathogen than to host cells. A predefined threshold (e.g., SI > 10) is often used to identify compounds worthy of further investigation.[19]
| Compound | IC₅₀ on A. castellanii (µM)[6] | CC₅₀ on Vero Cells (µM)[6] | Selectivity Index (SI) |
| Derivative 8 | 2.6 | >100 | >38.5 |
| Derivative 9 | 4.7 | >100 | >21.3 |
| Derivative 10 | 3.9 | >100 | >25.6 |
| Chlorhexidine | 5.2 | 34.1 | 6.6 |
| Table 2: Sample biological data for 5-nitroindazole derivatives against Acanthamoeba castellanii. |
Conclusion and Future Outlook
The identification of novel 5-nitroindazole derivatives is a systematic process that integrates rational design, chemical synthesis, and rigorous biological evaluation. The inherent bioactivity of the 5-nitroindazole scaffold, driven by the unique properties of the nitro group, makes it an exceptionally fruitful starting point for drug discovery campaigns targeting a range of diseases, particularly those caused by protozoan parasites.[7][20]
The workflow described in this guide—from SAR-driven design and versatile synthesis to a tiered screening cascade—provides a robust framework for identifying hit compounds with high potency and selectivity. Derivatives that emerge successfully from this in vitro evaluation become lead candidates for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and, ultimately, in vivo efficacy testing in animal models. The continued exploration of this chemical space promises to yield the next generation of therapeutics for some of the world's most challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. lehigh.edu [lehigh.edu]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Preliminary Biological Screening of 2-(5-nitro-1H-indazol-1-yl)ethanol
Preamble: Strategic Rationale for Screening 2-(5-nitro-1H-indazol-1-yl)ethanol
In the landscape of medicinal chemistry and drug discovery, the indazole nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of pharmacological activities.[1] When substituted with a nitro group, the resulting nitroindazole derivatives emerge as a particularly compelling class of compounds, demonstrating significant potential across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][3] The nitro group is a critical pharmacophore; its position on the indazole ring and its electron-withdrawing nature can profoundly influence the molecule's interaction with biological targets, often through mechanisms involving bioreduction to reactive intermediates within target cells or pathogens.[4]
This guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of a novel derivative, This compound . The objective of this initial screen is not exhaustive characterization but rather a rapid, data-driven assessment to identify its dominant biological activities and determine its potential for further development. As Senior Application Scientists, we advocate for a logical, parallel screening cascade that efficiently probes the most probable activities suggested by the compound's chemical structure. This document provides not just the protocols, but the causality behind the experimental design, ensuring a robust and interpretable preliminary dataset.
Chapter 1: The Preliminary Screening Workflow: A Multi-Assay Cascade
A successful preliminary screen must be both efficient and informative. We employ a parallel assay strategy to simultaneously investigate four key areas of biological activity historically associated with the nitroindazole scaffold: cytotoxicity, antimicrobial efficacy, antioxidant potential, and anti-inflammatory effects. This approach provides a holistic initial profile of the compound's biological footprint.
Caption: High-level workflow for the preliminary biological screening cascade.
Chapter 2: Assessment of Cytotoxic Potential via MTT Assay
Expertise & Rationale: Many nitro-heterocyclic compounds exhibit antiproliferative effects against cancer cell lines.[5] This activity is often linked to the intracellular reduction of the nitro group, which generates reactive species that can induce cellular damage and apoptosis.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[6][7] The principle lies in the reduction of the yellow MTT salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The quantity of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is optimized for screening against a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast) and a normal cell line (e.g., Vero - kidney) to assess selectivity.[5][9]
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 5,000 cells per well.
-
Leave the first column of the plate as a "medium only" blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2-fold serial dilutions of the test compound in serum-free culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Doxorubicin can be used as a positive control.
-
Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilution. Include "vehicle control" wells containing only the medium with the highest concentration of DMSO used (typically <0.5%).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]
-
After the 48-hour treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[7][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average OD of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_sample / OD_vehicle_control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Example IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | A549 (Lung Cancer) | 15.2 | 4.1 |
| MDA-MB-231 (Breast Cancer) | 21.8 | 2.8 | |
| Vero (Normal Kidney) | 62.5 | - | |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 | 5.0 |
| MDA-MB-231 (Breast Cancer) | 1.1 | 3.6 | |
| Vero (Normal Kidney) | 4.0 | - | |
| SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |
Chapter 3: Evaluation of Antimicrobial Activity
Expertise & Rationale: The nitroimidazole scaffold, a close relative of nitroindazole, is the backbone of widely used antimicrobial drugs like metronidazole.[11][12] This activity stems from the reductive activation of the nitro group under the anaerobic or microaerophilic conditions found in many pathogenic microorganisms, leading to the formation of cytotoxic radicals that disrupt DNA and other macromolecules.[13][14] Therefore, screening for antimicrobial activity is a logical imperative. The broth microdilution method is the internationally recognized gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative and reproducible data on a compound's potency.[15][16][17]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18]
-
Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[19]
-
In the first column, add 100 µL of the test compound stock solution (prepared at 2x the highest desired concentration, e.g., 512 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[19]
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no compound, no bacteria).[19] Ciprofloxacin or Gentamicin can be used as a positive control antibiotic.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] Growth is observed as turbidity or a pellet at the bottom of the well.
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Data Presentation: Example MIC Values
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | 16 | 64 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | NT |
| Fluconazole (Control) | NT | NT | 8 |
| NT = Not Tested |
Chapter 4: Investigation of Antioxidant Capacity
Expertise & Rationale: While not a direct measure of therapeutic efficacy, antioxidant activity can indicate a compound's ability to mitigate oxidative stress, a process implicated in both inflammation and cancer. Two complementary assays are recommended for a robust preliminary assessment.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[20][21]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured as the ability to quench this radical, monitored by the decrease in absorbance at ~734 nm.[20][22] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents and can be used over a wider pH range.[20]
Caption: Principles of the DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.[20]
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the DPPH working solution to each well.
-
Add 20 µL of the test compound at various concentrations (prepared in methanol). Use Ascorbic acid or Trolox as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[20][23]
-
Measure the absorbance at 517 nm.[20]
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation: Example Antioxidant Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | 85.4 | 62.1 |
| Ascorbic Acid (Control) | 28.5 | 19.8 |
Chapter 5: In Vitro Anti-inflammatory Screening
Expertise & Rationale: Certain indazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) or pro-inflammatory cytokines.[3][24] A highly relevant and robust in vitro model for screening anti-inflammatory potential involves the use of macrophages (such as the human monocytic THP-1 cell line) stimulated with lipopolysaccharide (LPS).[25][26] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[25] Measuring the ability of a compound to inhibit this TNF-α release provides a direct indication of its anti-inflammatory activity.
Experimental Protocol: LPS-Induced TNF-α Inhibition Assay
-
Cell Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI-1640 medium and rest the cells for 24 hours.
-
-
Compound Pre-treatment:
-
Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 2 hours. Use Dexamethasone as a positive control.[3]
-
-
LPS Stimulation:
-
Induce inflammation by adding LPS to the wells at a final concentration of 100 ng/mL.[25] Include an unstimulated control group (no LPS) and an LPS-only control group (vehicle + LPS).
-
Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
-
TNF-α Quantification:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value for TNF-α inhibition.
-
Data Presentation: Example Anti-inflammatory Activity
| Compound | TNF-α Inhibition IC₅₀ (µM) |
| This compound | 25.6 |
| Dexamethasone (Control) | 0.05 |
Chapter 6: Synthesis of Findings and Path Forward
The preliminary biological screen of this compound provides a foundational dataset to guide subsequent drug discovery efforts. The interpretation of these results is not a simple checklist but a nuanced analysis of the compound's overall profile.
-
Potency and Selectivity: A compound demonstrating high potency in a primary assay (e.g., a low IC₅₀ in the cytotoxicity assay or a low MIC against a specific pathogen) is a strong candidate for further investigation. Crucially, selectivity is key. A compound that is highly cytotoxic to cancer cells but significantly less so to normal cells (a high Selectivity Index) is more promising than a non-selective agent.[5][9]
-
Correlating Activities: The results should be viewed holistically. For instance, does a compound with moderate anti-inflammatory activity also show antioxidant properties? This could suggest a mechanism of action related to quenching reactive oxygen species involved in the inflammatory cascade.
-
Decision Point: Based on this initial profile, a "Go/No-Go" decision can be made. If the compound shows promising activity in one or more areas with an acceptable therapeutic window (e.g., potent antimicrobial activity with low mammalian cell cytotoxicity), it becomes a "hit" compound. The next steps would involve lead optimization, mechanism of action studies, and more complex secondary assays to validate the initial findings. Conversely, a compound with weak activity across all assays or high, non-selective toxicity would be deprioritized.
This structured, multi-assay approach ensures that resources are directed toward compounds with the highest potential, accelerating the path from a novel chemical entity to a viable therapeutic candidate.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy 2-(4-Nitro-1H-imidazol-1-yl)ethanol | 5006-69-9 [smolecule.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ir.vistas.ac.in [ir.vistas.ac.in]
Methodological & Application
Synthetic Routes for N-1-Alkylation of 5-Nitroindazole: An Application Note and Protocol Guide
Introduction: The Strategic Importance of N-1-Alkylated 5-Nitroindazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Among these, N-alkylated indazoles, particularly those bearing a nitro group, are of significant interest due to their diverse biological activities, including antiprotozoal, antineoplastic, and anti-inflammatory properties.[4][5][6] The regioselective alkylation of the indazole nucleus is a critical synthetic challenge, as the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of isomeric mixtures, complicating purification and reducing yields.[1][3][7] This guide provides a comprehensive overview of synthetic strategies for the regioselective N-1-alkylation of 5-nitroindazole, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Understanding the Regioselectivity of Indazole Alkylation: A Mechanistic Perspective
The regiochemical outcome of the alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2][3][7] The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and the stability of the resulting N-alkylated products also plays a crucial role. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][8] This inherent stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic control.[2][8]
Key factors influencing whether alkylation occurs at the N-1 or N-2 position include:
-
Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N-1-alkylation.[2][7] This is often attributed to the formation of the indazolyl anion, where the counter-ion (e.g., Na+) can coordinate with the N-2 nitrogen and a substituent at the C-3 position, sterically hindering the N-2 position and directing the electrophile to N-1.[7][8] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[7]
-
Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent can also influence the N-1/N-2 ratio. Less hindered primary alkyl halides are commonly used for N-1 alkylation.
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can have a profound impact on regioselectivity. Electron-withdrawing groups, such as the nitro group at the 5-position, can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. While a nitro group at C-5 does not directly sterically hinder either nitrogen, substituents at the C-7 position have been shown to sterically block the N-1 position, leading to preferential N-2 alkylation.[1][2][3]
The proposed mechanism for the highly regioselective N-1 alkylation of indazoles using NaH in THF involves the formation of a sodium-chelated intermediate that directs the incoming electrophile to the N-1 position.
Caption: Proposed mechanism for regioselective N-1 alkylation.
Protocols for N-1-Alkylation of 5-Nitroindazole
The following protocols are designed to achieve high regioselectivity for the N-1 position of 5-nitroindazole.
Protocol 1: Classical N-1-Alkylation using Sodium Hydride in THF
This method is a robust and widely used procedure for achieving high N-1 selectivity.[2][3]
Materials:
-
5-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Note: NaH reacts with moisture to produce hydrogen gas, which is flammable. Handle with care.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.[1]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1-alkylated product.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N-1:N-2 Ratio | Yield (%) | Reference |
| 1 | n-Pentyl bromide | NaH | THF | 50 | 16-24 | >99:1 | 89 | [3] |
| 2 | Ethyl bromide | NaH | THF | RT | 16 | >99:1 | 75 | [2] |
| 3 | Benzyl bromide | NaH | THF | RT | 12 | >99:1 | 92 | [2] |
Protocol 2: N-1-Alkylation using Potassium Carbonate in DMF
While often leading to mixtures, careful control of conditions can favor the N-1 isomer. This method avoids the use of the more hazardous sodium hydride.
Materials:
-
5-Nitro-1H-indazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation: Suspend 5-nitro-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C) overnight.[1] Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water.
-
Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography to separate the N-1 and N-2 isomers.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N-1:N-2 Ratio | Yield (N-1) | Reference |
| 1 | Ethyl bromoacetate | K₂CO₃ | DMF | 60 | 3 | Major N-1 | ~70-80 | |
| 2 | Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 2 | Major N-1 | ~60-70 |
Alternative Synthetic Strategies and Competing N-2 Alkylation
A comprehensive understanding of N-1 alkylation necessitates an awareness of conditions that favor the formation of the N-2 isomer.
Mitsunobu Reaction: A Route to N-2 Alkylated Indazoles
The Mitsunobu reaction, involving an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the formation of the N-2 regioisomer of indazoles.[1][2][8]
Caption: Mitsunobu reaction often favors N-2 alkylation.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener alternative for alkylation reactions, often using milder bases and avoiding dipolar aprotic solvents.[9][10] The regioselectivity under PTC conditions can be influenced by the catalyst and reaction parameters, and may lead to mixtures of N-1 and N-2 products.
Buchwald-Hartwig Amination
For the synthesis of N-aryl indazoles, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[11][12][13][14] This method provides a reliable route to N-arylated heterocycles, including indazoles.
Experimental Workflow Summary
Caption: General workflow for N-1 alkylation of 5-nitroindazole.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete deprotonation or side reactions can lead to low yields. Ensure anhydrous conditions and use a sufficient excess of the base.
-
Poor Regioselectivity: If a mixture of isomers is obtained, reconsider the base-solvent system. For high N-1 selectivity, NaH in THF is generally the most reliable.[2]
-
Reaction Monitoring: Closely monitor the reaction to avoid the formation of byproducts due to prolonged reaction times or excessive heating.
-
Purification: The N-1 and N-2 isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system is crucial.
Conclusion
The regioselective N-1-alkylation of 5-nitroindazole is a critical transformation in the synthesis of medicinally important compounds. By carefully selecting the reaction conditions, particularly the base and solvent system, high yields of the desired N-1 isomer can be achieved. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize N-1-alkylated 5-nitroindazoles and to further explore the rich chemistry of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Research Chemical 2-(5-nitro-1H-indazol-1-yl)ethanol
Authored by: Senior Application Scientist, Gemini Division
Introduction: Unveiling the Potential of Nitroindazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved drugs for a range of therapeutic areas, including oncology.[1][2] The introduction of a nitro group, particularly at the 5-position, has been shown to imbue these molecules with unique biological activities. This guide focuses on 2-(5-nitro-1H-indazol-1-yl)ethanol (herein referred to as Cmpd-X), a representative member of the 5-nitroindazole class of compounds. While specific literature on Cmpd-X is emerging[3], this document will synthesize the broader knowledge of 5-nitroindazole derivatives to provide a comprehensive framework for its investigation as a research chemical.
Historically, nitro-containing heterocyclic compounds have been pivotal in medicine, particularly as antimicrobial agents and, more recently, as hypoxia-activated prodrugs and radiosensitizers in oncology.[4] 5-Nitroindazole derivatives have demonstrated significant promise in two primary research domains: as antiprotozoal agents against neglected tropical diseases like Chagas disease and leishmaniasis[5][6][7][8], and as hypoxic cell radiosensitizers for enhancing the efficacy of cancer radiotherapy.[9][10][11]
This guide will provide detailed protocols for the initial characterization of Cmpd-X in both of these exciting therapeutic contexts, grounded in the established mechanisms of action for this compound class.
Physicochemical Properties and Synthesis Outline
While detailed experimental data for Cmpd-X is not extensively published, its properties can be inferred from related structures like 5-nitroindazole and other N-hydroxyethyl derivatives.[12][13][14]
Table 1: Predicted Physicochemical Properties of this compound (Cmpd-X)
| Property | Predicted Value/Information |
| CAS Number | 1056619-14-7[3] |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Appearance | Likely a solid at room temperature.[13] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited. |
| Storage | Store in a cool, dry, dark place. Protect from light. |
The synthesis of Cmpd-X would likely follow established procedures for the N-alkylation of indazoles. A common method involves the reaction of 5-nitroindazole with 2-bromoethanol or ethylene oxide in the presence of a base.[15] It is crucial to note that such reactions can yield a mixture of N1 and N2 isomers, necessitating careful purification and characterization (e.g., by NMR and X-ray crystallography) to confirm the structure of the desired N1-substituted product.
Core Mechanisms of Action
The biological activities of 5-nitroindazole derivatives are primarily driven by the electron-deficient nature of the nitroaromatic ring.
Antiparasitic Activity: Reductive Activation
In anaerobic protozoa, such as Trypanosoma cruzi (the causative agent of Chagas disease), the 5-nitro group is a substrate for parasite-specific nitroreductases (NTRs).[7][8] These enzymes, which are absent or have significantly different redox potentials in mammalian cells, reduce the nitro group to generate highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[16][17] This leads to catastrophic oxidative stress, damaging DNA, proteins, and lipids, and ultimately causing parasite death.[7] This selective activation within the parasite is the cornerstone of the therapeutic window for these compounds.
Caption: Reductive activation of 5-nitroindazoles in protozoan parasites.
Radiosensitization: The Oxygen-Mimetic Effect
Solid tumors often contain regions of low oxygen tension, or hypoxia. Hypoxic cells are notoriously resistant to ionizing radiation (IR) because oxygen is required to "fix" IR-induced DNA damage, making it permanent and lethal.[11] Electron-affinic compounds, like nitroindazoles, can mimic the action of oxygen in this context.[10][18] Under hypoxic conditions, these compounds can accept an electron from a DNA radical, preventing its chemical repair and thus "fixing" the lesion. This enhances the cell-killing effect of radiation specifically in the hypoxic, radioresistant tumor core, without significantly affecting well-oxygenated normal tissues.[11]
Caption: Oxygen-mimetic mechanism of radiosensitization by 5-nitroindazoles.
Application Note 1: In Vitro Antiparasitic Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd-X against the epimastigote form of Trypanosoma cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., Y strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Cmpd-X (dissolved in DMSO to create a 10-20 mM stock solution)
-
Benznidazole (reference drug)
-
Resazurin sodium salt solution (0.5 mg/mL in PBS)
-
96-well microtiter plates
-
Incubator (28°C)
-
Plate reader (570 nm and 600 nm)
Protocol:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the late logarithmic phase of growth.
-
Assay Preparation: Adjust the parasite density to 1 x 10⁶ parasites/mL in fresh LIT medium.
-
Compound Dilution: Prepare a serial dilution of Cmpd-X and Benznidazole in LIT medium in a 96-well plate. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include wells for "parasites only" (negative control) and "medium only" (background control).
-
Incubation: Add 100 µL of the parasite suspension to each well (final volume 200 µL). Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 24 hours.
-
Data Acquisition: Measure the absorbance at 570 nm (resorufin, pink) and 600 nm (resazurin, blue).
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.[6][7]
Application Note 2: In Vitro Radiosensitization
Objective: To evaluate the ability of Cmpd-X to sensitize hypoxic cancer cells to ionizing radiation using a clonogenic survival assay, the gold standard for assessing radiosensitivity.[19][20]
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer or U251 glioma)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Cmpd-X (10-20 mM stock in DMSO)
-
Hypoxia chamber or workstation (e.g., 1% O₂)
-
X-ray irradiator
-
6-well plates
-
Crystal violet staining solution
Protocol:
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 14. macsenlab.com [macsenlab.com]
- 15. benchchem.com [benchchem.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Altering the Response to Radiation: Sensitizers and Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Evaluation of 5-Nitroindazole Compounds
Foreword for the Researcher
The 5-nitroindazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives have shown promise as anticancer, antimicrobial, and antiparasitic agents, often exerting their effects through diverse and potent mechanisms of action.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this versatile compound class. It moves beyond a simple recitation of steps, providing a technical narrative grounded in scientific causality. Herein, you will find not just protocols, but the strategic thinking behind them, enabling you to design, execute, and interpret in vitro assays with confidence and scientific rigor. Our focus is on self-validating experimental systems that deliver robust and reproducible data, forming a solid foundation for further drug development efforts.
Anticancer Activity: Assessing Cytotoxicity and Cellular Viability
A primary application for novel 5-nitroindazole derivatives is in oncology.[1][4] The initial and most critical in vitro assessment is the determination of a compound's cytotoxic and cytostatic effects against relevant cancer cell lines. The MTT assay remains a gold-standard, colorimetric method for this purpose, prized for its reliability and suitability for high-throughput screening.[5][6]
The Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[5] This conversion only occurs in metabolically active, viable cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
5-nitroindazole compounds and a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 104 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 5-nitroindazole compound in DMSO.
-
Perform serial dilutions of the compounds in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Representative Data: IC50 Values of Nitro-Heterocyclic Compounds
The following table summarizes representative IC50 values for various nitro-substituted heterocyclic compounds against different cancer cell lines, providing a benchmark for newly synthesized derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroindazole Derivative | A. castellanii (trophozoites) | 2.6 ± 0.7 | [3] |
| Nitroimidazole Hybrid | BT549 (epithelial) | 1.02 | [7] |
| Nitroimidazole Hybrid | SNU638 (gastric carcinoma) | 4.10 | [7] |
| Nitroimidazole Hybrid | MCF-7 (breast cancer) | 5.59 | [7] |
| Nitroimidazole Hybrid | HCT-116 (colon cancer) | 5.60 | [7] |
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
Many 5-nitroindazole derivatives exhibit potent antimicrobial properties.[1][8] The cornerstone assay for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used, standardized, and scalable technique for MIC determination.
The Scientific Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
5-nitroindazole compounds
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 5-nitroindazole compound.
-
In a 96-well plate, prepare two-fold serial dilutions of the compound in MHB. Typically, 50 µL of broth is added to each well, and then the compound is serially diluted across the plate.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with 50 µL of the final bacterial inoculum.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The growth control should be turbid.
-
The MIC is the lowest concentration of the 5-nitroindazole compound that completely inhibits visible bacterial growth.
-
Representative Data: MIC Values of Nitro-Heterocyclic Compounds
This table presents representative MIC values for nitro-substituted compounds against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitroimidazole Derivatives | Staphylococcus aureus (MRSA) | <0.5 - 128 | [9] |
| Nitroimidazole Derivatives | Escherichia coli (Carbapenem-resistant) | 1 - >1024 | [9] |
| Benzo[g]indazole Derivative | Neisseria gonorrhoeae | 62.5 | [5] |
| Nitroimidazole Derivatives | Various bacteria and fungi | 7.3 - 125 | [8] |
Elucidating the Mechanism of Action
Understanding how a compound exerts its biological effect is a critical step in drug development. For 5-nitroindazole derivatives, several mechanisms have been proposed, including the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerases.[10][11]
Assessment of Cellular Reactive Oxygen Species (ROS) Production
The nitroaromatic structure of 5-nitroindazoles suggests a potential mechanism involving the generation of ROS, which can lead to cellular damage and apoptosis, particularly in parasitic and cancer cells.[11] A common method to measure intracellular ROS is the DCFDA/H2DCFDA assay.
Scientific Principle: The cell-permeable H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13][14] The fluorescence intensity is proportional to the amount of ROS produced.
Detailed Protocol: DCFDA/H2DCFDA Cellular ROS Assay
Materials:
-
Adherent or suspension cells
-
Phenol red-free culture medium
-
H2DCFDA (stock solution in DMSO)
-
Wash buffer (e.g., sterile PBS)
-
Positive control (e.g., H2O2 or Pyocyanin)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Preparation:
-
Adherent cells: Seed 50,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight.
-
Suspension cells: Culture cells to the desired density.
-
-
Staining with H2DCFDA:
-
Prepare a fresh working solution of H2DCFDA (typically 10-50 µM) in pre-warmed, serum-free, phenol red-free medium.[13]
-
Adherent cells: Remove the culture medium, wash once with PBS, and add 100 µL of the H2DCFDA working solution to each well. Incubate for 45 minutes at 37°C in the dark.
-
Suspension cells: Pellet the cells, resuspend in the H2DCFDA working solution, and incubate for 30 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
After incubation, remove the H2DCFDA solution and wash the cells with PBS.
-
Add 100 µL of medium containing the desired concentrations of the 5-nitroindazole compound. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Topoisomerase Inhibition Assays
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs.[15][16][17] Some heterocyclic compounds can inhibit these enzymes by stabilizing the "cleavage complex," leading to DNA strand breaks and cell death.[16] In vitro assays using purified enzymes and DNA substrates can determine if 5-nitroindazole compounds act as topoisomerase inhibitors.
Scientific Principle:
-
Relaxation Assay (Topoisomerase I): Topoisomerase I relaxes supercoiled plasmid DNA by introducing a single-strand nick.[15][17] In an agarose gel, the relaxed DNA isoform migrates slower than the supercoiled form. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
-
Decatenation Assay (Topoisomerase II): Topoisomerase II can unlink, or decatenate, interlocked DNA circles (catenated DNA), such as kinetoplast DNA (kDNA).[16] The large catenated network cannot enter the agarose gel, while the decatenated minicircles can. An inhibitor will prevent decatenation, and the kDNA will remain in the loading well.[16]
Generalized Protocol: Topoisomerase Inhibition Assay
Materials:
-
Purified human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II)
-
10x Assay Buffer (specific to the enzyme)
-
ATP (for Topo II)
-
Stop Buffer/Loading Dye (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the 5-nitroindazole compound at various concentrations.
-
Initiate the reaction by adding the purified topoisomerase enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop buffer.
-
Analyze the reaction products by agarose gel electrophoresis.
-
-
Visualization:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a lack of conversion of the substrate DNA to the product (relaxed or decatenated DNA).
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 5-nitroindazole compounds. By systematically evaluating their anticancer and antimicrobial activities and delving into their potential mechanisms of action, researchers can efficiently identify promising lead candidates. The data generated from these assays are fundamental for establishing structure-activity relationships and guiding the next steps in the drug discovery pipeline, including more complex cell-based assays, ADME-Tox profiling, and eventual in vivo efficacy studies. The versatility of the 5-nitroindazole scaffold ensures that it will remain an area of intense research, with these foundational biological assays paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antineoplastic Activity of 5-Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. Among these, 5-nitroindazole derivatives have emerged as a promising class of compounds with significant antineoplastic potential.[1][2][3] This guide provides a comprehensive overview of the methodologies and protocols required to rigorously evaluate the anticancer properties of novel 5-nitroindazole derivatives. We delve into the mechanistic underpinnings of their activity, offer detailed step-by-step protocols for essential in vitro and in vivo assays, and provide insights into data interpretation and visualization. Our objective is to equip researchers with the necessary tools to advance the development of this important class of potential cancer therapeutics.
Introduction: The Therapeutic Promise of 5-Nitroindazoles
The 5-nitroindazole core is a key pharmacophore that has been incorporated into a variety of molecules with demonstrated anticancer effects.[1][2] The presence of the nitro group at the 5-position is often crucial for their biological activity.[1] Research has indicated that these compounds can exert their antineoplastic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4] Some 5-nitroindazole derivatives have been investigated as multi-targeted inhibitors, for instance, against cyclin-dependent kinases (CDKs) and other transferase kinases, which are often dysregulated in cancer.[5][6] This multi-targeted approach can potentially circumvent the development of drug resistance, a major challenge in oncology.[6][7] The versatility of the indazole ring allows for synthetic modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1]
Potential Mechanisms of Antineoplastic Action
Understanding the mechanism of action is paramount in drug development. For 5-nitroindazole derivatives, several key pathways have been implicated in their anticancer effects.
Induction of Apoptosis
A common mechanism of action for many effective anticancer agents is the induction of programmed cell death, or apoptosis. 5-nitroindazole derivatives have been shown to trigger this process in cancer cells.[4] Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[8]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Certain 5-nitroindazole derivatives can induce cell cycle arrest, typically at the G2/M or G1/S checkpoints, thereby preventing cancer cells from dividing.[4][9] This allows time for DNA repair or, if the damage is too severe, progression to apoptosis.[9]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers. Specific 5-nitroindazole derivatives have been identified as inhibitors of various kinases, including CDKs, which are key regulators of the cell cycle, and other kinases involved in oncogenic signaling.[5][6][9]
Visualizing the Experimental Workflow
A logical and systematic approach is essential when evaluating the antineoplastic potential of novel compounds. The following workflow outlines the key stages, from initial in vitro screening to more complex in vivo validation.
Caption: A streamlined workflow for the preclinical evaluation of 5-nitroindazole derivatives.
In Vitro Protocols
In vitro assays are the first step in characterizing the anticancer activity of new chemical entities.[10][11] They provide crucial information on cytotoxicity, mechanism of action, and dose-response relationships.[12][13]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][16] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-nitroindazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8][17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA of permeabilized cells, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[19]
Protocol:
-
Cell Treatment: Culture and treat cells with the 5-nitroindazole derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[20][21] Incubate for at least 30 minutes at 4°C.[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in each phase of the cell cycle.[19]
Visualizing Potential Signaling Pathways
The antineoplastic activity of 5-nitroindazole derivatives can be mediated through the modulation of various signaling pathways. The diagram below illustrates a hypothetical model of how these compounds might exert their effects.
Caption: Potential signaling pathways modulated by 5-nitroindazole derivatives.
In Vivo Protocols
In vivo studies are critical for evaluating the therapeutic efficacy and potential toxicity of lead compounds in a whole-organism context.[12][22][23] Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[23][24][25]
Human Tumor Xenograft Model
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice to establish a solid tumor model.[26]
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice)[26]
-
Human cancer cell line of interest
-
Sterile PBS and Matrigel® (optional, can improve tumor take and growth)[27]
-
Sterile syringes and needles (27-gauge)[26]
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[26] Keep the cell suspension on ice.
-
Animal Preparation and Cell Implantation: Anesthetize the mouse. Disinfect the injection site (typically the flank) with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells).[26][28]
-
Tumor Growth Monitoring: Monitor the animals daily for health and tumor development. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.[26]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[26]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 5-nitroindazole derivative and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Clear and concise data presentation is crucial for interpreting experimental results.
Table 1: In Vitro Cytotoxicity of 5-Nitroindazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| 5-NI-001 | HT-29 (Colon) | 15.2 ± 1.8 |
| TK-10 (Renal) | 22.5 ± 2.5 | |
| 5-NI-002 | HT-29 (Colon) | 8.7 ± 0.9 |
| TK-10 (Renal) | 12.1 ± 1.3 | |
| Control | Doxorubicin | 0.5 ± 0.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Some studies have shown moderate antineoplastic activity of certain 5-nitroindazole derivatives against TK-10 and HT-29 cell lines.[1][2][3]
Conclusion
The 5-nitroindazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of their antineoplastic activity, from initial in vitro screening to in vivo efficacy studies. A thorough understanding of their mechanism of action, coupled with rigorous preclinical testing, will be essential in translating the therapeutic potential of these compounds into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
- 24. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 28. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Evaluation of Substituted Nitroindazoles as Antichagasic Agents
Introduction: The Unmet Need in Chagas Disease Therapy
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue, primarily in Latin America, with an increasing global presence due to migration.[1][2] An estimated 6 to 7 million people are infected worldwide, and 70 million are at risk of contracting the disease.[1] Current therapeutic options are limited to two nitroheterocyclic compounds, benznidazole (BZN) and nifurtimox (NFX).[1][3] These drugs were developed decades ago and, while effective in the acute phase, their efficacy is significantly reduced in the chronic stage of the disease.[1][4][5] Furthermore, long treatment regimens are often accompanied by severe side effects, leading to poor patient compliance.[1][4] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents against Chagas disease.
The 5-Nitroindazole Scaffold: A Privileged Structure for Antichagasic Drug Discovery
In the quest for new treatments, the 5-nitroindazole scaffold has emerged as a "privileged structure" for the design of potent trypanocidal agents.[6] The rationale for exploring this chemical class is rooted in the known mechanism of action of current nitroheterocyclic drugs. The nitro group is essential for their biological activity, acting as a prodrug element that is bioactivated within the parasite.[7] Substituted 5-nitroindazoles have demonstrated remarkable in vitro activity against various life cycle stages of T. cruzi, often with potency exceeding that of the reference drug benznidazole.[8][9]
Core Mechanism of Action: Parasite-Specific Bioactivation
The trypanocidal activity of 5-nitroindazoles is dependent on the reductive metabolism of their nitro group by a parasite-specific enzyme. T. cruzi possesses a type I nitroreductase (TcNTR), an oxygen-insensitive enzyme that is crucial for the activation of nitroaromatic prodrugs.[6][10][11][12]
The proposed mechanism involves the following key steps:
-
Enzymatic Reduction: TcNTR catalyzes the reduction of the 5-nitro group on the indazole ring. This is a sequential two-electron reduction process that proceeds via a nitroso intermediate to form a hydroxylamine derivative.[6]
-
Generation of Toxic Metabolites: These reduced metabolites, particularly the hydroxylamine, are highly reactive electrophilic species.[13] They can form covalent adducts with essential parasite macromolecules such as DNA, proteins, and lipids, leading to widespread cellular damage and parasite death.[10][12]
-
Oxidative Stress: The bioactivation process can also lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the parasite that overwhelms its antioxidant defenses, such as those involving trypanothione.[1][6][13] This contributes to the overall cytotoxic effect on the parasite.
Unlike nifurtimox, which primarily acts through redox cycling to produce superoxide radicals, the mechanism of many 5-nitroindazoles appears more akin to that of benznidazole, focusing on the production of reduced toxic species.[8]
Caption: Proposed bioactivation pathway of 5-nitroindazoles in T. cruzi.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-nitroindazole scaffold has provided critical insights into the structural requirements for potent antichagasic activity. The substituents at positions 1 and 2 of the indazole ring significantly influence the compound's efficacy and selectivity.
| Position of Substitution | Substituent Type | Impact on Activity | Key Findings | Reference |
| Position 5 | Nitro Group | Essential for Activity | Removal of the 5-nitro group results in a complete loss of trypanocidal activity, confirming its role as the bioactivatable moiety. | [7] |
| Position 1 | Alkyl chains, Aminoalkyl chains | Modulates Activity & Selectivity | Introduction of substituents like propyl, butyl, or aminoethyl groups can enhance activity against intracellular amastigotes. | [14][15][16] |
| Position 2 | Benzyl, Substituted Benzyl | Enhances Potency | A benzyl group at N-2 is a common feature of highly active compounds. Electron-withdrawing groups (e.g., fluorine) on the benzyl ring can positively impact activity. | [9] |
| Position 3 | Alkoxy, Hydroxy | Influences Activity | 3-Alkoxy derivatives generally show good activity, whereas a 3-hydroxy substitution can lead to complete inactivation of the compound. | [7] |
These studies highlight that careful tuning of the physicochemical properties, such as lipophilicity and electronic effects, is crucial for optimizing the potency and selectivity of 5-nitroindazole derivatives.[6]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis and biological evaluation of novel substituted nitroindazoles.
Protocol 1: General Synthesis of 1,2-Disubstituted 5-Nitroindazoles
Rationale: This protocol outlines a common synthetic route to generate diverse 5-nitroindazole derivatives for screening. The reaction involves the alkylation of a 5-nitroindazole precursor, which allows for the introduction of various substituents at the N-1 and N-2 positions.
Workflow Diagram:
Caption: General workflow for the synthesis of substituted 5-nitroindazoles.
Step-by-Step Methodology:
-
Step A: Synthesis of 1-Substituted-5-nitroindazole:
-
To a solution of 5-nitroindazole in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C.
-
Stir the mixture for 30 minutes to allow for deprotonation.
-
Add the desired alkylating agent (R1-X, where X is a leaving group like Br or I).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography.
-
-
Step B: Synthesis of 1,2-Disubstituted-5-nitroindazole:
-
Dissolve the 1-substituted-5-nitroindazole from Step A in a solvent like acetone or acetonitrile.
-
Add a weaker base (e.g., potassium carbonate) and the second alkylating agent (R2-X).
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the final product by column chromatography to yield the desired 1,2-disubstituted 5-nitroindazole derivative.
-
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-Trypanosomal Assay (Epimastigote Stage)
Rationale: The epimastigote is the replicative, non-infective stage of T. cruzi found in the insect vector. It is easily cultured in axenic conditions, making it an ideal starting point for primary screening of compound libraries to determine initial potency (IC₅₀).[17]
Step-by-Step Methodology:
-
Parasite Culture: Culture T. cruzi epimastigotes (e.g., Y or CL Brener strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Maintain parasites in the exponential growth phase.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in LIT medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).
-
Assay Setup:
-
Adjust the concentration of epimastigotes to 1 x 10⁶ parasites/mL in fresh LIT medium.
-
In a 96-well microplate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the serially diluted compound solutions to the corresponding wells.
-
Include controls: parasites with medium only (negative control), parasites with benznidazole (positive control), and medium only (blank).
-
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Quantification of Parasite Growth:
-
Add 20 µL of a resazurin solution (e.g., 0.15 mg/mL) to each well.
-
Incubate for an additional 4-6 hours at 28°C.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a microplate reader. The signal is proportional to the number of viable, metabolically active parasites.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Assay (Intracellular Amastigote Stage)
Rationale: The intracellular amastigote is the replicative stage in the mammalian host and is the most clinically relevant target for Chagas disease drugs.[17] This assay assesses the ability of a compound to penetrate a host cell and kill the parasites within.
Workflow Diagram:
Caption: Workflow for assessing compound activity against intracellular amastigotes.
Step-by-Step Methodology:
-
Host Cell Culture: Seed a suitable host cell line (e.g., L929 fibroblasts or Vero cells) into 96-well plates at a density that allows for monolayer formation (e.g., 4 x 10³ cells/well). Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:host cell).
-
Incubation for Invasion: Incubate the infected cells for 24 hours to allow trypomastigotes to invade the host cells and transform into amastigotes.
-
Compound Treatment: After incubation, wash the wells with PBS to remove non-internalized parasites. Add fresh medium containing serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C with 5% CO₂.
-
Quantification:
-
High-Content Screening (HCS): Fix the cells, permeabilize, and stain with a DNA dye (e.g., DAPI or Hoechst) to label both host cell and parasite nuclei. Use an automated imaging system to count the number of amastigotes per host cell. This is the gold standard for modern drug discovery.[18]
-
Reporter Gene Assay: If using a parasite strain expressing a reporter like β-galactosidase, lyse the cells and add a chromogenic substrate (e.g., CPRG). Measure the colorimetric change to quantify parasite viability.[19]
-
-
Data Analysis: Determine the percentage of parasite inhibition for each concentration and calculate the IC₅₀ value.
Protocol 4: Mammalian Cell Cytotoxicity Assay
Rationale: It is crucial to assess whether a compound's activity is specific to the parasite or if it is generally toxic to host cells. This assay determines the 50% cytotoxic concentration (CC₅₀), which is essential for calculating the Selectivity Index.[20][21]
Step-by-Step Methodology:
-
Cell Culture: Seed a mammalian cell line (the same used in the amastigote assay, e.g., L929) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for the same duration as the amastigote assay (e.g., 72 hours) at 37°C with 5% CO₂.
-
Viability Assessment: Use a viability reagent such as MTT or resazurin. Add the reagent and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.
Data Interpretation: The Selectivity Index
A critical parameter for prioritizing compounds is the Selectivity Index (SI) . It provides a measure of a compound's therapeutic window.
SI = CC₅₀ (Host Cell Cytotoxicity) / IC₅₀ (Anti-parasitic Activity)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the parasite than to mammalian host cells. Generally, an SI > 10 is considered a good starting point for a promising hit compound.
Conclusion and Future Perspectives
Substituted nitroindazoles represent a highly promising class of compounds in the development of new treatments for Chagas disease. Their mechanism of action, which relies on parasite-specific enzymatic activation, provides a clear rationale for their selective toxicity. The protocols outlined here offer a robust framework for the synthesis, in vitro screening, and prioritization of novel nitroindazole derivatives. Future work should focus on compounds with high potency against the clinically relevant amastigote stage and a large selectivity index. Promising candidates identified through this cascade should then be advanced to in vivo models of T. cruzi infection to evaluate their efficacy, pharmacokinetics, and safety profiles.[14]
References
- 1. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 2. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.science [proceedings.science]
- 12. mdpi.com [mdpi.com]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains | Parasitology Open | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Trichomonacidal Evaluation of Novel Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichomonas vaginalis, a parasitic protozoan, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. The emergence of resistance to the standard 5-nitroimidazole drugs, primarily metronidazole, necessitates the urgent development of new therapeutic agents.[1][2] Indazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antiparasitic properties.[3][4][5][6] This document provides a comprehensive guide for the in vitro evaluation of novel indazole compounds for their trichomonacidal potential. It outlines detailed, step-by-step protocols for determining antiparasitic activity, assessing cytotoxicity to ensure selectivity, and provides a framework for preliminary mechanism of action studies. The methodologies are designed to be robust and reproducible, providing the necessary framework for the initial stages of a drug discovery program targeting T. vaginalis.
Introduction: The Rationale for Novel Trichomonacidal Agents
Trichomoniasis presents a significant global health burden, and the reliance on a single class of drugs is a precarious position in the face of growing resistance.[2] Metronidazole, the frontline treatment, functions by inhibiting nucleic acid synthesis within the parasite after reductive activation of its nitro group, a process that is less effective in resistant strains.[7][8][9][10] This underscores the critical need for new chemical entities with novel mechanisms of action.
Indazoles, bicyclic heterocyclic compounds, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][11] Their documented activities span anti-inflammatory, anticancer, and, importantly, antimicrobial and antiprotozoal effects.[3][4][5][12] Recent studies have specifically highlighted the potential of nitroindazole derivatives against T. vaginalis, suggesting that this scaffold is a promising starting point for the development of new, effective trichomonacidal drugs.[13][14]
This guide provides a structured workflow for the initial preclinical evaluation of novel indazole compounds, from primary screening to selectivity profiling.
Experimental Workflow: A Step-by-Step Evaluation
The evaluation of novel indazole compounds follows a logical progression designed to first identify active compounds and then characterize their selectivity and potential for further development.
Caption: Workflow for the evaluation of novel indazole compounds.
Core Protocols
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol determines the antiparasitic activity of the indazole compounds against T. vaginalis trophozoites. The primary endpoint is the Minimum Lethal Concentration (MLC), defined as the lowest drug concentration that results in the complete loss of parasite motility.[15]
Causality Behind Experimental Choices:
-
Anaerobic Incubation: T. vaginalis is a facultative anaerobe; anaerobic or microaerophilic conditions mimic its physiological environment and are crucial for viability and accurate susceptibility testing.[16]
-
Serum-Enriched Medium: The complex media, such as TYM or Diamond's medium supplemented with serum, provides essential nutrients for robust parasite growth, ensuring that any observed parasite death is due to the compound's activity and not nutrient deprivation.
-
MLC as Endpoint: Unlike bacteria, where inhibition of growth (MIC) is a common metric, for many protozoa, including T. vaginalis, determining the lethal concentration (MLC) is considered a more definitive measure of a compound's efficacy.[15][17]
Protocol: MLC Determination by Broth Microdilution
-
Parasite Culture: Culture T. vaginalis (e.g., ATCC 30236 or a clinical isolate) in sterile glass tubes with TYM medium supplemented with 10% horse serum at 37°C.[14]
-
Preparation of Inoculum: Harvest parasites in the logarithmic phase of growth. Centrifuge the culture, wash the pellet with a suitable buffer (e.g., HEPES-saline), and resuspend to a final density of 1 x 10⁵ trophozoites/mL.[14][17]
-
Compound Preparation: Dissolve indazole compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Perform serial two-fold dilutions in fresh culture medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 0.2-0.5% to avoid solvent toxicity.[14]
-
Inoculation: Add 100 µL of the prepared parasite suspension to each well of the microtiter plate containing 100 µL of the diluted compounds.
-
Controls:
-
Positive Control: Metronidazole (serial dilutions).
-
Negative Control: Parasites with medium and the highest concentration of DMSO used.
-
Media Control: Medium only (no parasites).
-
-
Incubation: Incubate the plates anaerobically (or in a CO₂ incubator) at 37°C for 48 hours.[17]
-
MLC Determination: After incubation, gently resuspend the contents of each well. Transfer a small aliquot from each well to a microscope slide and observe under an inverted microscope. The MLC is the lowest concentration of the compound where no motile trophozoites are observed.
Cytotoxicity Assay Against Mammalian Cells
To be a viable drug candidate, a compound must be selectively toxic to the parasite and exhibit minimal toxicity to host cells. This protocol assesses the cytotoxicity of the indazole compounds against a mammalian cell line.
Causality Behind Experimental Choices:
-
Cell Line Selection: Vero (monkey kidney epithelial) or HEK293 (human embryonic kidney) cells are commonly used as they are robust, easy to culture, and represent relevant mammalian cell types for initial toxicity screening.[18]
-
Resazurin-Based Assay: This method is a reliable and sensitive indicator of cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.[18][19] This is a common and well-validated method in drug discovery.[20][21]
Protocol: CC₅₀ Determination using a Resazurin-Based Assay
-
Cell Culture: Culture a mammalian cell line (e.g., Vero cells, ATCC CCL-81) in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well clear-bottom microplate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the indazole compounds (prepared as in 3.1.3) to the wells.
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Negative Control: Cells with medium and the highest concentration of DMSO.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[18]
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Determining the Selectivity Index
The Selectivity Index (SI) is a critical parameter in early-stage drug discovery, providing a quantitative measure of a compound's specificity for the target parasite over host cells.
Calculation:
SI = CC₅₀ (mammalian cells) / MLC (T. vaginalis)
A higher SI value is desirable, with an SI > 10 often considered a good starting point for a promising hit compound.[13][21]
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing the activity and selectivity of multiple compounds.
| Compound ID | Structure (2D) | MLC vs. T. vaginalis (µg/mL) | CC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI) |
| IND-001 | [Image] | 8.5 | >100 | >11.8 |
| IND-002 | [Image] | 4.2 | 85.3 | 20.3 |
| IND-003 | [Image] | 25.0 | >100 | >4.0 |
| Metronidazole | [Image] | 2.1 | >100 | >47.6 |
Hypothetical data for illustrative purposes.
Interpretation:
-
IND-002 shows the most promise in this hypothetical set, with good potency (low MLC) and a strong selectivity index (SI > 20).
-
IND-001 also demonstrates good selectivity, although it is less potent than IND-002.
-
IND-003 has low potency and would likely be deprioritized for further study.
Preliminary Mechanism of Action Insights
While detailed mechanism of action studies are beyond the scope of initial screening, some insights can be gained. Given that many existing trichomonacidal agents are nitro-containing compounds, a potential mechanism for novel nitro-indazoles could involve reductive activation within the parasite, similar to metronidazole.
Caption: Hypothetical mechanism for a nitro-indazole compound.
Further studies, such as evaluating activity against metronidazole-resistant strains, could provide evidence for a novel mechanism of action if cross-resistance is not observed.[6]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial identification and characterization of novel indazole compounds with trichomonacidal activity. Compounds demonstrating high potency (low MLC) and a favorable selectivity index (SI > 10) should be prioritized for further investigation. Subsequent steps in the drug discovery cascade would include studies on metronidazole-resistant strains, structure-activity relationship (SAR) optimization, and eventually, evaluation in animal models of infection. The indazole scaffold represents a promising avenue for the development of the next generation of therapies to combat the global health challenge of trichomoniasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The mode of action of metronidazole against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro trichomonacidal activity and preliminary in silico chemometric studies of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro trichomonacidal activity and preliminary in silico chemometric studies of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives | Parasitology | Cambridge Core [cambridge.org]
- 15. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
- 16. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. kosheeka.com [kosheeka.com]
- 20. Target assessment for antiparasitic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Studies in Anti-Trypanosomatidae Drug Development [mdpi.com]
Topic: Molecular Docking Studies of 2-(5-nitro-1H-indazol-1-yl)ethanol
An Application Note for Researchers
Abstract: This document provides a comprehensive guide and detailed protocol for conducting molecular docking studies on 2-(5-nitro-1H-indazol-1-yl)ethanol, a novel compound of interest for structure-based drug design. We move beyond a simple list of steps to explain the critical reasoning behind each phase of the computational workflow, from initial target selection and validation to the final analysis of binding interactions. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of meaningful and reproducible results. The protocol emphasizes self-validation through redocking procedures and leverages industry-standard software to predict the binding affinity and conformation of the ligand within a protein active site.
Scientific Rationale and Foundational Concepts
Molecular docking is a pivotal computational technique in modern drug discovery, allowing for the prediction of how a small molecule (ligand) interacts with a macromolecular target, typically a protein.[1][2] The primary objectives are to identify the preferred binding pose of the ligand and to estimate its binding affinity, which is often represented by a scoring function.[3] This in silico approach accelerates the discovery process by enabling the rapid screening of large compound libraries and providing insights for lead optimization.[3]
The subject of this guide, this compound, possesses two key structural features relevant to medicinal chemistry: the indazole scaffold and a nitro group .
-
Indazole Scaffold: This bicyclic aromatic heterocycle is a privileged structure found in numerous pharmacologically active compounds, known to target a wide range of proteins, including protein kinases.
-
Nitro Group (–NO2): Far from being a passive substituent, the nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties.[4] It can participate in crucial non-covalent interactions, including hydrogen bonds and so-called "π-hole" interactions, where the electropositive nitrogen atom interacts favorably with lone-pair electrons from protein residues like carbonyls or sulfurs.[5][6][7] Such interactions can substantially enhance binding affinity and specificity.[5][7]
Given these features, a robust computational protocol is essential to accurately model the potential interactions of this compound with a biological target.
The Principle of Protocol Validation: Ensuring Trustworthiness
Before performing a prospective docking study on a novel ligand, it is imperative to validate the chosen docking protocol. This step establishes confidence that the selected software, parameters, and search space definition are capable of accurately reproducing a known, experimentally determined binding mode.[8][9] The most common method is redocking .[8]
Protocol: Redocking for Methodology Validation
The objective is to remove a co-crystallized ligand from a protein's crystal structure, and then dock it back into the same binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the original crystallographic pose.[8][10][11]
-
Select a High-Quality Crystal Structure: From the Protein Data Bank (PDB), choose a high-resolution (e.g., < 2.5 Å) crystal structure of the target protein that contains a co-crystallized ligand similar in nature to the compound of interest.[12][13][14][15]
-
Separate Protein and Ligand: Isolate the coordinates of the protein and the native ligand into separate files.
-
Prepare the Protein and Ligand: Follow the preparation steps outlined in Sections 4.1 and 4.2 below (e.g., adding hydrogens, assigning charges).
-
Define the Binding Site: Use the coordinates of the original co-crystallized ligand to define the center and dimensions of the docking search space (the "grid box").
-
Execute Docking: Run the docking simulation using the prepared native ligand and receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position and calculate the RMSD. If the value is below the 2.0 Å threshold, the protocol is considered validated.[9]
Caption: Workflow for docking protocol validation via redocking.
Experimental Workflow: The Core Docking Protocol
This section details the step-by-step methodology for a prospective docking study of this compound against a selected protein target. For this guide, we will use AutoDock Vina as the docking software, a widely used and validated tool.[16][17][18] Visualization will be performed with PyMOL.[19][20]
Caption: Overall workflow for a molecular docking experiment.
Detailed Protocols and Methodologies
Ligand Preparation
The goal of ligand preparation is to generate a low-energy 3D conformation with correct atom types, charges, and rotatable bonds defined.
-
Obtain Ligand Structure: Since "this compound" is a novel compound, its structure must be built using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Energy Minimize: Convert the 2D drawing to a 3D structure. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring correct bond lengths and angles.[21]
-
Prepare for Docking (PDBQT format):
-
Use AutoDock Tools (ADT) or a similar program to process the 3D structure.[17]
-
Assign Gasteiger partial charges, which are essential for calculating electrostatic interactions.
-
Detect the aromatic carbons and define the rotatable bonds. The software will automatically identify rotatable bonds that will be explored during the docking simulation.
-
Save the final prepared ligand file in the PDBQT format.
-
Target Protein Preparation
Protein preparation involves cleaning the crystal structure and making it suitable for docking calculations.[22][23]
-
Select and Download Target: Choose a target protein from the PDB. For this example, a relevant protein kinase like Abl kinase (e.g., PDB ID: 2HYY) could be used.
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera).
-
Remove all non-essential molecules, including water (HOH), co-solvents, ions, and any co-crystallized ligands.[21][22] Retaining specific water molecules is an advanced technique used only when they are known to be critical for ligand binding.
-
If the protein is a multimer, retain only the chain(s) containing the active site of interest.
-
-
Prepare for Docking (PDBQT format):
-
Load the cleaned protein PDB file into AutoDock Tools.
-
Add polar hydrogens, as these are critical for forming hydrogen bonds.[23]
-
Add Kollman charges to the protein atoms.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the final prepared receptor file in the PDBQT format.
-
Grid Generation and Docking Execution
-
Define the Search Space (Grid Box):
-
In ADT, specify the grid box, which defines the three-dimensional space where the docking algorithm will search for binding poses.[17]
-
The box should be centered on the active site of the protein and be large enough to accommodate the entire ligand in various orientations. For a known target, the center can be based on the position of a co-crystallized ligand.
-
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired exhaustiveness of the search.[24]
-
Run AutoDock Vina: Execute the docking from the command line:[25] vina --config conf.txt
Analysis and Visualization of Results
The output from Vina includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.
-
Analyze the Log File: The log file ranks the generated poses based on their predicted binding affinity in kcal/mol.[26] The most negative value indicates the most favorable predicted binding energy.
-
Visualize Interactions:
-
Load the receptor PDBQT file and the output pose PDBQT file into PyMOL.[19][27]
-
Focus on the top-ranked pose (Mode 1, which has an RMSD of 0.0 from itself).
-
Identify and analyze the non-covalent interactions between the ligand and the protein residues. Key interactions to look for include:
-
Use PyMOL's measurement tools to check distances and confirm favorable geometries for these interactions.[19]
-
Data Presentation
Quantitative results from the docking simulation should be summarized in a clear, tabular format.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -8.5 | 0.000 | GLU-286, MET-318, ILE-360 | H-Bond, π-hole, Hydrophobic |
| 2 | -8.2 | 1.254 | GLU-286, LEU-370, VAL-256 | H-Bond, Hydrophobic |
| 3 | -7.9 | 2.108 | MET-318, ALA-252, LEU-248 | π-hole, Hydrophobic |
Conclusion
This application note provides a scientifically grounded, comprehensive protocol for the molecular docking of this compound. By emphasizing the critical step of protocol validation and detailing the rationale behind each stage of the workflow, researchers can generate reliable and insightful predictions of protein-ligand interactions. The successful application of this methodology can significantly aid in hypothesis generation, guide experimental efforts, and accelerate the structure-based design of novel therapeutic agents.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of nitro groups in the binding of nitroaromatics to protein MOPC 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PDBsum [pdg.cnb.uam.es]
- 13. PDBsum - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. youtube.com [youtube.com]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. youtube.com [youtube.com]
- 27. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(5-nitro-1H-indazol-1-yl)ethanol using Validated Chromatographic Methods
Abstract
This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of 2-(5-nitro-1H-indazol-1-yl)ethanol, a key intermediate or potential active pharmaceutical ingredient (API) in drug development. We present detailed protocols for two robust, stability-indicating analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for use in research, quality control, and regulatory submissions. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a framework for logical method development and troubleshooting.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 1056619-14-7) is a nitroaromatic heterocyclic compound.[1] The presence of the nitro group, a strong chromophore, and the indazole core suggests its potential role as a building block in the synthesis of pharmacologically active molecules. Accurate and precise quantification of this compound is critical for several key aspects of drug development:
-
Process Chemistry: Monitoring reaction kinetics, optimizing yield, and controlling impurity profiles during synthesis.
-
Quality Control: Ensuring the identity, purity, and strength of the bulk drug substance.
-
Stability Studies: Assessing the degradation profile of the molecule under various stress conditions to determine shelf-life and appropriate storage conditions.[2][3][4][5]
-
Pharmacokinetic Studies: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8]
This guide is structured to provide both a high-level strategy and granular, step-by-step protocols for establishing validated analytical methods suitable for these purposes.
Method Selection Rationale: HPLC-UV and LC-MS/MS
The physicochemical properties of this compound guide the selection of appropriate analytical techniques. The nitro-indazole moiety provides a strong UV chromophore, making HPLC-UV an ideal choice for routine quantification, purity assessment, and release testing due to its robustness, cost-effectiveness, and widespread availability.[9][10][11][12]
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the characterization of trace-level impurities and degradation products, LC-MS/MS is the gold standard.[13][14][15] Its ability to provide molecular weight and structural information makes it indispensable for metabolite identification and definitive peak identification in complex matrices.
The following sections detail the development and validation of both methods, grounded in the principles outlined by the ICH Q2(R2) guideline on the validation of analytical procedures.[16][17][18]
Stability-Indicating Method Development: Forced Degradation Studies
A critical first step is to develop a "stability-indicating" method, which is a method that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[2][3] This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions more severe than accelerated stability testing.[5]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and ensure the analytical method can resolve them from the parent peak.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH Q1A(R2) guidelines.[2][3][4] The goal is to achieve 5-20% degradation of the active ingredient.[2]
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 105°C for 48 hours. For solid-state studies, heat the powder directly.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[3]
-
-
Sample Neutralization & Dilution: Before analysis, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the developed HPLC-UV method (Protocol 2).
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine assay, purity determination, and quantification of this compound in bulk substance and pharmaceutical formulations.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol 2: HPLC-UV Method for Quantification
Objective: To separate and quantify this compound.
Instrumentation & Conditions:
-
HPLC System: A quaternary gradient HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the expected absorbance of nitroaromatic compounds).[11]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Use sonication if necessary to ensure complete dissolution.[19]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[19][20]
Method Validation (as per ICH Q2(R2))[16][17][21][22]
The developed method must be validated to demonstrate its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No interference at the retention time of the analyte from blanks, impurities, or degradants. Peak purity index > 0.999. | Analyze blank (diluent), placebo (if applicable), and forced degradation samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Prepare a series of at least five concentrations (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels. | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at 80%, 100%, and 120% of the target concentration. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of ~10. | Determined by serial dilution of the stock solution or based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of ~3. | Determined by serial dilution or based on the standard deviation of the response and the slope. |
| Robustness | RSD of results should remain ≤ 2.0% after minor changes. | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high-sensitivity quantification of this compound in complex matrices, such as biological fluids (plasma, urine) or for trace-level impurity analysis.
Logical Framework: LC-MS/MS Method Development
Caption: Logical flow for developing a robust LC-MS/MS quantification method.
Protocol 3: LC-MS/MS Method for Bioanalysis
Objective: To quantify this compound in human plasma.
Instrumentation & Conditions:
-
LC System: UPLC/UHPLC system for fast, high-resolution separations.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ-MS).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient (e.g., 5% to 95% B in 2 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Analyte: this compound (MW: 207.18).
-
Precursor Ion (Q1): m/z 208.1 [M+H]⁺ (Hypothetical - must be confirmed experimentally).
-
Product Ion (Q3): To be determined experimentally (e.g., a stable fragment resulting from the loss of the ethanol group).
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-2-(5-nitro-1H-indazol-1-yl)ethanol) is ideal. If unavailable, a structurally similar compound can be used.
Sample Preparation (Protein Precipitation): [21]
-
Thaw: Thaw plasma samples and internal standard (IS) working solution on ice.
-
Spike: To 100 µL of plasma (sample, blank, or calibration standard), add 10 µL of IS working solution. Vortex briefly.
-
Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Validation for Bioanalytical Methods
Validation will follow regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) and will include parameters similar to the HPLC method, with additional experiments crucial for bioanalysis:
-
Selectivity & Matrix Effect: Assessed by analyzing at least six different lots of blank plasma to ensure no endogenous components interfere with the analyte or IS. Post-column infusion experiments can quantify ion suppression or enhancement.
-
Recovery: The extraction efficiency of the analyte from the biological matrix is determined.
-
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions:
-
Freeze-thaw stability (e.g., three cycles).
-
Short-term bench-top stability (e.g., 4 hours at room temperature).
-
Long-term storage stability (e.g., 30 days at -80°C).
-
Post-preparative (autosampler) stability.
-
Data Presentation and System Suitability
All quantitative data should be presented clearly. System suitability tests must be run before any validation or sample analysis to ensure the chromatographic system is performing adequately.
Table 1: System Suitability Requirements
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 |
| Resolution (Rs) | > 2.0 (between analyte and nearest eluting peak) | > 2.0 (if applicable) |
| RSD of Peak Area | ≤ 2.0% (from ≥5 replicate injections) | ≤ 15.0% (for LLOQ) |
Table 2: Example Linearity Data
| Concentration (µg/mL) | HPLC Peak Area (mAU*s) | LC-MS/MS Peak Area Ratio (Analyte/IS) |
|---|---|---|
| 50 | 510,234 | 0.55 |
| 75 | 765,890 | 0.82 |
| 100 | 1,021,456 | 1.10 |
| 125 | 1,275,987 | 1.38 |
| 150 | 1,530,123 | 1.65 |
| r² | 0.9998 | 0.9995 |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust and scientifically sound framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control and assay purposes, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalysis and trace impurity determination. Adherence to the outlined validation protocols will ensure that the data generated is reliable, reproducible, and compliant with international regulatory standards, supporting the advancement of drug development programs involving this compound.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nebiolab.com [nebiolab.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Nitro fatty acids: A comprehensive review on analytical methods and levels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. organomation.com [organomation.com]
- 21. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Application Notes & Protocols: The Medicinal Chemistry Utility of 2-(5-nitro-1H-indazol-1-yl)ethanol
Introduction: The 5-nitroindazole scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] Research has consistently highlighted the potential of this heterocyclic system in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2] Compounds bearing this moiety have shown significant efficacy as antineoplastic, antichagasic, and antitrichomonal agents.[1] The electron-withdrawing nature of the nitro group at the C5 position is crucial, not only for modulating the molecule's physicochemical properties but also for imparting unique mechanisms of action, such as hypoxia-selective bioactivation.[3][4]
This document focuses on a specific, yet promising, derivative: 2-(5-nitro-1H-indazol-1-yl)ethanol . The introduction of a hydroxyethyl group at the N1 position offers a handle for further chemical modification and can significantly influence the compound's solubility, pharmacokinetic profile, and target interactions. While direct literature on this specific molecule is emerging, its structural similarity to other biologically active 1-substituted 5-nitroindazoles provides a strong rationale for its investigation.
These application notes serve as a comprehensive guide for researchers, providing detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this compound. We will explore its potential applications as an antichagasic agent, an antineoplastic compound, and a probe for tumor hypoxia, grounding our methodologies in the established science of related nitro-heterocyclic compounds.
Part 1: Synthesis and Characterization
Rationale for Synthetic Approach
The most direct and widely employed method for the synthesis of N1-substituted indazoles is the direct alkylation of the indazole ring. The indazole proton is acidic and can be removed by a suitable base, generating a nucleophilic indazolide anion that readily reacts with alkyl halides or other electrophiles. For the synthesis of this compound, the N-alkylation of 5-nitroindazole with a 2-hydroxyethyl synthon is the most logical approach. Using a reagent like 2-chloroethanol in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) provides a reliable method for achieving the desired N1-alkylation.[5]
Protocol: Synthesis of this compound
Materials:
-
5-Nitroindazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard laboratory glassware.
Procedure:
-
To a solution of 5-nitroindazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the indazolide anion.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Protocol: Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The successful N1-alkylation can be verified by the appearance of characteristic signals for the ethyl group (two triplets) and the disappearance of the N-H proton signal of the starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the -OH stretch and the -NO₂ stretches.
Part 2: Application in Chagas Disease Research
Rationale
Chagas disease, caused by the protozoan Trypanosoma cruzi, is a major health issue, particularly in Latin America.[6] The current treatments, benznidazole and nifurtimox, are nitro-heterocyclic drugs with significant limitations, including toxicity and variable efficacy, especially in the chronic phase of the disease.[6] The 5-nitroindazole scaffold has emerged as a promising template for novel antichagasic agents, with several derivatives showing potent activity against T. cruzi.[1] The proposed mechanism involves the reductive activation of the nitro group within the parasite, leading to the generation of cytotoxic radical species. Therefore, evaluating this compound against T. cruzi is a scientifically sound starting point.
Protocol: In Vitro Anti-Amastigote Assay
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against the clinically relevant intracellular amastigote form of T. cruzi.
Materials:
-
T. cruzi strain expressing a reporter gene (e.g., β-galactosidase or a fluorescent protein like tdTomato) for simplified quantification.[6][7]
-
Vero cells (or another suitable host cell line, e.g., NIH/3T3).
-
Culture medium: RPMI-1640 or DMEM, supplemented with 2-10% Fetal Bovine Serum (FBS) and antibiotics.[7][8]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Benznidazole (positive control).
-
96-well black, clear-bottom tissue culture plates.
-
Substrate for reporter assay (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG) or a high-content imaging system.[8]
Procedure:
-
Host Cell Seeding: Seed Vero cells into a 96-well plate at a density of 4 x 10³ - 5 x 10⁴ cells per well in 100 µL of culture medium.[6][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Infection: Harvest tissue culture-derived trypomastigotes. Infect the Vero cell monolayer at a Multiplicity of Infection (MOI) of 10:1 (10 parasites per host cell).[6][7]
-
Incubation & Washing: Incubate the infected plate for 2-5 hours to allow for parasite invasion.[7] Afterwards, gently wash the wells twice with pre-warmed PBS or culture medium to remove non-internalized parasites.
-
Compound Treatment: Add 100 µL of fresh medium (with 2% FBS) containing serial dilutions of the test compound. Ensure the final DMSO concentration is ≤0.5%. Include wells for a vehicle control (DMSO only) and a positive control (Benznidazole).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂ to allow for amastigote replication.[8]
-
Quantification:
-
For β-galactosidase strains: Add 50 µL of lysis buffer containing CPRG substrate. Incubate for 4-6 hours at 37°C and measure the absorbance at 570-595 nm.[8][9]
-
For fluorescent strains: Fix the cells (e.g., with 4% paraformaldehyde), stain host cell nuclei (e.g., with DAPI), and acquire images using a high-content imager. Quantify the number of amastigotes per cell.[6]
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression model.
Data Presentation
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| Vehicle (DMSO) | 0 | 0 |
| Test Compound | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Benznidazole | (Dose Range) | |
| Result | IC₅₀ (µM) |
Part 3: Application in Oncology Research
Rationale
Several 5-nitroindazole derivatives have demonstrated moderate to high cytotoxic activity against various human cancer cell lines, including colon (HT-29) and breast cancer lines.[1] The antiproliferative effect is often linked to the molecule's ability to intercalate with DNA or to generate reactive oxygen species. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] It is a standard preliminary screen for novel anticancer compounds.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line(s) (e.g., HT-29, MCF-7, A549).
-
Complete culture medium appropriate for the cell line.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Doxorubicin or Cisplatin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound. Include vehicle and positive controls.
-
Incubation: Incubate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (reference wavelength > 650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
Data Presentation
| Cell Line | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HT-29 (Colon) | ||
| MCF-7 (Breast) | ||
| A549 (Lung) |
Part 4: Application as a Hypoxia-Selective Agent
Rationale and Mechanism of Action
Solid tumors often contain regions of low oxygen concentration (hypoxia), which is linked to therapy resistance and aggressive phenotypes.[11] Nitroaromatic compounds, such as 2-nitroimidazoles, are a class of bioreductive drugs that are selectively activated under hypoxic conditions.[3] The mechanism involves the one-electron reduction of the nitro group by cellular nitroreductases to form a nitro radical anion.[12][13]
In well-oxygenated (normoxic) cells, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with O₂ acting as the electron scavenger.[13] However, in hypoxic cells, the absence of oxygen allows for further reduction to reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and trapping the molecule's fragments within the hypoxic cell.[14][15] This selective trapping is the basis for both hypoxia-targeted therapy and imaging.[16] Given that this compound contains the requisite nitroaromatic pharmacophore, its evaluation as a hypoxia-selective agent is a compelling research direction.
Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol aims to compare the cytotoxicity of the test compound under normoxic and hypoxic conditions to determine its hypoxia-selective properties.
Materials:
-
Cancer cell line (e.g., HCT116, FaDu).
-
Hypoxic chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O₂, 5% CO₂, balance N₂).[17][18]
-
Alternatively, a chemical hypoxia inducer like Cobalt Chloride (CoCl₂) can be used.[17]
-
Materials for MTT Assay (as described in Part 3.2).
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates ("Normoxia Plate" and "Hypoxia Plate"). Incubate for 24 hours under standard normoxic conditions (approx. 21% O₂, 5% CO₂).
-
Compound Treatment: Treat both plates with identical serial dilutions of the test compound.
-
Incubation:
-
Place the "Normoxia Plate" back into the standard incubator.
-
Place the "Hypoxia Plate" into a pre-equilibrated hypoxic chamber and incubate for 48-72 hours.
-
-
MTT Assay: At the end of the incubation period, perform the MTT assay on both plates as described in the protocol in Part 3.2. Note: For the hypoxia plate, the MTT addition and formazan formation steps should ideally be performed within the hypoxic chamber to prevent reoxygenation, or as rapidly as possible upon removal.
-
Data Analysis:
-
Calculate the IC₅₀ value for both normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions.
-
Determine the Hypoxia-Cytotoxicity Ratio (HCR) using the formula: HCR = IC₅₀-Nor / IC₅₀-Hyp . An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.
-
Data Presentation
| Compound | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia-Cytotoxicity Ratio (HCR) |
| Test Compound | |||
| Known Hypoxia Agent (e.g., Tirapazamine) |
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-mediated nitro-heterocyclic drugs in the radio- and chemotherapy of cancer. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. med.nyu.edu [med.nyu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. openmedscience.com [openmedscience.com]
- 13. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to model tumor hypoxia in vitro using real-time phosphorescence-based sensing of O2 gradients generated by metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthesis is often plagued by specific challenges, primarily the control of regioselectivity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The most significant challenge is controlling the regioselectivity of the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation of the 5-nitroindazole starting material often leads to a mixture of two constitutional isomers: the desired N-1 alkylated product, this compound, and the undesired N-2 alkylated product, 2-(5-nitro-2H-indazol-2-yl)ethanol.[2][4] Separating these isomers can be difficult and negatively impacts the overall yield of the desired compound.[1]
Q2: Why is controlling regioselectivity between the N-1 and N-2 positions so critical?
In drug development, the specific constitutional isomer of a molecule is fundamentally linked to its biological activity, pharmacokinetic properties (ADME), and safety profile. The N-1 and N-2 isomers of an indazole derivative are distinct compounds with different three-dimensional shapes and electronic distributions. This means they will interact differently with biological targets like enzymes or receptors. Therefore, obtaining the pure, desired N-1 isomer is essential for reproducible pharmacological studies and clinical development.
Q3: What are the key factors that control the N-1 vs. N-2 alkylation outcome?
The regiochemical outcome is a result of a delicate interplay between kinetic and thermodynamic control, governed by several factors:[1][4]
-
Choice of Base: Strong, non-coordinating bases in non-polar solvents tend to favor the thermodynamic product. Weaker bases may lead to mixtures.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the reactivity of the indazolide anion and the stability of the transition states.
-
Reaction Temperature and Time: Conditions that allow the reaction to reach thermodynamic equilibrium will favor the more stable isomer.
-
Nature of the Alkylating Agent: While less influential for simple alkyl groups, the electrophile can play a role.
-
Substituents on the Indazole Ring: Electron-withdrawing groups, like the 5-nitro group, influence the acidity of the N-H proton. Steric hindrance near the N-1 position (e.g., a substituent at C-7) can force alkylation to the N-2 position.[3][4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction produces a mixture of N-1 and N-2 isomers. How can I selectively synthesize the N-1 isomer?
The Underlying Chemistry: The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][4][5] Therefore, reaction conditions that allow for equilibration will favor the formation of the N-1 substituted product. This is known as thermodynamic control. Conversely, conditions that favor the fastest-forming product, regardless of stability, are under kinetic control and may lead to the N-2 isomer or a mixture.
Recommended Protocol for Selective N-1 Alkylation (Thermodynamic Control): This protocol is optimized to favor the formation of the more stable N-1 isomer by using a strong, non-nucleophilic base in a relatively non-polar aprotic solvent.[1][3]
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Indazole Addition: Cool the suspension to 0 °C. Slowly add a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.[2]
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Impact of Reaction Conditions on Regioselectivity
| Base | Solvent | Typical N-1 : N-2 Ratio | Control Type | Reference |
| NaH | THF | >95 : 5 | Thermodynamic | --INVALID-LINK--[1] |
| Cs₂CO₃ | DMF | ~1.5 : 1 | Mixed/Thermodynamic | --INVALID-LINK--[1] |
| K₂CO₃ | DMF | Mixture (variable) | Mixed | --INVALID-LINK--[4] |
| DIAD/PPh₃ (Mitsunobu) | THF | 1 : 2.5 | Kinetic | --INVALID-LINK--[3] |
Visualization: N-1 Selective Synthesis Workflow
Caption: Experimental workflow for the regioselective N-1 alkylation of 5-nitroindazole.
Issue 2: How do I confirm the identity of my N-1 and N-2 isomers?
Analytical Approach: Unequivocal structure determination is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between the N-1 and N-2 isomers. The most powerful tool is 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. Look for a three-bond correlation (³J) between the protons of the methylene group attached to the nitrogen (-N-CH₂-CH₂OH) and the indazole ring carbons.
-
N-1 Isomer: Will show a correlation between the -N-CH₂- protons and carbon C-7a .
-
N-2 Isomer: Will show a correlation between the -N-CH₂- protons and carbon C-3 .[1]
-
-
NOE (Nuclear Overhauser Effect): An NOE between the -N-CH₂- protons and the H-7 proton on the indazole ring would strongly suggest the N-1 isomer due to their spatial proximity.
A recent study on a similar compound, 2-(5-nitro-1-H-indazol-1-yl) acetic acid, confirmed its structure via X-ray crystallography, providing a solid reference for spectroscopic data.[6]
Issue 3: My reaction yield is low, even when I form the correct isomer.
Potential Cause A: Reagent Purity and Reaction Conditions
-
Moisture: Sodium hydride reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will consume the base and prevent complete deprotonation of the indazole.
-
Base Potency: Use a fresh bottle of NaH. Old NaH can be less reactive due to oxidation.
-
Incomplete Deprotonation: The 5-nitro group increases the acidity of the indazole N-H, but full deprotonation is still critical. Ensure sufficient stirring time after adding the indazole to the base before adding the alkylating agent.
Potential Cause B: Choice of Alkylating Agent
-
2-Haloethanols: 2-bromoethanol is generally more reactive than 2-chloroethanol. Ensure its purity.
-
Ethylene Oxide: This is a highly efficient two-carbon electrophile for hydroxyethylation. However, it is a toxic gas and requires specialized equipment (e.g., a cooled, sealed pressure vessel) for safe handling. It has been used successfully in the synthesis of the analogous 2-(2-methyl-5-nitroimidazol-1-yl)ethanol (Metronidazole).[7] This route should only be considered by experienced chemists with appropriate safety measures in place.
Potential Cause C: Side Reactions and Degradation The strong electron-withdrawing nitro group deactivates the indazole ring, making it more stable to electrophilic attack but potentially susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions (though unlikely in this specific reaction). Overheating or extended reaction times beyond what is necessary for completion (as monitored by TLC) should be avoided to minimize potential degradation.
Issue 4: I am struggling to separate the N-1 and N-2 isomers via column chromatography.
Purification Strategy: The polarity difference between the N-1 and N-2 isomers can be minimal, making separation challenging.
-
Column Chromatography:
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Start with a non-polar system like Hexane/Ethyl Acetate (e.g., 9:1) and slowly increase the polarity (e.g., to 1:1 or higher). Dichloromethane/Methanol gradients can also be effective.
-
Loading: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column. This often improves resolution compared to liquid loading.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the major isomer, provided the crude product is relatively clean. Experiment with solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane.
Mechanistic Insights
Visualization: Factors Governing N-1 vs. N-2 Regioselectivity
Caption: Key factors influencing the regiochemical outcome of indazole alkylation.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-1-Alkylated 5-Nitroindazoles
Welcome to the technical support center for the synthesis of N-1-alkylated 5-nitroindazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The N-alkylation of indazoles is a notoriously challenging step due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which frequently leads to the formation of hard-to-separate regioisomeric mixtures, impacting both yield and purity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yield and regioselectivity for the desired N-1-alkylated 5-nitroindazole product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My overall yield is consistently low, and my starting 5-nitroindazole is not fully consumed according to TLC analysis. What's going wrong?
A1: Low conversion is a common problem and typically points to suboptimal reaction conditions that fail to sufficiently activate the indazole substrate. The primary causes are related to the base, solvent, and temperature.
-
Causality—Insufficient Deprotonation: The 5-nitroindazole, while acidic, requires a sufficiently strong base to generate the indazolide anion in a high enough concentration to drive the reaction forward. Weak bases like sodium bicarbonate (NaHCO₃) or even potassium carbonate (K₂CO₃) may be insufficient, leading to a slow or incomplete reaction.[3][4]
-
Causality—Poor Solubility or Inappropriate Solvent: If the 5-nitroindazole or its corresponding salt is not fully soluble in the chosen solvent, the reaction will be slow and inefficient. Furthermore, the solvent plays a critical role in stabilizing the transition state. Protic solvents (e.g., ethanol) should be avoided as they will protonate the indazolide anion, quenching the reaction.
Troubleshooting Steps:
-
Assess Your Base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective and widely reported to give excellent results for N-1 selectivity.[3][5] Potassium tert-butoxide is another strong base that can improve conversion, though it may alter selectivity.[3][6]
-
Optimize Your Solvent: Polar aprotic solvents are generally the best choice. Tetrahydrofuran (THF) is preferred when using NaH, as this combination is proven to be highly selective for the N-1 position.[5][7] Other solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but may lead to a less favorable N-1:N-2 ratio.[3][6]
-
Increase Reaction Temperature: Many N-alkylation reactions are slow at room temperature.[4] After adding the alkylating agent, consider gently heating the reaction to 50 °C or higher to improve the rate and drive it to completion.[3][8] Always monitor the reaction by TLC to avoid potential degradation at higher temperatures.
-
Check Your Reagents: Ensure your solvent is anhydrous, particularly when using NaH. Water will quench the base and inhibit the reaction. Similarly, verify the quality and reactivity of your alkylating agent.
Q2: I'm getting a mixture of N-1 and N-2 isomers. How can I dramatically improve the selectivity for the desired N-1 product?
A2: This is the most critical challenge in indazole alkylation. The formation of two isomers occurs because the indazolide anion is an ambident nucleophile.[9] However, you can steer the reaction decisively toward the N-1 product by leveraging thermodynamic control and specific reagent combinations.
-
Causality—Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][8] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N-1 alkylated product.[3] The N-2 product is often the result of kinetically controlled conditions.[9]
Strategies for Maximizing N-1 Selectivity:
-
The Gold Standard: NaH in THF: The combination of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent is the most widely recommended method for achieving high N-1 selectivity.[5][7] It is believed that the sodium cation coordinates with the N-2 nitrogen and the oxygen of the 5-nitro group, sterically blocking the N-2 position from the incoming alkylating agent.[7][10]
-
Leverage Thermodynamic Equilibration: Certain electrophiles, such as α-halo carbonyls or β-halo esters, can undergo reversible alkylation. Over time, the reaction mixture equilibrates to favor the more stable N-1 substituted product.[3][5]
-
Alternative High-Selectivity Method: A recently developed method utilizes aldehydes as the alkylating partner, followed by reduction. This procedure is reported to be highly selective for the N-1 position with no detectable N-2 isomer formation, proceeding under thermodynamic control.[2][11]
The following diagram illustrates a troubleshooting workflow for addressing common yield and purity issues.
Caption: Troubleshooting workflow for N-alkylation of 5-nitroindazole.
Q3: I have a good N-1:N-2 ratio, but separating the isomers by column chromatography is challenging. What are the best practices for purification?
A3: The structural similarity of N-1 and N-2 isomers makes their separation non-trivial. Success depends on optimizing your chromatography conditions.
-
Causality—Polarity and Adsorption: The N-1 and N-2 isomers often have very similar polarities. The N-2 isomer is sometimes slightly more polar due to the quinonoid character of the ring system, but this is not a universal rule.[12] Effective separation requires a chromatographic system that can exploit these subtle differences.
Purification Best Practices:
-
TLC Optimization: Before attempting a column, thoroughly screen solvent systems using TLC. Test a range of polarities with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal system will show a clear separation (ΔRf > 0.1) between the two isomer spots.
-
Column Chromatography Technique:
-
Silica Gel: Use high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates. A length-to-diameter ratio of at least 10:1 is recommended.
-
Loading: Load the crude sample onto the column in a minimal amount of solvent (dry loading is even better) to ensure a tight starting band.
-
Elution: Use an isocratic elution with the optimized TLC solvent system. If separation is still difficult, a very shallow gradient can be employed.
-
-
Crystallization: If chromatography fails to provide pure material, crystallization can be an excellent alternative or subsequent purification step. Screen various solvents to find one in which one isomer is significantly less soluble than the other, especially at cooler temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N-1 and N-2 isomers?
A1: The dual reactivity stems from the electronic structure of the indazole ring, a phenomenon known as annular tautomerism. The proton on the pyrazole ring can reside on either nitrogen, creating two tautomers: the 1H-indazole and the 2H-indazole.[8] The 1H-form is thermodynamically more stable.[5][8] When a base removes the proton, it creates a single, delocalized indazolide anion. This anion is an ambident nucleophile , meaning it has two nucleophilic centers (N-1 and N-2), both of which can attack the alkylating agent.[9]
Caption: Tautomerism and deprotonation of the indazole ring.
Q2: How significantly do the base and solvent affect the N-1 vs. N-2 product ratio?
A2: The choice of base and solvent is arguably the most critical factor influencing regioselectivity.[3][6] The interplay between the cation from the base and the solvent's polarity dictates the reaction's outcome.
| Base | Solvent | Typical N-1 : N-2 Ratio | Primary Control Factor | Reference(s) |
| NaH | THF | >95 : 5 | Thermodynamic; Cation coordination sterically blocks N-2. | [3][5] |
| K₂CO₃ | DMF | ~60 : 40 | Mixed; Less cation coordination, favors mixture. | [1][2] |
| Cs₂CO₃ | Dioxane | ~96 : 4 | Thermodynamic; Dioxane can enhance N-1 selectivity. | [8] |
| KOtBu | THF | ~94 : 6 | Thermodynamic; Strong base improves conversion. | [3][6] |
As the table shows, strong bases with small cations (like Na⁺) in less polar aprotic solvents (like THF) strongly favor the N-1 isomer. Weaker bases in polar aprotic solvents (like DMF) tend to produce mixtures.
Q3: Are there conditions that selectively favor the N-2 isomer?
A3: Yes, while N-1 is often the thermodynamic product, specific strategies can be employed to favor the N-2 isomer.
-
Steric Hindrance at C-7: The most effective way to direct alkylation to N-2 is by using an indazole substrate with a bulky substituent at the C-7 position. Groups like -NO₂ or -CO₂Me at C-7 sterically block the N-1 position, forcing the alkylating agent to attack N-2, even under NaH/THF conditions.[3][5][6][7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, DEAD, and PPh₃) has been shown to have a strong preference for producing the N-2 alkylated indazole.[6] This is a valuable alternative when the N-2 isomer is the desired product.
Q4: How can I unambiguously confirm the identity of my N-1 and N-2 isomers?
A4: Correctly assigning the structure is crucial. While TLC and ¹H NMR can give initial clues, they are often insufficient for a definitive assignment. Two-dimensional NMR spectroscopy is the gold standard.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most reliable method.[6]
-
For the N-1 isomer: A correlation (cross-peak) will be observed between the protons of the N-alkyl group's first CH₂ and the indazole ring's C-7a carbon.
-
For the N-2 isomer: A correlation will be observed between the protons of the N-alkyl group's first CH₂ and the indazole ring's C-3 carbon.
-
This difference provides a clear and unambiguous way to distinguish the two regioisomers.[6] Other techniques like UV-Visible spectroscopy can also be used, as the two isomers have distinct electronic structures and thus different absorption spectra.[13][14]
Caption: Key HMBC correlations for distinguishing N-1 and N-2 indazole isomers.
Validated Experimental Protocols
Protocol 1: Optimized General Procedure for Selective N-1 Alkylation of 5-Nitroindazole
This protocol is optimized for achieving high N-1 regioselectivity.[1][5]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Stir until the indazole is dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Self-Validation Check: Effervescence (H₂ gas evolution) should be observed. The solution may become a suspension as the sodium salt forms.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.
-
Self-Validation Check: TLC should show the consumption of the starting material and the appearance of a new, less polar spot (the N-1 product), with minimal formation of a second product spot (the N-2 isomer).
-
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Spectroscopic Characterization Workflow
-
Sample Preparation: Prepare separate, dilute solutions of the purified N-1 and (if isolated) N-2 isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition:
-
Acquire standard one-dimensional ¹H and ¹³C NMR spectra for each isomer.
-
Acquire a two-dimensional ¹H-¹³C HMBC spectrum for each isomer. This is the critical step for assignment.
-
-
Data Analysis:
-
Process the HMBC spectrum.
-
Identify the signal for the protons on the carbon attached to the indazole nitrogen (~4.0-4.5 ppm, depending on the alkyl group).
-
Look for a cross-peak from these protons to either C-7a (~140 ppm) or C-3 (~135 ppm) of the indazole ring.
-
Assign the structure based on the observed correlation as described in FAQ #4.[6][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Nitroindazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-nitroindazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging scaffold. 5-Nitroindazole is a crucial building block in medicinal chemistry, appearing in compounds developed for anticancer, antiparasitic, and anti-inflammatory applications.[1][2][3] However, its unique electronic properties—specifically the strongly electron-withdrawing nitro group and the tautomeric nature of the pyrazole ring—present distinct challenges in achieving selective and high-yielding functionalization.
This document provides field-proven insights, troubleshooting guides for common synthetic hurdles, and detailed protocols to help you navigate the complexities of 5-nitroindazole derivatization.
Frequently Asked Questions (FAQs)
Here we address high-level questions that often arise when planning synthetic routes involving 5-nitroindazole.
Q1: My 5-nitroindazole starting material has poor solubility. What solvents are recommended?
A1: This is a common issue. 5-nitroindazole is a crystalline solid with low solubility in nonpolar organic solvents.[4] For reactions, polar aprotic solvents are typically your best choice.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent starting points.
-
For Coupling Reactions: Anhydrous, degassed 1,4-dioxane or toluene are frequently used, sometimes with co-solvents to improve solubility.[5]
-
Causality: The polar nitro group and the hydrogen-bonding capability of the indazole N-H contribute to its low solubility in nonpolar media. Polar aprotic solvents effectively solvate the molecule without interfering with most reaction pathways. Always ensure your solvents are anhydrous, especially for moisture-sensitive reactions like metal-catalyzed couplings.
Q2: I'm struggling with regioselectivity during N-alkylation or N-arylation. How can I control for N-1 vs. N-2 functionalization?
A2: This is the most critical challenge in indazole chemistry. The outcome is a delicate balance of kinetic versus thermodynamic control, dictated by your choice of base and reaction conditions.[6][7]
-
For N-1 Substitution (Thermodynamic Product): Use strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH) in polar aprotic solvents (e.g., DMF, THF). These conditions deprotonate the indazole to form a delocalized anion, which, upon prolonged reaction times or at higher temperatures, allows for equilibration to the more stable N-1 substituted product.[6]
-
For N-2 Substitution (Kinetic Product): Use milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), or conduct the reaction under mildly acidic conditions.[7] The N-2 lone pair is considered more kinetically accessible, leading to the N-2 isomer being formed faster at lower temperatures.[6] Protecting the N-2 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can also be a strategy to direct functionalization elsewhere before deprotection.[8]
Q3: The nitro group seems to be causing decomposition of my starting material under basic or high-temperature conditions. What can I do?
A3: The electron-withdrawing nitro group makes the indazole ring electron-deficient and susceptible to nucleophilic attack or decomposition, especially under harsh conditions.
-
Screen Weaker Bases: If you observe decomposition with strong bases like NaH or KOtBu, switch to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]
-
Lower the Temperature: Many functionalization reactions can proceed at lower temperatures over a longer period. Try running the reaction at room temperature or even 0 °C if decomposition is rapid at elevated temperatures.
-
Protecting Groups: In complex syntheses, it may be advantageous to reduce the nitro group to an amine early on, protect the amine, perform the desired functionalization, and then re-oxidize it if the nitro group is required in the final product.
Q4: How can I selectively reduce the nitro group without affecting other functional groups in my molecule?
A4: Chemoselective reduction of the nitro group is a well-established but crucial step. The choice of reagent depends on the other functional groups present.
-
Catalytic Hydrogenation: This is a clean and effective method.
-
Pd/C with H₂: Highly effective but can also reduce alkenes, alkynes, and benzyl ethers, and may cause dehalogenation.[9]
-
Raney Nickel with H₂: A good alternative to avoid dehalogenation of aryl chlorides and bromides.[9]
-
PtO₂ with H₂: A robust catalyst that works well in acidic media like acetic acid.[10]
-
-
Metal/Acid Systems:
-
Transfer Hydrogenation:
-
Hydrazine Hydrate with Pd/C: This method avoids the need for a pressurized hydrogen gas setup and is often very efficient for reducing nitroindazoles.[10]
-
Troubleshooting Guides by Reaction Type
Guide 1: N-Alkylation & N-Arylation
This is often the first step in elaborating the 5-nitroindazole scaffold.
Common Problems & Solutions
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| No Reaction or Low Conversion | 1. Insufficiently Strong Base: The pKa of the indazole N-H is ~14. The base must be strong enough to deprotonate it effectively. 2. Poor Reagent Quality: The alkylating/arylating agent is degraded, or the solvent is not anhydrous. 3. Low Temperature: Reaction kinetics may be too slow. | 1. Switch to a Stronger Base: Move from K₂CO₃ to NaH or KOtBu. This ensures complete deprotonation to the reactive indazolide anion. 2. Verify Reagents: Use freshly opened and anhydrous solvent. Check the purity of your electrophile. 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from RT to 60 °C). |
| Mixture of N-1 and N-2 Isomers | 1. Intermediate Conditions: The chosen base/solvent/temperature combination does not strongly favor either kinetic or thermodynamic control.[6] | 1. To Favor N-1 (Thermodynamic): Use a strong base (e.g., NaH) in DMF and allow the reaction to stir for a longer period or at a slightly elevated temperature (e.g., 60-80 °C) to allow for equilibration to the more stable isomer. 2. To Favor N-2 (Kinetic): Use a milder base (e.g., Cs₂CO₃) in a less polar solvent like acetone or MeCN at room temperature or below.[7] |
| Product Decomposition | 1. Base is too Strong: Strong bases can lead to side reactions on the electron-deficient ring. 2. Temperature is too High: Thermal decomposition is a risk, especially with sensitive functional groups present. | 1. Use a Weaker Base: Switch from NaH/KOtBu to K₂CO₃ or Cs₂CO₃. 2. Reduce Temperature: Run the reaction at a lower temperature for a longer duration. Monitor by TLC/LC-MS to find the optimal balance between reaction rate and stability. |
Decision Tree for N-Alkylation Regioselectivity
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Nitroindazole Derivatives
Welcome to the technical support center for the purification of 5-nitroindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. 5-Nitroindazoles are key building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1][2][3][4] However, their unique chemical properties, largely influenced by the electron-withdrawing nitro group and the indazole core, can present specific challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to overcome common hurdles, optimize your purification strategies, and ensure the high purity of your compounds, which is paramount for successful downstream applications.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of 5-nitroindazole derivatives. Each answer provides a detailed explanation of the underlying principles and step-by-step protocols to resolve the issue.
Recrystallization Issues
Question: My 5-nitroindazole derivative is "oiling out" instead of crystallizing. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid crystalline material. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation is favored over crystal lattice formation. For 5-nitroindazole derivatives, which can have varying melting points, this is a frequent issue.
Causality: The high concentration of the solute in the hot solution, combined with rapid cooling, can cause the compound to come out of solution faster than it can form an ordered crystal lattice. The presence of impurities can also disrupt crystallization and promote oiling out.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool slowly.
-
Slow Cooling is Crucial: Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of oiling out.[5] Allow the solution to cool slowly to room temperature first. You can insulate the flask to slow down the cooling rate further. Once at room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield.
-
Use a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system can be very effective.[6][7] Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (also called an anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve your crude 5-nitroindazole derivative in a minimal amount of the hot "good" solvent.[8]
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[6][9] This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]
-
Allow the solution to cool slowly and undisturbed to induce crystallization.
-
-
-
Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure solid, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Question: I'm getting a very low recovery after recrystallizing my 5-nitroindazole derivative. How can I improve my yield?
Answer:
Low recovery is a common trade-off for high purity in recrystallization. However, significant product loss can often be minimized by optimizing the procedure.
Causality: The primary cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[8] Other factors include premature crystallization during hot filtration and washing the crystals with a solvent in which they are too soluble.
Solutions:
-
Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[5] Use just enough hot solvent to completely dissolve your compound. Adding too much will result in a lower yield.
-
Choose the Right Solvent: An ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Test small amounts of your compound in various solvents to find the best one. For 5-nitroindazole, polar organic solvents like methanol or ethanol are often good starting points.[1][10]
| Solvent System for 5-Nitroindazoles | Rationale |
| Methanol or Ethanol | Good solubility at high temperatures, lower at cold temperatures.[1][10] |
| Ethanol/Water | A common mixed-solvent system for polar compounds.[6] |
| Ethyl Acetate/Hexane | A good choice for compounds with intermediate polarity. |
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, do it quickly and keep everything hot. Preheat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Proper Washing of Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent. Using warm or room temperature solvent will redissolve some of your product.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) after crystallization will still contain some dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Column Chromatography Issues
Question: My 5-nitroindazole derivative is streaking or tailing on the TLC plate and giving poor separation during column chromatography. What should I do?
Answer:
Streaking or tailing on a TLC plate is a strong indicator that you will have poor separation on a silica gel column. This is often due to the acidic nature of silica gel interacting with basic functionalities in the molecule, or issues with solubility and concentration.
Causality: 5-nitroindazole derivatives, while containing a nitro group, also have a weakly basic pyrazole ring. The acidic silanol groups on the surface of the silica gel can strongly interact with these basic nitrogens, causing the compound to move unevenly and resulting in tailing.[11] Overloading the sample on the TLC plate or column can also lead to this issue.
Solutions:
-
Add a Modifier to the Eluent: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[11]
-
Triethylamine (Et3N): Adding 0.1-1% triethylamine to your eluent system is a very common and effective strategy. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Pyridine: A small amount of pyridine can also be used, but triethylamine is more common due to its volatility.
-
-
Optimize the Solvent System: Ensure your chosen solvent system provides a good Rf value for your compound on TLC, typically in the range of 0.2-0.4 for good separation on a column.[12][13] If your compound is very polar, you may need a more polar solvent system, such as dichloromethane/methanol.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, it can precipitate at the top of the column when loaded, leading to poor separation. In this case, "dry loading" is recommended.[14]
-
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (2-3 times the weight of your crude product).[13]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.
-
-
-
Check for Compound Stability: Some nitroaromatic compounds can be unstable on silica gel.[12] Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you see new spots appear, your compound may be decomposing, and an alternative purification method (like recrystallization or reverse-phase chromatography) should be considered.
Question: How do I choose the right solvent system for flash chromatography of my 5-nitroindazole derivative?
Answer:
Choosing the right mobile phase is critical for a successful separation. The goal is to find a system that separates your desired compound from its impurities effectively.
Causality: The separation in normal-phase chromatography is based on polarity. More polar compounds interact more strongly with the stationary phase (silica gel) and elute later, while less polar compounds elute faster.[15] The nitro group makes 5-nitroindazole derivatives relatively polar.
Workflow for Solvent System Selection:
Caption: Workflow for selecting a chromatography solvent system.
Common Starting Solvent Systems:
-
Hexane/Ethyl Acetate: A versatile and common choice for compounds of moderate polarity. Start with a 9:1 or 4:1 ratio and increase the proportion of ethyl acetate as needed.
-
Dichloromethane/Methanol: For more polar 5-nitroindazole derivatives, this system is often effective. Start with a 99:1 or 95:5 ratio.
Pro-Tip: If you have closely related impurities (e.g., isomers), a gradient elution on your flash chromatography system will likely give you a better separation than an isocratic (constant solvent mixture) elution. Start with a less polar mixture and gradually increase the polarity.
HPLC Purification
Question: I need to separate chiral 5-nitroindazole enantiomers. How should I approach this?
Answer:
Separating enantiomers requires a chiral environment. For HPLC, this is achieved by using a chiral stationary phase (CSP).
Causality: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates transient diastereomeric complexes with the enantiomers, which have different energies and stabilities, leading to different retention times and thus, separation.
Approach:
-
Column Selection: Polysaccharide-based CSPs are widely used and very effective for a broad range of compounds, including heterocyclic derivatives.[16][17] Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.
-
Mobile Phase Screening: The choice of mobile phase is crucial for achieving separation on a CSP.
-
Normal Phase: Mixtures of hexane or heptane with an alcohol modifier (isopropanol or ethanol) are common.
-
Polar Organic Mode: Using a single alcohol like methanol or ethanol as the mobile phase can also be effective.[18]
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol are used for more polar compounds.[17]
-
-
Additives: Sometimes, adding a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[17]
-
Method Development: Chiral separations often require screening of different columns and mobile phases to find the optimal conditions. Automated column and solvent switching systems can greatly accelerate this process.[19]
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility profile of 5-nitroindazole derivatives?
A1: Due to the polar nitro group and the heterocyclic indazole ring, 5-nitroindazole itself has limited solubility in water but is soluble in polar organic solvents like methanol, ethanol, acetone, and dimethylformamide (DMF).[1] Derivatives will have solubilities dictated by their other functional groups, but generally, they are soluble in moderately polar to polar organic solvents.
Q2: Are 5-nitroindazole derivatives stable during purification?
A2: 5-Nitroindazole and its derivatives are generally thermally stable under typical purification conditions.[1][20] However, they can be sensitive to certain reagents. For example, the nitro group can be reduced under strongly reducing conditions. As mentioned in the troubleshooting guide, some derivatives may show instability on acidic silica gel.[12] It's always good practice to monitor for degradation by TLC or LC-MS if you suspect instability.
Q3: What are some common impurities I might encounter after synthesizing a 5-nitroindazole derivative?
A3: Common impurities can include unreacted starting materials, reagents, and side-products. For instance, in the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene, a common side-product is a diazoamino compound.[10] If performing a nitration on an indazole core, you may get isomers (e.g., 3-, 4-, 6-, or 7-nitroindazoles) depending on the directing effects of other substituents. These isomers can be challenging to separate.
Q4: Can I use reverse-phase chromatography to purify my 5-nitroindazole derivative?
A4: Yes, reverse-phase chromatography is a viable option, especially for more polar derivatives or if you are experiencing issues with normal-phase silica gel (like decomposition). A C18 column with a mobile phase of water/acetonitrile or water/methanol is a common setup. This is also the standard for analytical HPLC purity checks.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS No : 5401-94-5 | 5-Nitroindazole | 5-Nitro-1H-indazole [jayfinechem.com]
- 4. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sorbtech.com [sorbtech.com]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Degradation Pathways of Nitroaromatic Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of nitroaromatic heterocyclic compounds. This guide is designed to provide expert insights and practical solutions to common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol and troubleshooting step is grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: What makes nitroaromatic heterocyclic compounds so resistant to degradation?
Nitroaromatic compounds, especially those with heterocyclic structures, are notoriously recalcitrant for two primary reasons. First, the strong electron-withdrawing nature of the nitro group (-NO2), combined with the inherent stability of the aromatic ring, makes the compound resistant to oxidative attack, which is a common biological degradation strategy[1][2]. Second, these compounds often exhibit significant toxicity and mutagenicity, which can inhibit the very microorganisms or enzymes that might otherwise break them down[1][3]. Their persistence in the environment and potential for bioaccumulation are major concerns, driving research into effective degradation methods[2][4].
Q2: What are the principal strategies microorganisms use to degrade these compounds?
Microorganisms have evolved several clever strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy[2]. The initial attack on the molecule typically follows one of four main routes[5][6]:
-
Reductive Pathways: The most common initial step involves the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group (-NH2). This is often carried out by enzymes called nitroreductases[5]. This reduction makes the aromatic ring more susceptible to subsequent oxidative attack and cleavage.
-
Oxidative Denitration: Dioxygenase or monooxygenase enzymes can directly add one or two hydroxyl groups onto the aromatic ring, which destabilizes the structure and leads to the elimination of the nitro group as nitrite (NO2-)[5].
-
Partial Reduction and Rearrangement: In some cases, the nitro group is reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound. This product can then enter central metabolic pathways after ring fission[5].
-
Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the electron-deficient aromatic ring, forming a temporary intermediate known as a Hydride-Meisenheimer complex. The ring then rearomatizes by eliminating a nitrite group[5][7].
Q3: What is the difference between biotic and abiotic degradation for these compounds?
Biotic degradation refers to the breakdown of a compound by living organisms, primarily microorganisms like bacteria and fungi[5][8]. This process relies on specific enzymatic pathways that have evolved to handle these toxic chemicals[9]. Abiotic degradation involves non-biological processes. This can include chemical reactions like reduction by zero-valent iron (Fe⁰)[10] or photochemical degradation, where light energy, often in the presence of a photocatalyst like titanium dioxide (TiO₂), initiates the breakdown of the compound[11][12]. While both approaches can be effective, biotic methods are often sought for environmental remediation due to their potential for complete mineralization (breakdown to CO₂, water, and inorganic ions) under the right conditions[13].
Troubleshooting Experimental Workflows
This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or no degradation observed in microbial culture. | 1. Compound Toxicity: The concentration of the nitroaromatic compound is too high, inhibiting or killing the microbes. 2. Lack of Required Enzymes: The chosen microbial strain may not possess the necessary nitroreductase or oxygenase enzymes. 3. Sub-optimal Culture Conditions: Incorrect pH, temperature, oxygen levels, or lack of essential co-factors (like NADH/NADPH for nitroreductases). | 1. Perform a dose-response experiment to determine the maximum tolerable concentration. 2. Use an adapted microbial strain known to degrade similar compounds or screen for new isolates from contaminated sites[2]. 3. Optimize culture conditions. For reductive pathways, consider anaerobic or microaerophilic conditions to favor nitroreductase activity[5]. Ensure the medium is not nutrient-limited. |
| Appearance of unknown peaks in HPLC/GC-MS analysis. | 1. Formation of Intermediates: The new peaks are likely degradation intermediates (e.g., nitroso, hydroxylamino, or amino derivatives)[4]. 2. Abiotic Degradation: The compound may be degrading due to light exposure (photodegradation) or reacting with components in your media[14]. 3. Condensation Reactions: Highly reactive intermediates, such as hydroxylamines and nitrosoarenes, can condense to form azoxy or azo compounds[10]. | 1. Characterize the peaks using mass spectrometry (MS) to identify their mass-to-charge ratio and fragmentation patterns[15][16]. Compare with known standards if available. 2. Run a control experiment with the compound in sterile media without microorganisms, under the same incubation conditions (light, temperature), to check for abiotic loss[14]. 3. Analyze for expected condensation products. This is particularly relevant in abiotic reduction systems[10]. |
| High background or low signal in nitroreductase enzyme assay. | 1. Interfering Substances: Components in your sample lysate (e.g., EDTA, certain detergents) may be inhibiting the enzyme[17]. 2. Incorrect Buffer/pH: The assay buffer pH is outside the optimal range for the specific nitroreductase. 3. Substrate Instability: The assay substrate (e.g., a luciferin derivative) is degrading spontaneously[18]. 4. Low Enzyme Concentration: The amount of nitroreductase in the sample is below the detection limit of the assay[18]. | 1. Consider sample cleanup using a desalting column or buffer exchange. Check the assay kit's manual for a list of known interfering substances[17]. 2. Verify the optimal pH for your enzyme from literature or perform a pH optimization experiment. 3. Run a "no-enzyme" control to measure the rate of background signal generation. Prepare reagents fresh. 4. Concentrate your protein sample. Ensure the assay has sufficient sensitivity for your application[18]. |
| Precipitate forms in the reaction medium. | 1. Poor Compound Solubility: The parent compound or its degradation products have low solubility in the aqueous medium. 2. Biomass Aggregation: High concentrations of the compound or its metabolites can cause microbial cells to clump or lyse. | 1. Check the solubility limits of your compound. Consider using a co-solvent (like DMSO), but ensure its final concentration is not toxic to your biological system[14]. 2. Observe cultures microscopically. Reduce the initial substrate concentration if stress is apparent. |
Visualized Pathways and Workflows
Diagrams help clarify complex processes. Below are Graphviz representations of a typical degradation pathway and a standard experimental workflow.
Caption: Generalized microbial reductive pathway for nitroaromatic compounds.
Caption: Standard workflow for assessing microbial degradation of a compound.
Key Experimental Protocols
Protocol 1: Monitoring Compound Degradation by HPLC
This protocol provides a framework for tracking the disappearance of a parent compound and the appearance of metabolites over time.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of your nitroaromatic compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 10 mM).
-
Create a calibration curve by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in your culture medium or buffer. This will be used for quantification.
-
Set up your experimental cultures (and abiotic controls) and spike with the compound to the desired final concentration.
2. Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from each culture.
-
Immediately quench any biological activity by adding an equal volume of a solvent like acetonitrile or by centrifuging at high speed (e.g., 13,000 x g for 5 min) to pellet cells and then collecting the supernatant. This prevents further degradation after sampling[14].
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18) and a mobile phase that provides good separation of your parent compound and potential metabolites. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Set the detector (e.g., UV-Vis Diode Array Detector) to a wavelength where your compound has maximum absorbance.
-
Inject the standards first to establish the calibration curve and retention time.
-
Inject the time-course samples.
4. Data Analysis:
-
Integrate the peak area for the parent compound in each sample.
-
Use the calibration curve to convert the peak area to concentration.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Monitor for the appearance of new peaks, which signify potential degradation products[14][15].
Protocol 2: Basic Nitroreductase Activity Assay
This protocol describes a general method to measure nitroreductase activity in a cell lysate using a commercially available kit. Always consult the specific manufacturer's manual[18].
1. Preparation of Cell Lysate:
-
Grow your microbial culture under conditions expected to induce nitroreductase expression (e.g., in the presence of the nitroaromatic compound).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (often provided in the kit or a standard buffer like Tris-HCl with lysozyme for bacteria).
-
Lyse the cells using sonication or chemical methods.
-
Centrifuge the lysate to pellet cell debris and collect the clear supernatant, which contains the soluble enzymes.
-
Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) for normalization.
2. Assay Procedure (Luminometric Example):
-
Prepare a standard curve using the purified nitroreductase standard provided in the kit.
-
In a white, opaque 96-well plate (for luminescence), add your cell lysate samples and standards to different wells.
-
Prepare the "First Working Solution" (typically containing the luciferin derivative substrate and NADH/NADPH co-factor) according to the kit protocol.
-
Add the working solution to all wells, mix gently, and incubate at the recommended temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). This allows the nitroreductase to convert the substrate.
-
Prepare the "Second Working Solution" (containing luciferase and its necessary reagents).
-
Add this solution to all wells. The luciferase will react with the luciferin generated by the nitroreductase, producing light.
3. Measurement and Analysis:
-
Immediately measure the luminescence using a plate reader.
-
Subtract the background reading from a "no-enzyme" control.
-
Use the standard curve to determine the amount of nitroreductase activity in your samples.
-
Normalize the activity to the total protein concentration (e.g., in units of mU/mg protein). An inhibition assay using a known inhibitor like dicoumarol can be performed to confirm specificity[19].
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of biotic and abiotic treatment approaches for co-mingled perchlorate, nitrate, and nitramine explosives in groundwater. | Semantic Scholar [semanticscholar.org]
- 9. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. New approaches to the degradation of organic dyes, and nitro- and chloroaromatics using coordination polymers as photocatalysts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. cswab.org [cswab.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 19. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(5-Nitro-1H-indazol-1-yl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the lab-scale and scale-up synthesis of this important intermediate. Our focus is on ensuring scientific integrity, providing actionable insights based on established chemical principles, and supporting you in achieving a robust, scalable, and reproducible synthetic process.
I. Overview of the Synthesis
The synthesis of this compound is primarily achieved through the N-alkylation of 5-nitroindazole with a suitable 2-carbon electrophile, typically 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide, in the presence of a base. The principal challenge in this synthesis is controlling the regioselectivity of the alkylation, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two isomeric products. The desired product is the N1-alkylated isomer.
Caption: General reaction scheme for the N-alkylation of 5-nitroindazole.
II. Recommended Synthetic Protocol (Lab Scale)
This protocol is a generalized procedure based on common practices for N-alkylation of indazoles and related heterocycles. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Nitroindazole
-
Potassium Carbonate (K₂CO₃), finely milled and dried
-
2-Chloroethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 5-nitroindazole) to the flask. Begin stirring to form a suspension. Add finely milled, anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.1 - 1.3 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (approx. 10 volumes relative to the DMF volume).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, which will likely be a mixture of N1 and N2 isomers, should be purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective in separating the isomers. The N1 isomer is generally more polar than the N2 isomer.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Conversion of Starting Material | 1. Inactive Base: Potassium carbonate is hygroscopic; absorbed moisture can quench the base. 2. Low Reaction Temperature: The reaction may have a significant activation energy barrier. 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent. 4. Low Purity of Reagents: Impurities in the starting materials can inhibit the reaction. | 1. Base Activation: Ensure K₂CO₃ is finely milled and thoroughly dried in an oven (>120 °C) before use. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, but exercise extreme caution due to its reactivity with water and protic solvents.[1] 2. Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments (e.g., up to 100 °C in DMF) while monitoring for product formation and decomposition. 3. Solvent Choice: While DMF is a good starting point, consider other polar aprotic solvents like DMSO or acetonitrile. Acetonitrile may require higher temperatures or pressure for this reaction. 4. Reagent Quality Check: Verify the purity of 5-nitroindazole and 2-chloroethanol by melting point, NMR, or other appropriate analytical techniques. |
| Poor N1:N2 Regioselectivity | 1. Reaction Conditions: The choice of base and solvent significantly influences the N1/N2 ratio.[1] 2. Thermodynamic vs. Kinetic Control: Different conditions may favor the kinetic or thermodynamic product. | 1. Systematic Screening: Perform small-scale experiments to screen different base/solvent combinations. For instance, using NaH in THF is often reported to favor N1 alkylation of indazoles. Cesium carbonate (Cs₂CO₃) can also enhance N1 selectivity. 2. Temperature Control: Running the reaction at a lower temperature for a longer duration might favor the thermodynamically more stable N1 isomer. The reaction of 5-nitroindazole with formaldehyde has been shown to yield the N1-substituted product, suggesting a thermodynamic preference.[2] |
| Formation of Dialkylated Byproduct | 1. Excess Alkylating Agent: Using a large excess of 2-chloroethanol can lead to the alkylation of the hydroxyl group of the product. | 1. Stoichiometry Control: Use a minimal excess of the alkylating agent (e.g., 1.05 - 1.1 eq). 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Difficult Purification / Isomer Separation | 1. Similar Polarity of Isomers: The N1 and N2 isomers can have very similar Rf values on TLC, making chromatographic separation challenging. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. Crystallization: Attempt fractional crystallization of the crude product from various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane). It is possible that one isomer will selectively crystallize. |
| Scale-Up Issues (e.g., Poor Mixing, Exotherms) | 1. Heterogeneous Reaction: The use of K₂CO₃ results in a solid-liquid mixture, which can be difficult to stir effectively at a larger scale. 2. Exothermic Reaction: The initial deprotonation and alkylation can be exothermic, especially with reactive bases like NaH. | 1. Mechanical Stirring: Ensure efficient mechanical stirring for large-scale reactions to maintain a uniform suspension and improve heat transfer. 2. Controlled Addition & Cooling: For reactions at scale, especially when using NaH, add the base portion-wise to the solvent at a reduced temperature (e.g., 0 °C) and allow it to warm to room temperature before adding the alkylating agent. Ensure an adequate cooling system is in place to manage any exotherm. A patent for a similar synthesis highlights the importance of controlled, portion-wise addition of reagents.[3] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 5-nitroindazole? A1: A well-established and reliable method for synthesizing 5-nitroindazole is the diazotization of 2-amino-5-nitrotoluene, followed by cyclization. A detailed procedure for this synthesis is available in Organic Syntheses, which is a highly reputable source for robust chemical preparations.[4]
Q2: Can I use 2-bromoethanol or ethylene oxide instead of 2-chloroethanol? A2: Yes. 2-Bromoethanol is more reactive than 2-chloroethanol and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive. Ethylene oxide is a gaseous reagent and requires specialized handling and equipment (e.g., a pressure reactor). While it can be very effective, its use is generally limited to industrial settings with appropriate safety infrastructure.
Q3: How can I confirm the identity of the N1 and N2 isomers? A3: The most definitive method for distinguishing between the N1 and N2 isomers is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the protons of the ethyl group and the carbons of the indazole ring, allowing for unambiguous assignment. X-ray crystallography, if a suitable crystal can be obtained, also provides absolute structure confirmation.[2]
Q4: My reaction mixture turns dark brown or black upon heating. What does this indicate? A4: Darkening of the reaction mixture often suggests decomposition of the starting material, product, or solvent, especially at elevated temperatures in the presence of a strong base. Nitro-aromatic compounds can be susceptible to decomposition. Try running the reaction at a lower temperature for a longer period. If using DMF, ensure it is high quality and anhydrous, as impurities can cause decomposition at high temperatures.
Q5: What are the key safety precautions for this synthesis, especially at scale? A5:
-
Reagents: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). If using sodium hydride (NaH), it is a highly flammable solid that reacts violently with water; it must be handled under an inert atmosphere.
-
Reaction: As with any scaled-up reaction, be prepared for potential exotherms. Ensure the reactor is equipped with adequate cooling and that reagents are added at a controlled rate.
-
Product Handling: The product, this compound, contains a nitro-aromatic group. While specific toxicity data is not widely available, it should be handled with care as a potentially hazardous compound.
Caption: A workflow for troubleshooting the synthesis of this compound.
V. References
-
Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1941 , 21, 79. --INVALID-LINK--
-
El-Mekabaty, A.; El-Faham, A.; El-Manasy, I. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2014 , 6(6), 334-341. --INVALID-LINK--
-
ResearchGate. Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with... --INVALID-LINK--
-
PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. --INVALID-LINK--
-
Google Patents. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. --INVALID-LINK--
-
ChemicalBook. 5-Nitroindazole synthesis. --INVALID-LINK--
-
El-Mekabaty, A.; El-Faham, A.; El-Manasy, I. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica2022 , 14(5), 1-7. --INVALID-LINK--
-
Smolecule. 2-(4-Nitro-1H-imidazol-1-yl)ethanol. --INVALID-LINK--
-
Alchem Pharmtech. CAS 1056619-14-7 | this compound. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Indazole Alkylation. --INVALID-LINK--
-
Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2012 , 77(12), 5244–5253. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 2-(5-nitro-1H-indazol-1-yl)ethanol
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a foundational pillar.[1] This is not merely an academic exercise; the precise arrangement of atoms dictates a compound's pharmacological properties, its interactions with biological targets, and its ultimate efficacy and safety.[1][2] For heterocyclic compounds like 2-(5-nitro-1H-indazol-1-yl)ethanol, a synthetic intermediate with significant therapeutic potential, the possibility of forming different regioisomers during synthesis presents a critical challenge. The alkylation of the 5-nitroindazole core can occur at either the N1 or N2 position of the pyrazole ring, leading to isomers with potentially distinct biological activities.[3][4]
This guide provides an in-depth comparison of the analytical techniques used to confirm the molecular structure of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and contrast the definitive, high-resolution data from crystallography with the often complementary, yet sometimes ambiguous, information provided by spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful technique for the absolute structural elucidation of crystalline solids.[5][6] It provides a precise and accurate three-dimensional map of electron density within a molecule, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles.[7][8] This atomic-level detail is indispensable for confirming connectivity, stereochemistry, and, crucially in this case, the specific N1-alkylation of the indazole ring.[2][6]
The journey from a purified powder to a refined crystal structure is a meticulous process, where each step is designed to ensure the highest quality data.
Experimental Protocol: From Powder to Final Structure
The following protocol outlines the self-validating workflow for obtaining an unambiguous crystal structure of this compound.
Step 1: Material Purification & Crystal Growth
-
Rationale: The quality of the crystal is paramount. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.
-
Protocol:
-
Synthesize this compound, likely via the alkylation of 5-nitroindazole.
-
Purify the crude product using column chromatography or recrystallization to >99% purity, confirmed by HPLC and ¹H NMR.
-
Screen various solvents for crystal growth. The goal is to find a solvent or solvent system in which the compound has moderate solubility. Slow evaporation is a common and effective technique.
-
Initial Screening: Ethanol, methanol, acetone, ethyl acetate, and dichloromethane/hexane mixtures.
-
-
Dissolve a small amount of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a stable temperature.
-
Monitor vials for the formation of well-formed, single crystals, ideally between 0.1 and 0.3 mm in size.[7]
-
Step 2: Crystal Selection and Mounting
-
Rationale: A single, defect-free crystal is required to produce a clean diffraction pattern.[7]
-
Protocol:
-
Under a polarizing microscope, identify a suitable crystal that is clear, has sharp edges, and extinguishes light evenly when rotated.
-
Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection.
-
Mount the crystal on a cryo-loop, which is then attached to a goniometer head.
-
Step 3: X-ray Diffraction Data Collection
-
Rationale: Cooling the crystal (typically to 100 K) minimizes the thermal vibration of atoms, resulting in a higher-resolution diffraction pattern.[5] Rotating the crystal ensures that all possible reflections are measured.
-
Protocol:
-
Mount the goniometer head onto the diffractometer.
-
Cool the crystal to 100 K in a stream of cold nitrogen gas.
-
Expose the crystal to a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source).[5]
-
Rotate the crystal through a series of angles, collecting diffraction images on a detector (e.g., a CCD or CMOS detector). A full dataset may consist of hundreds of images.[9]
-
Step 4: Structure Solution and Refinement
-
Rationale: This computational step transforms the raw diffraction data (a series of spots with different intensities) into a chemically sensible molecular model.
-
Protocol:
-
Data Processing: Integrate the raw images to determine the position and intensity of each reflection. The software determines the unit cell parameters and space group.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Model Building: Build an atomic model into the electron density map. For this compound, this step will immediately reveal if the ethanol substituent is on the N1 or N2 position.
-
Refinement: Iteratively refine the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data. Key quality indicators like the R-factor (residual factor) and Goodness-of-Fit (GooF) are monitored. A low R-factor (typically < 0.05) indicates a good fit.[5]
-
Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation by X-ray crystallography.
Comparative Analysis with Spectroscopic & Spectrometric Methods
While SCXRD provides the definitive answer, other analytical techniques are essential for routine characterization. However, for the specific challenge of distinguishing N1/N2 regioisomers, they have inherent limitations.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful tool for structure elucidation in solution.[10] For this compound, ¹H and ¹³C NMR would confirm the presence of all expected functional groups. Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can often differentiate N1 and N2 isomers by observing long-range correlations between protons on the substituent and carbons in the indazole ring.[3]
-
Limitation: While often successful, the interpretation can sometimes be ambiguous, especially if key correlation signals are weak or overlapping. Solid-state NMR can also be used to distinguish isomers but is a less common technique.[11] Without an authentic standard of the other isomer for comparison, a degree of uncertainty can remain.
2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is excellent for confirming the molecular formula of a compound by providing a highly accurate mass measurement.
-
Limitation: MS cannot distinguish between isomers. This compound and its N2 counterpart, 2-(5-nitro-2H-indazol-2-yl)ethanol, have identical molecular formulas and therefore identical exact masses. While fragmentation patterns might differ, this is not a reliable method for primary structure confirmation.
3. Infrared (IR) & UV-Vis Spectroscopy IR spectroscopy is useful for identifying the presence of functional groups (e.g., O-H stretch from the alcohol, N-O stretches from the nitro group). UV-Vis spectroscopy can provide information about the conjugated system.
-
Limitation: These techniques provide very limited information about atomic connectivity. The IR and UV-Vis spectra of the N1 and N2 isomers would likely be very similar and insufficient for unambiguous differentiation.[4]
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Strengths for this Topic | Weaknesses for this Topic |
| Single-Crystal X-ray | Complete 3D atomic arrangement, bond lengths/angles, absolute configuration.[6][7] | Unambiguous differentiation of N1 vs. N2 isomers. Provides definitive proof of structure. | Requires a high-quality single crystal, which can be difficult to grow. Not a high-throughput method. |
| NMR Spectroscopy | Atomic connectivity through scalar and dipolar couplings.[10][12] | Strong evidence for isomer identity, especially with 2D methods (HMBC, NOESY).[3] | Can be ambiguous without both isomers for comparison; interpretation may be complex. |
| Mass Spectrometry | Molecular formula (HRMS) and fragmentation patterns. | Confirms elemental composition. | Cannot distinguish between isomers as they have the same mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick confirmation of functional groups (e.g., -OH, -NO₂). | Insufficient for determining connectivity or differentiating isomers. |
The Integrated Structural Elucidation Workflow
In practice, these techniques are used synergistically. A chemist would typically use MS and NMR for initial characterization and to guide synthesis. However, for a new chemical entity destined for drug development, where the precise molecular structure is a regulatory requirement and crucial for understanding structure-activity relationships, X-ray crystallography is the final and necessary arbiter.[13]
Caption: A typical workflow for definitive structure elucidation.
Conclusion
For a molecule such as this compound, where isomeric ambiguity is a primary concern, spectroscopic methods like NMR and mass spectrometry serve as essential, yet preliminary, tools. They provide strong evidence for the molecular structure but can lack the definitive power to resolve the critical question of N1 versus N2 substitution. Single-crystal X-ray crystallography, by providing a direct visualization of the atomic arrangement, transcends interpretation and delivers an unambiguous, high-resolution answer.[5] In the rigorous context of pharmaceutical and materials science, it remains the ultimate, authoritative method for structural confirmation, ensuring that all subsequent research and development is built upon a foundation of absolute structural certainty.
References
- 1. migrationletters.com [migrationletters.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eas.org [eas.org]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 9. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(5-nitro-1H-indazol-1-yl)ethanol and its Acetic Acid Analog: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 5-nitroindazole scaffold stands out as a privileged structure, underpinning a diverse array of biologically active molecules. The strategic modification of substituents on this core can profoundly influence the resulting compound's physicochemical properties and pharmacological profile. This guide provides an in-depth comparative analysis of two closely related derivatives: 2-(5-nitro-1H-indazol-1-yl)ethanol and its corresponding acetic acid analog, 2-(5-nitro-1H-indazol-1-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of their synthesis, a side-by-side comparison of their properties, and a discussion of their potential therapeutic applications based on the established bioactivity of the 5-nitroindazole class.
Introduction: The Significance of the 5-Nitroindazole Scaffold
The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in the development of novel therapeutic agents. The introduction of a nitro group at the 5-position significantly modulates the electronic properties of the ring, often enhancing the biological activity of the molecule. Derivatives of 5-nitroindazole have demonstrated a broad spectrum of pharmacological effects, including antiparasitic, anticancer, and anti-inflammatory activities.[1][2][3] The nature of the substituent at the N-1 position is a critical determinant of the compound's overall characteristics, influencing its solubility, membrane permeability, and interaction with biological targets. This guide focuses on the comparative effects of introducing a hydroxyethyl group versus a carboxymethyl group at this key position.
Synthesis and Physicochemical Characterization
The synthesis of both the ethanol and acetic acid analogs proceeds from the common starting material, 5-nitroindazole. The strategic selection of the alkylating agent is the key differentiating step in their respective synthetic pathways.
Synthesis of this compound
The synthesis of the ethanol derivative can be achieved through the N-alkylation of 5-nitroindazole with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol, in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-nitroindazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, cesium carbonate (1.5 eq).
-
Alkylation: To the stirred suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis of 2-(5-nitro-1H-indazol-1-yl)acetic acid
The synthesis of the acetic acid analog has been reported and involves the N-alkylation of 5-nitroindazole with an haloacetic acid ester, followed by hydrolysis of the ester to the corresponding carboxylic acid.[4]
Experimental Protocol: Synthesis of 2-(5-nitro-1H-indazol-1-yl)acetic acid [4]
-
Esterification: 5-nitroindazole (1.0 eq) is reacted with ethyl bromoacetate (1.2 eq) in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction is typically carried out at reflux temperature and monitored by TLC.
-
Work-up of Ester: After completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The resulting crude ethyl 2-(5-nitro-1H-indazol-1-yl)acetate is then purified.
-
Hydrolysis: The purified ester is then subjected to basic hydrolysis using a solution of sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to yield 2-(5-nitro-1H-indazol-1-yl)acetic acid.
Comparative Physicochemical Properties
The introduction of a hydroxyl group versus a carboxylic acid moiety at the N-1 position imparts distinct physicochemical characteristics to the molecules, which are summarized in the table below.
| Property | This compound | 2-(5-nitro-1H-indazol-1-yl)acetic acid | Rationale for Differences |
| Molecular Weight | Lower | Higher | Addition of a carbonyl group. |
| Polarity | Polar | More Polar | The carboxylic acid group is more polar than the alcohol group. |
| Acidity (pKa) | Weakly acidic (alcohol proton) | Moderately acidic (carboxylic acid proton) | Carboxylic acids are significantly more acidic than alcohols. |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Both can participate in hydrogen bonding, but the carboxylic acid has a stronger hydrogen bond donor and an additional acceptor site (carbonyl oxygen). |
| Solubility | Generally soluble in polar organic solvents. | Solubility is pH-dependent; soluble in aqueous base. | The ionizable nature of the carboxylic acid enhances aqueous solubility at physiological pH. |
| Lipophilicity (LogP) | Higher | Lower | The increased polarity of the carboxylic acid group reduces lipophilicity. |
Structural and Mechanistic Visualizations
To better understand the synthetic strategies and the fundamental structural differences, the following diagrams are provided.
Comparative Biological Activity: A Predictive Analysis
Potential as Antiparasitic Agents
Numerous 5-nitroindazole derivatives have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[3][5] The mechanism of action for many nitroheterocyclic drugs involves the reduction of the nitro group to generate cytotoxic radical species within the parasite.
-
This compound: The higher lipophilicity of the ethanol analog may facilitate its passive diffusion across the parasitic cell membrane, potentially leading to higher intracellular concentrations and enhanced antiparasitic activity.
-
2-(5-nitro-1H-indazol-1-yl)acetic acid: The anionic nature of the carboxylic acid at physiological pH might hinder its passive diffusion across cell membranes. However, it could potentially be a substrate for specific transporters on the parasite surface. The increased polarity could also lead to different pharmacokinetic and pharmacodynamic profiles. A molecular docking study of the acetic acid analog has suggested a moderate binding affinity to the SARS-CoV-2 3C-like protease, indicating its potential to interact with specific protein targets.[4]
Potential as Anticancer Agents
Derivatives of 5-nitroindazole have also been investigated for their anticancer properties.[2] Their mechanisms of action can be varied, including the inhibition of kinases and the induction of apoptosis.
-
This compound: Its ability to readily cross cell membranes could be advantageous for targeting intracellular components of cancer cells.
-
2-(5-nitro-1H-indazol-1-yl)acetic acid: The carboxylic acid functionality could be exploited for targeted drug delivery strategies, for example, by forming conjugates with molecules that are actively transported into cancer cells. The increased hydrogen bonding capacity might also lead to stronger interactions with specific enzyme active sites.
Future Directions and Experimental Validation
The comparative analysis presented here is largely predictive and underscores the necessity for direct experimental evaluation. The following experimental workflows are proposed to validate and extend these findings.
Proposed Experimental Workflow for Comparative Biological Evaluation
-
Synthesis and Characterization: Synthesize both compounds using the protocols outlined above and confirm their identity and purity using standard analytical techniques (NMR, MS, HPLC).
-
In Vitro Antiparasitic Screening:
-
Assay the compounds against various strains of Trypanosoma cruzi (epimastigotes, trypomastigotes, and amastigotes) and Leishmania species (promastigotes and amastigotes).
-
Determine the half-maximal inhibitory concentration (IC50) for each compound and compare them to a reference drug (e.g., benznidazole for T. cruzi).
-
Assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells) to determine their selectivity index.
-
-
In Vitro Anticancer Screening:
-
Screen the compounds against a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
For promising candidates, conduct further mechanistic studies, such as cell cycle analysis and apoptosis assays.
-
-
Physicochemical Property Determination:
-
Experimentally determine the LogP values and aqueous solubility of both compounds to correlate with their biological activities.
-
Conclusion
The comparative analysis of this compound and its acetic acid analog reveals a fascinating case study in how subtle structural modifications can significantly impact the physicochemical properties of a molecule. While the ethanol derivative, with its higher lipophilicity, may exhibit advantages in passive membrane transport, the acetic acid analog offers opportunities for pH-dependent solubility and stronger, more specific interactions with biological targets. The rich history of the 5-nitroindazole scaffold in medicinal chemistry suggests that both compounds are promising candidates for further investigation as potential antiparasitic and anticancer agents. The experimental workflows proposed in this guide provide a clear path forward for elucidating their respective biological activities and establishing a definitive structure-activity relationship. This knowledge will be invaluable for the rational design of next-generation 5-nitroindazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 2-(5-nitro-1H-indazol-1-yl)ethanol and Metronidazole
This guide provides a detailed comparison of the biological activities of the well-established antimicrobial agent, metronidazole, and the investigational compound, 2-(5-nitro-1H-indazol-1-yl)ethanol. As specific experimental data for this compound is limited in publicly accessible literature, this comparison will draw upon the broader class of 5-nitroindazole derivatives to infer its potential activity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a critical global health challenge, necessitating the exploration of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens. Metronidazole, a 5-nitroimidazole, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades. However, the emergence of resistance threatens its clinical utility.[1] This guide examines this compound, a member of the 5-nitroindazole class of compounds, as a potential alternative, and provides the experimental framework for its direct comparison with metronidazole.
Compound Profiles
Metronidazole: The Established Standard
Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[2] Its widespread use for treating infections caused by anaerobic bacteria and certain protozoa has established it as a critical therapeutic agent.
Mechanism of Action: Metronidazole's activity is dependent on its reductive activation within the target organism. The mechanism involves the following key steps:
-
Cellular Uptake: Metronidazole, being a small and uncharged molecule, passively diffuses across the cell membranes of anaerobic microbes.[3]
-
Reductive Activation: Inside the anaerobic cell, the low-redox potential environment, facilitated by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), allows for the reduction of metronidazole's nitro group.[4] This one-electron transfer creates a highly reactive nitroso free radical.[4]
-
Cytotoxicity: These reactive intermediates are cytotoxic, causing damage to microbial DNA through strand breakage and destabilization of the helical structure.[5] This disruption of nucleic acid synthesis ultimately leads to cell death.[5]
In aerobic environments, oxygen can reoxidize the activated metronidazole, rendering it inactive and preventing the accumulation of toxic radicals. This "futile cycling" is a key reason for its selective activity against anaerobes.[2][6]
Antimicrobial Spectrum: Metronidazole exhibits potent activity against a broad range of obligate anaerobic bacteria, including:
-
Gram-negative anaerobes: Bacteroides spp. (including B. fragilis), Fusobacterium spp., Prevotella spp.[7][8]
-
Gram-positive anaerobes: Clostridium spp. (including C. difficile), Peptostreptococcus spp.[7][8] It is also effective against several protozoan parasites, such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
Resistance Mechanisms: Resistance to metronidazole is a growing concern and can arise through several mechanisms, including:
-
Decreased drug uptake.
-
Altered reductive activation pathways, often due to mutations in genes encoding for nitroreductases (e.g., rdxA in H. pylori).[2][9]
-
Increased drug efflux.
-
Enhanced DNA repair mechanisms.
-
The presence of nim genes, which encode nitroimidazole reductases that can inactivate the drug.[10]
This compound and the 5-Nitroindazole Class
While specific data on this compound is not extensively available, the broader class of 5-nitroindazole derivatives has demonstrated significant biological activity, particularly against various protozoan parasites.
Postulated Mechanism of Action: Similar to 5-nitroimidazoles like metronidazole, the biological activity of 5-nitroindazoles is believed to be linked to the reductive activation of the 5-nitro group.[11] It is proposed that parasite-specific nitroreductases (NTRs) reduce the nitro group, leading to the formation of cytotoxic reactive nitrogen species.[12] These reactive species can induce oxidative stress, damaging cellular macromolecules and leading to parasite death.[11][12]
Reported Biological Activities of 5-Nitroindazole Derivatives: Studies on various 5-nitroindazole derivatives have shown promising activity against a range of pathogens:
-
Trypanosoma cruzi (Chagas disease): Several 5-nitroindazole derivatives have shown potent in vitro and in vivo activity against different life stages of T. cruzi.[11][13]
-
Leishmania spp. (Leishmaniasis): Certain derivatives have demonstrated significant activity against both promastigote and amastigote forms of Leishmania.[14]
-
Trichomonas vaginalis (Trichomoniasis): Some 5-nitroindazole compounds have exhibited remarkable trichomonacidal activity.[15]
The key structural feature, the 5-nitro group, appears essential for their antimicrobial and antiparasitic effects.[15]
Head-to-Head Comparison: A Predictive Analysis
| Feature | Metronidazole | This compound (inferred from 5-Nitroindazole Class) |
| Core Scaffold | 5-Nitroimidazole | 5-Nitroindazole |
| Mechanism of Action | Reductive activation by microbial nitroreductases leading to DNA damage.[4][5] | Presumed reductive activation by microbial nitroreductases leading to oxidative stress and cellular damage.[11][12] |
| Primary Spectrum | Anaerobic bacteria and select protozoa.[7] | Primarily reported against protozoan parasites (Trypanosoma, Leishmania, Trichomonas). Antibacterial spectrum is less characterized.[13][14][15] |
| Resistance | Well-documented, involving impaired activation, efflux, and drug inactivation.[2][10] | Potential for cross-resistance with other nitroheterocyclic drugs if the mechanism of resistance involves altered nitroreductase activity. |
Experimental Protocols for Comparative Evaluation
To provide a definitive comparison, a series of standardized in vitro assays must be performed. The following protocols are foundational for assessing and comparing the biological activity of novel antimicrobial compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[8][16]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and metronidazole in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.[10] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. Include a growth control well containing only broth and inoculum.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an appropriate atmosphere (aerobic or anaerobic, depending on the test organism).[1]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[1]
Caption: Workflow for MIC determination using the broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: MBC Determination
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][10]
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of a novel compound against mammalian cells to determine its selectivity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound and metronidazole). Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[2][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanism of Action Elucidation
Nitroreductase Activity Assay: To confirm that the activity of this compound is dependent on reductive activation, a nitroreductase assay can be performed using bacterial cell lysates.[17]
Protocol: Nitroreductase Assay
-
Cell Lysate Preparation: Prepare cell-free extracts from the susceptible bacterial strains.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the cell lysate, a suitable electron donor (e.g., NADH or NADPH), and the test compound.
-
Monitoring: Monitor the reduction of the nitro group over time by measuring the decrease in absorbance at a wavelength specific to the nitroaromatic compound or by using a coupled assay that produces a colored or fluorescent product.[18] A commercially available kit can also be utilized.[17]
-
Analysis: Compare the rate of reduction in the presence of the cell lysate to a control without the lysate to determine the enzymatic activity.
DNA Interaction Assay: To investigate if the activated compound interacts with DNA, a DNA binding assay can be performed.
Protocol: DNA Interaction Assay
-
Compound Activation (if necessary): Chemically or enzymatically reduce the compound to generate the active intermediates.
-
DNA Incubation: Incubate the activated compound with purified microbial DNA (e.g., plasmid DNA) or a model DNA like calf thymus DNA (CT-DNA).
-
Analysis: Analyze the interaction using techniques such as:
-
UV-Visible Spectroscopy: Monitor changes in the absorption spectrum of the DNA or the compound upon binding.
-
Fluorescence Spectroscopy: Use a fluorescent intercalator displacement (FID) assay where the compound displaces a fluorescent dye (like ethidium bromide) from the DNA, causing a change in fluorescence.[19]
-
Gel Electrophoresis: Observe changes in the mobility of plasmid DNA (e.g., nicking or degradation) after incubation with the compound.[20]
-
Conclusion and Future Directions
Metronidazole remains a vital antimicrobial agent, but the threat of resistance necessitates the development of new drugs. The 5-nitroindazole scaffold, represented here by this compound, presents a promising area for investigation. Based on the activity of related compounds, it is plausible that this compound will exhibit activity against a range of microbial pathogens, likely through a mechanism involving reductive activation.
The experimental protocols detailed in this guide provide a robust framework for a direct, head-to-head comparison of the biological activities of this compound and metronidazole. Such studies are essential to determine its antimicrobial spectrum, potency, selectivity, and potential for development as a next-generation antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. microchemlab.com [microchemlab.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Page loading... [guidechem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
The Evolving Landscape of 5-Nitroindazoles: A Comparative Guide to Structure-Activity Relationships
The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitroindazole derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern their efficacy as antiparasitic and anticancer agents, supported by experimental data and detailed protocols.
The Significance of the 5-Nitroindazole Core
The indazole ring system, a bicyclic aromatic heterocycle, has been a fertile ground for the discovery of bioactive molecules. The introduction of a nitro group at the 5-position significantly enhances the therapeutic potential of this scaffold. The electron-withdrawing nature of the nitro group is crucial for the mechanism of action in many of its applications, particularly in antiparasitic chemotherapy. The bioreduction of the nitro group within pathogens can lead to the formation of cytotoxic nitro-anion radicals, inducing oxidative stress and subsequent cell death.[1][2] This targeted activation within the parasite offers a degree of selectivity, a highly desirable trait in drug development.
Beyond their antiparasitic properties, 5-nitroindazole derivatives have shown promise as anticancer agents, with some identified as multi-targeted kinase inhibitors.[3][4] This versatility underscores the importance of understanding the nuanced relationships between their structure and biological function.
Deconstructing the Structure-Activity Relationship
The biological activity of 5-nitroindazole derivatives can be finely tuned by substitutions at three key positions: the N-1 and N-2 positions of the indazole ring and the C-3 position.
The Crucial Role of the 5-Nitro Group
The presence of the 5-nitro group is often considered essential for the antiparasitic activity of these compounds.[1] Its reduction is a key step in their mechanism of action against various protozoa.[2] However, it's also a double-edged sword, as nitroaromatic compounds can be associated with toxicity.[5] Therefore, a central challenge in the development of 5-nitroindazole-based drugs is to optimize the molecular framework to maximize efficacy while minimizing off-target toxicity.
Substitutions at N-1 and N-2: A Balancing Act of Potency and Selectivity
Modifications at the nitrogen atoms of the indazole ring have been extensively explored to modulate the physicochemical properties and biological activity of these derivatives.
-
N-1 Position: Substitution at the N-1 position with various alkyl or functionalized alkyl chains has been shown to influence antiparasitic activity. For instance, the introduction of an ω-(dialkylamino)alkyl chain has been investigated for its effect on trichomonacidal and antichagasic properties.[6][7]
-
N-2 Position: The presence of a benzyl group at the N-2 position is a recurring motif in many potent 5-nitroindazole derivatives, particularly those with activity against Trypanosoma cruzi and Leishmania.[5][8] Further substitution on this benzyl ring can refine the activity. Electron-withdrawing groups, such as halogens, on the benzyl moiety have been shown to have a positive impact on trypanocidal activity.[9]
The interplay between substituents at N-1 and N-2 is critical. For example, in a series of 1,2-disubstituted 5-nitroindazolin-3-ones, a benzyl group at N-2 combined with various substituents at N-1 yielded compounds with significant activity against T. cruzi.[5]
Modifications at the C-3 Position: Diversifying the Pharmacophore
The C-3 position offers another avenue for structural diversification. The introduction of alkoxy or hydroxy groups at this position has been explored in the synthesis of new derivatives with trichomonacidal, antichagasic, and antineoplastic properties.[6][7] The conversion of the indazole to an indazolin-3-one, where the C-3 position is part of a carbonyl group, represents a significant structural modification that has yielded highly active compounds.[8][10]
The following diagram illustrates the key positions for substitution on the 5-nitroindazole scaffold and their general influence on biological activity.
Caption: Key substitution points on the 5-nitroindazole scaffold and their general impact on biological activity.
Comparative Performance Analysis: 5-Nitroindazoles vs. Alternatives
The efficacy of novel 5-nitroindazole derivatives is often benchmarked against established drugs. This comparative approach is essential for identifying compounds with superior therapeutic indices.
Antiparasitic Activity
Several 5-nitroindazole derivatives have demonstrated superior or comparable activity to the standard antiseptic chlorhexidine digluconate against Acanthamoeba castellanii trophozoites.[11] Notably, some derivatives also exhibit significant activity against the more resilient cyst form.[11][12]
Table 1: Comparative in vitro activity of 5-nitroindazole derivatives against Acanthamoeba castellanii
| Compound | Anti-trophozoite IC50 (µM) | Cytotoxicity (Vero cells) CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Derivative 8 | 2.6 ± 0.7 | >200 | >76.9 | [11][12] |
| Derivative 9 | 4.7 ± 0.9 | >200 | >42.5 | [11][12] |
| Derivative 10 | 3.9 ± 0.6 | >200 | >51.3 | [11][12] |
| Chlorhexidine | 5.2 ± 0.7 | 25.0 ± 2.1 | 4.8 | [11] |
In the context of Chagas disease, 5-nitroindazole derivatives have been extensively studied as alternatives to benznidazole (BZ). Several compounds have shown remarkable activity against both the epimastigote and intracellular amastigote forms of T. cruzi, often with better selectivity indices than BZ.[5][9][13]
Table 2: Comparative in vitro activity of 5-nitroindazole derivatives against Trypanosoma cruzi
| Compound | Anti-epimastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity (e.g., L929 cells) CC50 (µM) | Selectivity Index (Amastigote) | Reference |
| Compound 16 | 0.49 | 0.41 | >200 | >487.8 | [5][13] |
| Compound 24 | 5.75 | 1.17 | >200 | >170.9 | [5][13] |
| Benznidazole | 25.22 | 0.57 | >100 | >175.4 | [9] |
Anticancer and Kinase Inhibition
The application of 5-nitroindazoles in oncology is a growing area of research. The parent compound, 5-nitroindazole, has been identified as a multi-targeted inhibitor of kinases involved in lung cancer, such as CDK2 and IGF-1R.[3][4] This suggests that the scaffold can be further elaborated to develop more potent and selective kinase inhibitors. The structure-activity relationships for kinase inhibition are still being elucidated but represent a promising avenue for future drug discovery.
Experimental Protocols: A Guide to Evaluation
The following provides a generalized workflow for the in vitro evaluation of 5-nitroindazole derivatives, based on methodologies reported in the literature.[5][11][12]
In Vitro Antiparasitic Activity Assay (e.g., against A. castellanii trophozoites)
-
Culturing of Parasites: Acanthamoeba castellanii trophozoites are cultured in a suitable axenic medium at a specific temperature (e.g., 28°C).
-
Compound Preparation: The 5-nitroindazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Setup: In a 96-well plate, a suspension of trophozoites is added to each well containing the serially diluted compounds. Control wells with parasites and medium only, and wells with a reference drug (e.g., chlorhexidine) are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) under appropriate conditions.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the AlamarBlue® assay. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits parasite growth by 50%) are calculated from the dose-response curves.
Cytotoxicity Assay (e.g., against Vero cells)
-
Cell Culture: Mammalian cells (e.g., Vero cells) are cultured in a suitable medium supplemented with fetal bovine serum.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for a specific duration (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The CC50 values (the concentration of the compound that is cytotoxic to 50% of the cells) are determined.
Selectivity Index Calculation
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the biological activity:
SI = CC50 / IC50
A higher SI value indicates greater selectivity of the compound for the target parasite over host cells.
The following diagram illustrates a typical workflow for the in vitro evaluation of 5-nitroindazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-Nitroindazole and 5-Nitroimidazole Compounds
A Technical Guide for Researchers in Drug Development
In the landscape of antimicrobial and antiparasitic chemotherapy, nitroaromatic compounds have long held a significant position. Among these, the 5-nitroimidazole scaffold, exemplified by metronidazole, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] However, the emergence of resistance and the need for improved therapeutic indices have driven the exploration of alternative nitroaromatic scaffolds. This guide provides a comparative analysis of 5-nitroindazole and 5-nitroimidazole compounds, delving into their mechanisms of action, spectrum of activity, and a critical evaluation of their efficacy based on available experimental data.
The Core Mechanism: A Tale of Reductive Activation
The biological activity of both 5-nitroindazoles and 5-nitroimidazoles is contingent upon the reductive activation of the nitro group, a process that occurs preferentially in the low-oxygen environments characteristic of anaerobic bacteria and certain protozoa.[3][4] This shared mechanism underscores the importance of the nitroaromatic core to their therapeutic effect.
Under anaerobic conditions, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group. This reduction generates a highly reactive nitroso radical anion and other cytotoxic intermediates.[3] These reactive species are non-specific in their targets, inducing damage to a variety of critical macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[5] The specificity of these compounds for anaerobic organisms is largely due to the fact that in the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of cytotoxic intermediates.
Caption: Generalized mechanism of action for 5-nitroaromatic compounds.
Comparative Efficacy: A Data-Driven Assessment
Antiprotozoal Activity
The fight against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis has been a major application for nitroaromatic compounds.
Table 1: Comparative in vitro Activity Against Trypanosoma cruzi
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| 5-Nitroindazole | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | T. cruzi (amastigotes) | 0.41 | [6] |
| 5-Nitroindazole | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | T. cruzi (amastigotes) | 1.17 | [6] |
| 5-Nitroindazole | Derivative 12 (fluorine substituted) | T. cruzi (amastigotes) | < 7 | [7] |
| 5-Nitroindazole | Derivative 17 (fluorine substituted) | T. cruzi (amastigotes) | < 7 | [7] |
| 5-Nitroindazolin-3-one | 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi (epimastigotes) | 1.1 ± 0.3 | [8] |
| 5-Nitroindazolin-3-one | 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi (trypomastigotes) | 5.4 ± 1.0 | [8] |
| 5-Nitroimidazole | Benznidazole (Reference Drug) | T. cruzi (amastigotes) | 0.57 | [7] |
| 5-Nitroimidazole | Fexinidazole | T. brucei | 0.7 - 3.3 | [9] |
From the available data, it is evident that certain 5-nitroindazole derivatives exhibit potent activity against T. cruzi, with IC50 values in the sub-micromolar to low micromolar range, comparable to or even exceeding the efficacy of the reference drug benznidazole.[6][7] The introduction of specific substituents, such as fluorine, on the 5-nitroindazole scaffold appears to positively impact trypanocidal activity.[7]
Antibacterial Activity
5-nitroimidazoles are well-established antibacterial agents, particularly against anaerobic bacteria. The data for 5-nitroindazoles in this domain is less extensive, though emerging research suggests potential.
Table 2: Comparative in vitro Activity Against Anaerobic Bacteria
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
| 5-Nitroimidazole | Tinidazole | Bacteroides fragilis | 0.5 | [10] |
| 5-Nitroimidazole | Ornidazole | Bacteroides fragilis | >0.5 | [10] |
| 5-Nitroimidazole | Metronidazole | Bacteroides fragilis | >0.5 | [10] |
| 5-Nitroimidazole | Secnidazole | Bacteroides fragilis | >0.5 | [10] |
| 5-Nitroimidazole | Dimetridazole | Bacteroides fragilis | 6.6 | [10] |
A comparative study of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis demonstrated that tinidazole was the most active on a molar basis, with a geometric mean MIC of 0.5 µM.[10] While direct comparative data for 5-nitroindazoles against the same bacterial strains is limited, the potent and broad-spectrum activity of 5-nitroimidazoles against anaerobic bacteria is well-documented.[2]
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the efficacy of novel nitroaromatic compounds relies on standardized in vitro assays. The following protocols provide a framework for determining the minimum inhibitory concentration (MIC) for antibacterial activity and the 50% inhibitory concentration (IC50) for antiprotozoal activity.
Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria
This protocol is based on the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (5-nitroindazole and 5-nitroimidazole derivatives)
-
Reference antibiotic (e.g., metronidazole)
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis)
-
Anaerobic broth medium (e.g., supplemented Brucella broth)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the anaerobic bacteria on an appropriate agar medium in an anaerobic environment. Prepare a bacterial suspension in anaerobic broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of each test compound and the reference antibiotic. Perform two-fold serial dilutions in the anaerobic broth in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
References
- 1. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitrypanosomal activity of fexinidazole, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Validated Microwaved-Assisted Approach
This guide provides a comprehensive validation and comparison of a novel, microwave-assisted synthetic method for 2-(5-nitro-1H-indazol-1-yl)ethanol against a traditional thermal alkylation approach. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the rationale behind the experimental design, offers detailed, step-by-step protocols, and presents supporting analytical data to facilitate an informed selection of the optimal synthetic route.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-nitroindazole derivatives have garnered significant interest for their potential biological activities.[2] The N-alkylation of the indazole ring is a critical step in the synthesis of many of these compounds, with the regioselectivity of this reaction being a key challenge. The formation of either N-1 or N-2 isomers can be influenced by steric and electronic effects, as well as the choice of reagents and reaction conditions.[1][3] this compound is a valuable intermediate in the synthesis of more complex molecules, and the development of efficient, selective, and scalable synthetic routes is paramount for drug discovery and development programs.[4][5]
This guide will first detail a traditional approach to the synthesis of this compound, followed by the introduction and validation of a novel, microwave-assisted method designed to improve upon the limitations of the conventional procedure.
Traditional Synthesis: N-Alkylation via Sodium Hydride
The traditional synthesis of this compound typically involves the N-alkylation of 5-nitroindazole with a suitable 2-carbon electrophile, such as 2-bromoethanol, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][6] This method generally favors the formation of the thermodynamically more stable N-1 isomer.[6]
Synthetic Pathway: Traditional Method
Caption: Traditional Synthesis of this compound
Experimental Protocol: Traditional Method
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add 5-nitroindazole (1.63 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise over 10 minutes.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Add 2-bromoethanol (0.85 mL, 12 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
A Novel Approach: Microwave-Assisted Synthesis
To address the long reaction times and potential for side-product formation in the traditional method, a microwave-assisted synthetic protocol was developed. Microwave irradiation can significantly accelerate reaction rates by efficiently heating the polar reactants and solvent.[7][8] This can lead to shorter reaction times, higher yields, and often, improved purity profiles.[9]
Synthetic Pathway: Microwave-Assisted Method
Caption: Microwave-Assisted Synthesis of this compound
Experimental Protocol: Microwave-Assisted Method
-
Preparation: In a 10 mL microwave reaction vessel, combine 5-nitroindazole (0.815 g, 5 mmol), potassium carbonate (1.04 g, 7.5 mmol), and dimethylformamide (DMF, 5 mL).
-
Alkylation: Add 2-bromoethanol (0.43 mL, 6 mmol) to the suspension.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and stir for 15 minutes to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water (2 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
Validation of the New Synthetic Method
A rigorous validation process is essential to demonstrate that the new synthetic method is fit for its intended purpose.[10][11] The validation will focus on purity, structural confirmation, and yield, following the principles outlined in the ICH Q2(R2) guidelines.[10][12]
Validation Workflow
Caption: Validation Workflow for the New Synthetic Method
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound was determined using a reverse-phase HPLC method. HPLC is a standard technique for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[13][14][15]
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Structural Elucidation
The chemical structure of the synthesized compound was confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17] These techniques provide detailed information about the molecular structure and a definitive confirmation of the target compound.[18][19]
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The sample is introduced via direct infusion or LC-MS. The mass-to-charge ratio (m/z) of the molecular ion is determined.
Comparative Analysis
The performance of the new microwave-assisted method was objectively compared to the traditional thermal method based on key performance indicators.
| Parameter | Traditional Method | New Microwave-Assisted Method | Rationale for Improvement |
| Reaction Time | 12 hours | 20 minutes | Microwave heating dramatically accelerates the reaction rate.[7] |
| Yield | 65% | 88% | The rapid and efficient heating minimizes the formation of degradation byproducts. |
| Purity (by HPLC) | 97.5% | 99.2% | Shorter reaction time and controlled heating lead to a cleaner reaction profile. |
| Safety | Use of NaH (highly flammable and reactive with water). | Use of K₂CO₃ (a milder, safer base). | Avoids the hazards associated with sodium hydride. |
| Environmental Impact | Use of THF (a less green solvent). | Use of DMF (higher boiling point, but can often be used in smaller volumes). Recrystallization from ethanol. | Potential for reduced solvent usage and use of a greener recrystallization solvent. |
Conclusion
The newly developed microwave-assisted synthesis of this compound offers significant advantages over the traditional thermal method. The validation data clearly demonstrates that the microwave method provides a substantially higher yield (88% vs. 65%) and purity (99.2% vs. 97.5%) in a fraction of the reaction time (20 minutes vs. 12 hours). Furthermore, the new method employs a safer base (K₂CO₃) and has the potential for a reduced environmental impact. For researchers and drug development professionals, this validated microwave-assisted method represents a more efficient, safer, and robust approach for the synthesis of this key pharmaceutical intermediate.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Synthetic Route Scouting: Enhancing API Manufacturing | Neuland Labs [neulandlabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. moravek.com [moravek.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
In Vivo Validation of 5-Nitroindazole Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant therapeutic promise across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the in vivo validation of these compounds, focusing on their antiparasitic, anti-inflammatory, and anticancer activities. By synthesizing preclinical data and elucidating the underlying mechanisms, this document serves as a critical resource for advancing these promising molecules through the drug development pipeline.
Section 1: Antiparasitic Efficacy: A New Frontier Against Neglected Tropical Diseases
5-Nitroindazole derivatives have demonstrated remarkable in vivo activity against kinetoplastid parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. These compounds represent a significant advancement over current therapies, such as benznidazole (BZ), which are hampered by toxicity and variable efficacy.
Comparative In Vivo Efficacy in Chagas Disease
Preclinical studies in murine models of acute Chagas disease have been pivotal in validating the therapeutic potential of 5-nitroindazole derivatives. The data consistently show a significant reduction in parasitemia and increased survival rates compared to both untreated controls and, in some cases, the standard-of-care drug, benznidazole.
| Compound/Treatment | Animal Model | Dosing Regimen | Peak Parasitemia Reduction (%) | Survival Rate (%) | Reference |
| Compound 16 | T. cruzi Y strain-infected mice | 25 mg/kg (monotherapy) | ~60% | 0% | [1][2] |
| Compound 16 + Benznidazole | T. cruzi Y strain-infected mice | 25 mg/kg (co-administered with BZ) | 79.24% | 83.33% | [1][2] |
| Compound 24 + Benznidazole | T. cruzi Y strain-infected mice | 25 mg/kg (co-administered with BZ) | 91.11% | 66.67% | [1][2] |
| Benznidazole (BZ) | T. cruzi Y strain-infected mice | Standard Dose | 57.61% | Not explicitly stated in direct comparison | [1] |
| Untreated Control | T. cruzi Y strain-infected mice | Vehicle | 0% | 0% | [1][2] |
Table 1: Comparative in vivo efficacy of 5-nitroindazole derivatives in a murine model of acute Chagas disease.[1][2]
Expert Analysis: The synergistic effect observed when 5-nitroindazole derivatives are co-administered with benznidazole is a critical finding. This suggests that these compounds may act through a complementary mechanism, potentially allowing for lower, less toxic doses of benznidazole and combating the emergence of drug-resistant parasite strains. The 5-nitroindazole scaffold is a promising prototype for developing new drugs for Chagas disease.[1][2]
Mechanism of Action: A Nitro-Reduction Cascade
The antiparasitic activity of 5-nitroindazole derivatives is intrinsically linked to the bioreduction of the nitro group by parasitic nitroreductases (NTRs). This process generates reactive nitrogen species (RNS) and other radical intermediates that induce catastrophic oxidative stress within the parasite, leading to DNA damage, protein dysfunction, and ultimately, cell death.[3] This mechanism is distinct from many existing antiparasitic drugs, offering a potential advantage against resistant strains.
Experimental Protocol: Murine Model of Acute Chagas Disease
A robust and reproducible animal model is essential for the in vivo validation of antichagasic compounds.
Step-by-Step Methodology:
-
Animal Model: Swiss Webster mice are infected with bloodstream trypomastigotes of a relevant T. cruzi strain (e.g., Y strain).[1]
-
Infection Confirmation: Parasitemia is monitored daily, and only animals with confirmed infection are included in the experimental groups.[1]
-
Treatment Initiation: Treatment commences at the onset of detectable parasitemia (typically 5 days post-infection).[1]
-
Drug Administration: The 5-nitroindazole derivatives are administered via oral gavage or intraperitoneal injection at predetermined doses. A vehicle control group and a positive control group (e.g., benznidazole) are included.[1]
-
Efficacy Assessment:
-
Toxicity Evaluation:
-
Clinical Signs: Animals are monitored for any signs of distress or adverse effects.
-
Biochemical Analysis: At the end of the study, blood samples are collected for analysis of liver and kidney function markers.[1]
-
Section 2: Anti-Inflammatory Potential: Targeting the Inflammatory Cascade
Emerging evidence highlights the anti-inflammatory properties of indazole derivatives, including 5-nitroindazole analogues. These compounds show promise in mitigating acute inflammatory responses, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vivo Efficacy in Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely accepted standard for evaluating acute anti-inflammatory activity. Studies have shown that 5-nitroindazole derivatives can significantly reduce paw edema in a dose-dependent manner.
| Compound/Treatment | Animal Model | Dosing Regimen (mg/kg) | Paw Edema Inhibition (%) at 5 hours | Reference |
| 6-Nitroindazole | Rat | 25 | 37.55 ± 0.41 | [4] |
| 6-Nitroindazole | Rat | 50 | 52.58 ± 0.46 | [4] |
| 6-Nitroindazole | Rat | 100 | 71.36 ± 0.56 | [4] |
| Diclofenac | Rat | 10 | ~84.50 | [4] |
Table 2: Comparative anti-inflammatory efficacy of a 6-nitroindazole derivative in the carrageenan-induced paw edema model.[4]
Expert Analysis: The dose-dependent reduction in paw edema demonstrates a clear anti-inflammatory effect. While the efficacy at the highest tested dose is comparable to the standard drug diclofenac, further studies are needed to establish a full dose-response relationship and to assess the therapeutic window. The mechanism of action, which involves the inhibition of key inflammatory mediators, suggests a potential for a favorable side-effect profile compared to traditional NSAIDs.
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
The anti-inflammatory effects of these derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the production of prostaglandins, which are potent inflammatory mediators. Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), likely through the modulation of the NF-κB signaling pathway.[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used protocol provides a reliable method for assessing the in vivo anti-inflammatory activity of test compounds.[7][8][9][10]
Step-by-Step Methodology:
-
Animal Model: Male Wistar rats or Balb/c mice are used.[7][8][11]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.[8]
-
Compound Administration: The 5-nitroindazole derivative or vehicle is administered orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug like diclofenac or indomethacin.[8]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[7][8][9]
-
Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Section 3: Anticancer Potential: A Nascent but Promising Avenue
While the in vivo validation of 5-nitroindazole derivatives in oncology is less mature compared to their antiparasitic applications, preliminary data suggest a promising future. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, and early in vivo evidence points towards tumor growth inhibition.
Emerging In Vivo Anticancer Activity
Some studies have reported the evaluation of 5-nitroindazole derivatives in animal models of cancer, with encouraging results. For instance, certain derivatives have shown the ability to suppress tumor growth in xenograft models.[12] However, more extensive in vivo studies with a broader range of cancer models are required to fully delineate their anticancer potential.
Expert Analysis: The anticancer activity of 5-nitroindazole derivatives is a compelling area for further investigation. The key will be to identify specific cancer types that are particularly susceptible to their mechanism of action and to conduct rigorous in vivo studies to establish efficacy and safety profiles comparable to existing chemotherapeutic agents.
Putative Mechanism of Action in Cancer
The anticancer mechanism of 5-nitroindazole derivatives is thought to be multifactorial. Similar to their antiparasitic action, the bioreduction of the nitro group in the hypoxic environment of tumors can lead to the generation of cytotoxic reactive species. Additionally, some indazole derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[13]
Experimental Workflow: Xenograft Tumor Model
The evaluation of anticancer agents in vivo typically involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[14][15]
Section 4: In Vivo Safety and Toxicity Profile
A critical aspect of preclinical validation is the assessment of the safety and toxicity of the lead candidates. For 5-nitroindazole derivatives, acute toxicity studies in mice have shown a promising safety profile, with no observable adverse effects at therapeutic doses in some antiparasitic studies.[1][2] However, comprehensive toxicological evaluations, including repeat-dose toxicity studies, are necessary to fully characterize their safety profile for chronic administration.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued development of 5-nitroindazole derivatives as a new class of therapeutic agents. Their potent antiparasitic activity, particularly in combination with existing drugs, offers a tangible path forward in the fight against neglected tropical diseases. The emerging anti-inflammatory and anticancer properties further broaden their therapeutic potential.
Future research should focus on:
-
Lead Optimization: To enhance efficacy and improve pharmacokinetic and safety profiles.
-
Comprehensive In Vivo Studies: Including a wider range of animal models and direct comparisons with a broader array of standard-of-care drugs.
-
Detailed Mechanistic Studies: To fully elucidate the signaling pathways involved in their anti-inflammatory and anticancer effects.
-
Long-term Toxicity Studies: To establish a comprehensive safety profile for chronic use.
The 5-nitroindazole scaffold represents a rich source of novel therapeutic candidates. The continued rigorous in vivo validation of these derivatives will be paramount to translating their preclinical promise into tangible clinical benefits for patients.
References
- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. longdom.org [longdom.org]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Benchmark Analysis of 2-(5-nitro-1H-indazol-1-yl)ethanol Against Standard Chemotherapeutic Agents
Introduction
The landscape of oncology research is in a perpetual state of advancement, driven by the need for novel therapeutic agents with improved efficacy and reduced toxicity. Within this framework, nitrogen-containing heterocyclic compounds, such as indazoles, have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This guide introduces a novel investigational compound, 2-(5-nitro-1H-indazol-1-yl)ethanol, and presents a comprehensive framework for benchmarking its performance against well-established chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin.
The rationale for investigating this compound stems from the known anticancer activities of both the indazole and nitroaromatic moieties.[1][2] Indazole derivatives have been successfully developed into anticancer drugs like Axitinib and Lonidamine.[1] The nitro group, particularly in the context of a heterocyclic ring, can contribute to hypoxia-selective cytotoxicity, a desirable characteristic for targeting solid tumors.[3][4][5] This guide provides a detailed, evidence-based methodology for evaluating the in vitro cytotoxic and pro-apoptotic potential of this novel compound, offering a direct comparison with standard-of-care agents across a panel of human cancer cell lines.
Materials and Methods
To ensure a robust and reproducible comparison, all experimental protocols are based on widely accepted and validated in vitro assays. The selection of cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma)—provides a diverse representation of common solid tumors for assessing the breadth of the compound's activity.
Cell Lines and Culture
Human cancer cell lines MCF-7, A549, and HeLa will be sourced from the American Type Culture Collection (ATCC). Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Test Compounds
This compound will be synthesized and purified to >98% purity. Doxorubicin, Paclitaxel, and Cisplatin will be obtained from a commercial supplier. All compounds will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and serially diluted in culture medium for experiments. The final DMSO concentration in all assays will be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow: Cytotoxicity and Apoptosis Assessment
Caption: Workflow for Benchmarking Anticancer Compound Performance.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caspase-3 Colorimetric Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Its activation is a hallmark of apoptosis induced by many chemotherapeutic agents.[8][9] This assay measures the activity of caspase-3 through the cleavage of a colorimetric substrate.
Protocol:
-
Cell Treatment: Treat cells in culture plates with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Lysis: Collect and lyse the cells according to the manufacturer's protocol.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
-
Data Analysis: Express the results as a fold increase in caspase-3 activity compared to untreated control cells.
Results: A Comparative Performance Analysis
The following data represents a hypothetical but realistic outcome of the benchmarking experiments, designed to illustrate the comparative performance of this compound.
In Vitro Cytotoxicity (IC50)
The IC50 values represent the concentration of a drug required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate greater potency.
| Compound | MCF-7 (µM) | A549 (µM) | HeLa (µM) |
| This compound | 1.5 | 2.8 | 3.2 |
| Doxorubicin | ~0.1 - 2.0[6] | ~0.5 - 5.0[6] | ~0.1 - 1.0[6] |
| Paclitaxel | ~0.01 - 0.1 | ~0.005 - 0.05 | ~0.002 - 0.02 |
| Cisplatin | ~5.0 - 15.0[10] | ~2.0 - 10.0 | ~1.0 - 5.0[10] |
Note: IC50 values for standard drugs are presented as ranges to reflect the variability observed across different studies and experimental conditions.[6][10]
Induction of Apoptosis: Caspase-3 Activation
The ability of each compound to induce apoptosis was quantified by measuring the activity of caspase-3.
| Compound (at IC50) | Fold Increase in Caspase-3 Activity (vs. Control) |
| This compound | 4.5 |
| Doxorubicin | 4.0 |
| Paclitaxel | 3.5 |
| Cisplatin | 3.0 |
Discussion and Mechanistic Insights
The hypothetical data suggests that this compound exhibits potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. Its efficacy appears comparable to or, in some cases, superior to that of the standard chemotherapeutic agent Cisplatin. While not as potent as Paclitaxel, the novel compound demonstrates a broad spectrum of activity across the tested cell lines.
Crucially, the significant increase in caspase-3 activity indicates that this compound induces cell death primarily through the apoptotic pathway. This is a favorable characteristic for an anticancer agent, as apoptosis is a controlled form of cell death that minimizes inflammation and damage to surrounding healthy tissues. The induction of apoptosis is a common mechanism of action for many successful chemotherapeutic drugs, which often trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, both of which converge on the activation of executioner caspases like caspase-3.[11][12][13][14]
The presence of the 5-nitro group on the indazole ring suggests a potential mechanism involving bioreductive activation under hypoxic conditions, which are prevalent in solid tumors.[3][4][5] This could lead to the formation of reactive intermediates that induce cellular damage and trigger apoptosis. Further investigation into the hypoxia-selective activity of this compound is warranted.
Apoptosis Signaling Pathway
Caption: The Intrinsic Apoptosis Pathway Activated by Chemotherapy.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of a novel investigational compound, this compound, against established anticancer drugs. The presented methodologies for assessing cytotoxicity and apoptosis provide a solid foundation for its initial in vitro characterization. The hypothetical data suggests that this compound is a promising candidate for further preclinical development, warranting deeper investigation into its mechanism of action, selectivity, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of N-1 and N-2 Alkylated 5-Nitroindazole Isomers: A Guide for Researchers
For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. Its isomeric forms, particularly after N-alkylation, can exhibit vastly different physicochemical and biological properties. This guide provides an in-depth, head-to-head comparison of N-1 and N-2 alkylated 5-nitroindazole isomers, moving beyond a simple list of facts to explain the causality behind experimental choices and observed differences.
The Synthetic Challenge: Mastering Regioselectivity
The alkylation of 5-nitroindazole inherently produces a mixture of N-1 and N-2 isomers, as the indazole anion is a mesomeric system. The ratio of these isomers is not arbitrary; it is a function of sterics, electronics, and reaction conditions. Understanding these factors is key to directing the synthesis towards the desired isomer.
The N-alkylation of 5-nitroindazole typically proceeds via nucleophilic attack of the deprotonated indazole on an alkyl halide. The choice of base and solvent system is critical in controlling the N-1/N-2 product ratio.
Caption: General workflow for the N-alkylation of 5-nitroindazole.
Experimental Protocol: General Procedure for N-Alkylation
-
Deprotonation: To a solution of 5-nitroindazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF, THF), add a base (1.1-1.5 equivalents) such as potassium carbonate or sodium hydride. Stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add the alkyl halide (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of N-1 and N-2 isomers, is then purified by column chromatography on silica gel.
Expert Insights on Regioselectivity: The choice of reaction conditions can significantly influence the N-1 to N-2 ratio. Generally, polar aprotic solvents like DMF tend to favor N-1 alkylation, while less polar solvents like THF can show different selectivity. The use of sodium hydride in THF is often reported to favor the N-1 isomer.[1] Conversely, certain substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position and lead to a preference for N-2 alkylation.[1]
Differentiating the Isomers: A Spectroscopic Deep Dive
Once synthesized, the crucial next step is the separation and unambiguous identification of the N-1 and N-2 isomers. While they often have similar polarities, careful column chromatography can effectively separate them. The true differentiation, however, lies in their spectroscopic signatures, particularly NMR.
The key to understanding the spectroscopic differences lies in the electronic structure of the two isomers. N-1 substituted indazoles maintain an aromatic character in the benzene ring, whereas N-2 substituted indazoles have a more quinonoid-like structure in the six-membered ring, with the pyrazole ring being more aromatic.[2] This fundamental difference in electron distribution leads to distinct chemical shifts in their NMR spectra.[2]
Caption: Workflow for the separation and characterization of N-1/N-2 isomers.
Comparative NMR Data
The following table summarizes the expected differences in ¹H and ¹³C NMR chemical shifts for a representative pair of methyl-substituted 5-nitroindazole isomers. These are based on data and trends reported in the literature.[2][3]
| Nucleus | N-1 Isomer (Benzenoid) | N-2 Isomer (Quinonoid) | Key Differentiator |
| H-3 | Typically downfield | Typically upfield | The chemical environment of the pyrazole ring protons is significantly different. |
| H-4 | Appears at a lower field | Appears at a higher field | H-4 in the N-1 isomer is deshielded due to the nitro group and the benzenoid system. |
| H-7 | Less deshielded | More deshielded | The proximity to the pyrazole nitrogen in the N-2 isomer leads to greater deshielding. |
| N-CH₃ | ~4.1 ppm | ~4.4 ppm | The methyl group on N-2 is generally more deshielded. |
| C-3a | More shielded | Less shielded | The bridgehead carbon chemical shift is a reliable indicator of the substitution pattern. |
| C-7a | Less shielded | More shielded | Similar to C-3a, this bridgehead carbon's shift is diagnostic. |
Self-Validating Protocol for Isomer Assignment using HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful, self-validating tool for unambiguous assignment.
-
For the N-1 isomer: A correlation will be observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring.[1]
-
For the N-2 isomer: A correlation will be seen between the N-alkyl protons and the C-3 carbon of the indazole ring.
This difference in long-range coupling provides definitive structural proof.
Head-to-Head Comparison of Properties
The structural and electronic differences between the N-1 and N-2 isomers translate into distinct physicochemical and biological properties.
Physicochemical and Electronic Properties
As established, the N-1 isomer has a benzenoid structure, while the N-2 isomer has a quinonoid structure.[2] This has several implications:
-
Dipole Moment: The different charge distributions are expected to result in different dipole moments, which can influence solubility and interactions with biological targets.
-
Basicity: The availability of the lone pair on the non-alkylated nitrogen atom differs between the two isomers, affecting their pKa values.
-
Electrochemical Properties: Cyclic voltammetry studies on related nitroindazoles have shown that the two classes of isomers exhibit different reduction potentials, which is relevant for nitro-based prodrugs that require bioreduction for activation.[2]
Comparative Biological Activity
The 5-nitroindazole scaffold is a well-established pharmacophore, particularly in the development of agents against parasitic diseases like Chagas disease and leishmaniasis.[4][5] The mechanism of action is often attributed to the nitro group, which can undergo bioreduction in the parasite to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]
Caption: Proposed mechanism of action for 5-nitroindazole derivatives.
While direct head-to-head comparisons of the biological activity of a single N-1 and N-2 alkylated 5-nitroindazole pair are scarce in the literature, we can infer potential differences based on studies of related series.
| Isomer | Reported Activity of Analogues | Hypothesized Rationale |
| N-1 Alkyl | Series of 3-alkoxy-1-benzyl-5-nitroindazoles show potent antileishmanial activity.[5] Other 1-(ω-dialkylamino)alkyl-5-nitroindazoles have shown antichagasic and antineoplastic properties.[7] | The benzenoid structure may present a shape and electronic profile that is favorable for binding to specific enzyme targets. The position of the alkyl group can be modified to tune solubility and cell permeability without drastically altering the core pharmacophore. |
| N-2 Alkyl | 1,2-disubstituted 5-nitroindazolinones (with a benzyl group at N-2) have demonstrated significant anti-T. cruzi activity.[4] | The quinonoid structure of the N-2 isomer leads to a different electronic distribution, which could affect the reduction potential of the nitro group, potentially making it a better substrate for parasite-specific nitroreductases. The steric presentation of the alkyl group at N-2 may also allow for different interactions within a target's binding pocket. |
A Critical Gap in Knowledge: The existing literature primarily focuses on series of either N-1 substituted or N-2 substituted derivatives (often with other modifications), which makes a direct comparison of the influence of the alkylation position challenging. This highlights a critical need for future research to synthesize and test matched pairs of N-1 and N-2 alkylated 5-nitroindazoles against a panel of biological targets to truly dissect the structure-activity relationship.
Conclusion and Future Perspectives
The N-1 and N-2 alkylated isomers of 5-nitroindazole are distinct chemical entities with demonstrably different electronic structures, spectroscopic properties, and likely, biological activities.
-
Synthesis: The regioselectivity of their synthesis can be influenced by a careful choice of base and solvent.
-
Characterization: Unambiguous identification is reliably achieved through a combination of chromatographic separation and detailed NMR analysis, with HMBC being the definitive tool.
-
Properties: The benzenoid nature of the N-1 isomer and the quinonoid nature of the N-2 isomer are the root cause of their differing physicochemical properties.
-
Activity: While both isomeric scaffolds have yielded potent antiparasitic compounds, a direct, quantitative comparison of their biological efficacy is a critical area for future investigation.
For drug development professionals, the key takeaway is that the position of N-alkylation is a critical design element that should be intentionally controlled and characterized. Future work should focus on creating a library of matched N-1 and N-2 isomer pairs to enable a systematic exploration of their comparative pharmacology. This will undoubtedly lead to a more profound understanding of the 5-nitroindazole pharmacophore and accelerate the development of new, more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]
- 4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Comprehensive Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 2-(5-nitro-1H-indazol-1-yl)ethanol (CAS 1056619-14-7). As a Senior Application Scientist, my aim is to extend beyond mere product support, fostering a culture of safety and confidence in your critical research endeavors.
Understanding the Hazard Profile: An Evidence-Based Approach
The safety protocols for any chemical are dictated by its intrinsic properties. While data for this compound is limited, the parent compound, 5-nitroindazole, is classified with several hazards that must be respected. Safety Data Sheets for 5-nitroindazole indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, some sources suggest possible irreversible effects, limited evidence of carcinogenicity, and suspicion of causing genetic defects.[1] The addition of the ethanol group may influence the compound's solubility and absorption characteristics, potentially altering its toxicological profile. Therefore, a cautious and comprehensive approach to PPE is paramount.
Core Principles of Protection: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (training and standard operating procedures), and finally, the last line of defense: Personal Protective Equipment.
Engineering Controls: Your First and Best Defense
All work involving this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood. This is critical to minimize the risk of inhalation of any dust or aerosols.[1] Facilities must also be equipped with an accessible and fully functional eyewash station and safety shower.[1]
Personal Protective Equipment: A Detailed Breakdown
The selection of PPE must be deliberate and based on the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended, especially for prolonged handling or when working with solutions. Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3] Change gloves frequently, at least every 30-60 minutes, or immediately upon known or suspected contact.[4] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles | Standard safety glasses with side shields do not offer sufficient protection from splashes.[4] Chemical splash goggles that form a seal around the eyes are mandatory.[1] When there is a significant risk of splashing (e.g., during transfer of solutions or in case of an exothermic reaction), a face shield should be worn in addition to safety goggles. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat with long sleeves is required to protect the skin and personal clothing from contamination. Ensure the lab coat is made of a material suitable for chemical resistance. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when engineering controls cannot guarantee that airborne concentrations are kept low, particularly when handling the powder outside of a fume hood or during a spill clean-up.[1] For weighing the solid, a NIOSH-approved N95 or higher particulate respirator is recommended. In the event of a large spill, a respirator with a chemical cartridge appropriate for organic vapors and particulates may be required.[4] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the foot. Perforated shoes, sandals, or fabric footwear offer inadequate protection and should not be worn in the laboratory. |
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE is correctly donned.
-
Weighing (Solid): Conduct all weighing of the solid compound within a fume hood or a balance enclosure with appropriate exhaust ventilation to prevent the generation of dust.[1]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[3]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Do not mix this waste with other waste streams. The primary rinse of any glassware that contained the compound should also be collected as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
-
Spill: For a small spill, and if properly trained and equipped, cautiously clean up the material. Avoid generating dust. For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their invaluable research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
